Quinidine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-LHHVKLHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Record name | QUINIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023549 | |
| Record name | Quinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white powder. (NTP, 1992), Triboluminescent solid; [Merck Index], Solid | |
| Record name | QUINIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1346 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Quinidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 64 °F (NTP, 1992), Lustrous needles; decomposes at 259 °C (drug); specific optical rotation at 20 °C/D + 200 deg ; sol in 60 parts water, freely soluble in hot water, in alcohol, chloroform, slightly in ether; neutral reaction. /Quinidine hydrochloride monohydrate/, 1 g /quinidine/ dissolves in about 36 ml alcohol, 56 ml ether, 1.6 ml chloroform; very soluble in methanol; practically insoluble in petroleum ether., Soluble in benzene, In water, 140 mg/l @ 25 °C, 3.34e-01 g/L | |
| Record name | SID56320931 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | QUINIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Quinidine of commerce is usually accompanied by up to 20% of hydroquinidine., Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. | |
| Record name | QUINIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS WITH 2.5 MOL WATER OF CRYSTALLIZATION; CRYSTALS FROM DILUTE ALCOHOL | |
CAS No. |
56-54-2 | |
| Record name | QUINIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinidine [BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cinchonan-9-ol, 6'-methoxy-, (9S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITX08688JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUINIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
331 to 336 °F (NTP, 1992), 174-175 °C after drying of solvated crystals, Prisms from dilute alcohol; loses one-half water in air; MP: about 168 °C /Hemipentahydrate/, Crystals from water; mp: 248 °C (dry); readily soluble in hot water, alcohol. /Quinidine methiodide monohydrate/, 174 °C | |
| Record name | QUINIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20981 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular and electrophysiological interactions between the Class Ia antiarrhythmic agent quinidine and the cardiac voltage-gated sodium channel, Nav1.5. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the intricate mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Mechanism of Action: State- and Use-Dependent Blockade
This compound's primary antiarrhythmic effect is achieved through the blockade of the fast inward sodium current (INa) mediated by Nav1.5 channels, which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2] This blockade reduces the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in cardiac tissue.[1] A critical feature of this compound's interaction with Nav1.5 is its state-dependent and use-dependent nature. This means that the degree of channel blockade is not constant but is dynamically influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation (i.e., heart rate).[1][3]
This compound exhibits a higher affinity for the open and inactivated states of the Nav1.5 channel compared to the resting state.[1][3] This preferential binding to the active states of the channel leads to a more pronounced blockade in rapidly firing tissues, a phenomenon known as use-dependence.[1] This property is crucial for its therapeutic efficacy in suppressing tachyarrhythmias.
Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented structural insights into the this compound-Nav1.5 interaction. These studies reveal that this compound binds within the central pore of the Nav1.5 channel, physically obstructing the pathway for sodium ion permeation.[4][5] The binding site is located just below the channel's selectivity filter and involves interactions with amino acid residues from domains I, III, and IV of the channel protein.[4][5] Furthermore, the binding of this compound induces a conformational change in a key tyrosine residue (Tyr1767), which contributes to the closure of the intracellular gate, further enhancing the channel blockade.[4]
Quantitative Analysis of this compound's Effects on Nav1.5
The inhibitory effects of this compound on Nav1.5 channels have been quantified through various electrophysiological studies. The following tables summarize key quantitative data, providing a comparative overview of this compound's potency and kinetics.
Table 1: Inhibitory Potency (IC50) of this compound on Nav1.5 Channels
| Cell Line | Current Type | Holding Potential (Vhold) | IC50 (μM) | Reference(s) |
| HEK293 | Peak | -95 mV | 28.9 ± 2.2 | [6] |
| HEK293T | Peak | -120 mV | 40.3 ± 1.1 | [4] |
| hiPSC-CMs | Peak (CiPA protocol) | Not specified | 12.5 | [7] |
| Rabbit Myocytes | Peak | Not specified | 11.0 ± 0.7 | |
| Rabbit Myocytes | Late | Not specified | 12.0 ± 0.7 |
IC50 values represent the concentration of this compound required to inhibit 50% of the specified sodium current.
Table 2: Kinetic Parameters of this compound Block on Nav1.5 Channels
| Parameter | Description | Value | Experimental Condition | Reference(s) |
| Recovery Time Constant (τoff) | The time taken for the channel to recover from this compound-induced block at the resting potential. | 3 - 8 s | Guinea-pig papillary muscle | [3][8] |
| Slow Time Constant of Recovery | A slower component of recovery from block. | 37.7 ± 5.9 s | HEK293 cells | [6] |
Detailed Experimental Protocols
The characterization of this compound's effects on Nav1.5 channels relies on precise and standardized experimental methodologies. The whole-cell patch-clamp technique is the gold standard for these investigations.
Cell Culture and Preparation
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human SCN5A gene (encoding Nav1.5) are commonly used.[4][6] These cells provide a homogenous population of channels for consistent and reproducible measurements.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of Nav1.5 channels.[6]
-
Preparation for Electrophysiology: On the day of the experiment, cells are dissociated into a single-cell suspension using a non-enzymatic dissociation solution to preserve the integrity of the cell membrane and ion channels.
Electrophysiological Recording: Whole-Cell Patch-Clamp
-
Apparatus: A standard patch-clamp rig is used, consisting of a microscope, micromanipulators, an amplifier (e.g., Axopatch 200B), a digitizer, and a computer with data acquisition and analysis software (e.g., pCLAMP).
-
Solutions:
-
External (Bath) Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 dextrose; pH adjusted to 7.4 with NaOH.[9]
-
Internal (Pipette) Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.[9] Note: Cesium (Cs+) is used in both internal and external solutions to block potassium channels, thus isolating the sodium current.
-
-
Procedure:
-
A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with a single cell.
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the total ion current.
-
Series resistance is compensated to minimize voltage errors.
-
Voltage-Clamp Protocols
Specific voltage protocols are applied to the cell to elicit Nav1.5 currents and study the effects of this compound on different channel states.
-
IC50 Determination for Peak Current (CiPA Protocol):
-
Cells are held at a holding potential of -120 mV.
-
A depolarizing step to -15 mV for 20 ms is applied to elicit the peak inward sodium current.[6]
-
This protocol is repeated at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation and drug block between pulses.
-
After establishing a stable baseline current, this compound is applied at increasing concentrations.
-
The peak current at each concentration is measured and normalized to the baseline to construct a concentration-response curve, from which the IC50 is calculated.
-
-
Assessment of Use-Dependence:
-
A train of depolarizing pulses (e.g., to -15 mV) is applied at a higher frequency (e.g., 1-3 Hz) from a holding potential of -100 mV.
-
The peak current of each pulse in the train is measured.
-
In the presence of this compound, a progressive decrease in the peak current amplitude with each pulse will be observed, demonstrating use-dependent block.
-
-
Recovery from Inactivation and Block:
-
A two-pulse protocol is used. A conditioning pulse depolarizes the cell to inactivate the channels and allow for drug binding.
-
The membrane is then repolarized to a negative potential (e.g., -120 mV) for varying durations.
-
A test pulse is then applied to measure the fraction of channels that have recovered from inactivation and drug block.
-
The time course of recovery is fitted with an exponential function to determine the recovery time constant.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with Nav1.5 channels.
This compound's State-Dependent Block of Nav1.5
Caption: State-dependent interaction of this compound with Nav1.5 channels.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for Nav1.5 electrophysiology study.
Molecular Interaction of this compound with Nav1.5 Pore
Caption: this compound's binding and blocking mechanism in the Nav1.5 pore.
Conclusion
This compound's mechanism of action on Nav1.5 channels is a multifaceted process characterized by state- and use-dependent pore blockade. Structural and electrophysiological data converge to provide a detailed picture of how this drug interacts with its target to produce its antiarrhythmic effects. A thorough understanding of these interactions, including the quantitative aspects of binding affinity and kinetics, is paramount for the development of safer and more effective antiarrhythmic therapies. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for future research in this critical area of cardiovascular pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug this compound* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. sophion.com [sophion.com]
- 8. This compound blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Molecular Basis of Quinidine's Antiarrhythmic Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a Class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its therapeutic efficacy is rooted in its complex and multifaceted interaction with various cardiac ion channels, which collectively modulate the electrophysiological properties of cardiomyocytes. This technical guide provides a comprehensive overview of the molecular basis of this compound's antiarrhythmic effects, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Modulation of Cardiac Ion Channels
This compound's primary antiarrhythmic action is achieved through the blockade of several key voltage-gated ion channels, which alters the shape and duration of the cardiac action potential. This modulation helps to suppress abnormal cardiac rhythms and restore normal sinus rhythm.[1] The principal targets of this compound include sodium, potassium, and to a lesser extent, calcium channels.
Sodium Channel (INa) Blockade
As a Class Ia antiarrhythmic, this compound's defining characteristic is its blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2] By binding to the open state of the Nav1.5 channel, the primary cardiac sodium channel, this compound slows the rate of depolarization, reduces the maximum upstroke velocity (Vmax), and slows conduction velocity through the cardiac tissue.[3][4] This effect is "use-dependent," meaning the degree of block increases with higher heart rates.[2]
Cryo-electron microscopy studies have revealed that this compound binds within the pore of the human Nav1.5 channel, just beneath the selectivity filter.[3][5] It is coordinated by residues from repeats I, III, and IV of the channel protein.[3] This binding physically obstructs the ion permeation pathway and induces a conformational change that tightens the intracellular gate, further contributing to the channel blockade.[3]
Potassium Channel (IK) Blockade
This compound's effect on repolarization is primarily mediated by its blockade of multiple potassium channels, which contributes to the prolongation of the action potential duration (APD) and the effective refractory period (ERP).[1][6] This is a key factor in its efficacy against re-entrant arrhythmias. The main potassium currents inhibited by this compound include:
-
Rapidly activating delayed rectifier potassium current (IKr): Mediated by the hERG (human Ether-à-go-go-Related Gene) channel, IKr is crucial for Phase 3 repolarization. This compound is a potent blocker of the hERG channel.[7][8] Mutagenesis studies have identified key residues in the S6 domain, such as F656, as critical for high-affinity binding of this compound.[7][8]
-
Slowly activating delayed rectifier potassium current (IKs): While also contributing to repolarization, the effect of this compound on IKs is generally less pronounced than on IKr.[2]
-
Transient outward potassium current (Ito): This current is responsible for the early phase of repolarization (Phase 1). This compound's inhibition of Ito contributes to the overall prolongation of the APD.[6][9]
-
Inwardly rectifying potassium current (IK1): this compound can also block IK1, which is important for maintaining the resting membrane potential and the final phase of repolarization.[10]
Calcium Channel (ICaL) Blockade
This compound also exhibits a modest blocking effect on the L-type calcium current (ICaL), which contributes to the plateau phase (Phase 2) of the action potential.[2] This action can lead to a negative inotropic effect.
Quantitative Data on this compound's Ion Channel Blockade
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various cardiac ion channels. It is important to note that these values can vary depending on the experimental conditions, such as the expression system used and the specific voltage protocols applied.
| Ion Channel | Current | Species/Expression System | IC50 (µM) | Reference(s) |
| Sodium Channels | ||||
| Nav1.5 | INa | HEK293 cells | 28.9 ± 2.2 | [11] |
| Nav1.5 | INa | HEK 293T cells | 40.3 ± 1.1 | [12] |
| Potassium Channels | ||||
| hERG (Kv11.1) | IKr | Xenopus oocytes | Varies (stereoselective) | [7][8] |
| KvLQT1/minK | IKs | Not specified | Not specified | [13] |
| Kv4.3 | Ito | Not specified | Not specified | [13] |
| Kv1.5 | IKur | Human atrial myocytes | 5 - 7 | [10] |
| Kir2.1 | IK1 | Pediatric human atrial myocytes | 4.1 | [10] |
| Adult human atrial myocytes | 42.6 | [10] | ||
| Calcium Channels | ||||
| Cav1.2 | ICaL | Not specified | Not specified | [13] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular interactions and experimental workflows related to this compound's antiarrhythmic effects.
Caption: Molecular mechanism of this compound's effect on the cardiac action potential.
Caption: Typical experimental workflow for characterizing this compound's effects on ion channels.
Experimental Protocols
The investigation of this compound's molecular effects relies heavily on electrophysiological techniques to measure ion channel activity in real-time. The two primary methods employed are whole-cell patch-clamp for isolated cardiomyocytes or cultured cell lines, and two-electrode voltage-clamp for Xenopus oocytes expressing a specific ion channel.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents from a single cell.
1. Cell Preparation:
-
Cardiomyocytes: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or obtained from human biopsies.
-
Cultured Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably or transiently transfected with the cDNA of the ion channel of interest (e.g., Nav1.5, hERG).
2. Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing for electrical access to the cell's interior.
3. Voltage-Clamp Protocol:
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
A series of voltage steps are applied to elicit the specific ion current of interest. For example, to record INa, a depolarizing pulse to -20 mV is applied.
-
The resulting current is measured by the amplifier.
4. Drug Application:
-
After obtaining a stable baseline recording, this compound is perfused into the recording chamber at various concentrations.
-
The effect of this compound on the ion current is recorded until a steady-state block is achieved.
5. Data Analysis:
-
The peak current amplitude in the presence of this compound is compared to the control to determine the percentage of block.
-
Dose-response curves are generated to calculate the IC50 value.
-
Changes in channel gating kinetics (e.g., activation, inactivation, deactivation) are also analyzed.[14]
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This method is ideal for studying the pharmacology of a specific ion channel in a heterologous expression system.[15][16][17]
1. Oocyte Preparation:
-
cRNA encoding the ion channel of interest is synthesized in vitro.
-
Stage V-VI oocytes are harvested from Xenopus laevis frogs and injected with the cRNA.
-
The oocytes are incubated for 2-5 days to allow for channel protein expression on the cell membrane.[16]
2. Recording Setup:
-
The oocyte is placed in a recording chamber and impaled with two microelectrodes.
-
One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.[15]
3. Voltage-Clamp and Data Acquisition:
-
Similar voltage protocols as in patch-clamp are used to elicit and record the ion currents.
4. Drug Perfusion and Analysis:
-
This compound is applied to the bath solution, and the resulting changes in current are measured and analyzed as described for the patch-clamp technique.[18]
Conclusion
The antiarrhythmic effects of this compound are a direct consequence of its complex interactions with multiple cardiac ion channels. Its primary mechanism involves the blockade of fast sodium channels and several types of potassium channels, leading to a slowing of conduction and prolongation of the action potential duration. This detailed understanding of its molecular basis, supported by quantitative data from rigorous experimental protocols, is crucial for the continued development of safer and more effective antiarrhythmic therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of cardiac electrophysiology and pharmacology.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug this compound* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EMDB-0942: voltage-gated sodium channel Nav1.5 with this compound - Yorodumi [pdbj.org]
- 6. This compound-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stereoselective Blockage of this compound and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the action potential duration restitution property in the right ventricular outflow tract in patients with brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. circres.ahajournals.org [circres.ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Quantitative Comparison of Effects of Dofetilide, Sotalol, this compound, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 16. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselectivity of Quinidine versus Quinine on hERG Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human ether-a-go-go-related gene (hERG) potassium channel is a critical component of cardiac repolarization. Its blockade can lead to QT interval prolongation and life-threatening arrhythmias, making it a key focus in drug safety assessment. Quinidine and quinine, diastereomers used as an antiarrhythmic and an antimalarial agent respectively, both interact with the hERG channel. However, they exhibit significant stereoselectivity in their blocking potency and effects on channel kinetics. This technical guide provides a comprehensive overview of the stereoselective interactions of this compound and quinine with hERG channels, detailing the quantitative differences, underlying molecular mechanisms, and the experimental protocols used to elucidate these findings.
Stereochemical Difference
This compound and quinine are structurally similar, but differ in the stereochemistry at two of their five chiral centers. This three-dimensional difference is the basis for their distinct pharmacological profiles.
Quantitative Comparison of hERG Channel Blockade
The stereoselective interaction of this compound and quinine is most evident in their differing potencies for blocking the hERG channel. This compound is consistently reported to be a more potent hERG blocker than quinine.
| Compound | Expression System | IC50 (μM) | Fold Difference (Quinine/Quinidine) | Reference |
| This compound | Xenopus oocytes | 3.00 ± 0.03 | ~14.7 | [1][2] |
| Quinine | Xenopus oocytes | 44.0 ± 0.6 | [1][2] | |
| This compound | Ltk⁻ cells | 0.8 ± 0.1 | ~13.8 | [2][3] |
| Quinine | Ltk⁻ cells | 11 ± 3 | [2][3] |
Molecular Determinants of Stereoselectivity
The stereospecific interaction of this compound and quinine with the hERG channel is largely attributed to the F656 residue located in the S6 domain of the channel's pore.[1][4][5] Mutation of this phenylalanine to cysteine (F656C) has been shown to reverse the stereoselectivity, making quinine more potent than this compound at blocking the mutated channel.[1][3][4] This highlights the critical role of the F656 residue in forming a stereoselective binding pocket for these drugs. Aromatic amino acids, such as Y652 and F656, within the S6 segment are crucial determinants for the binding of many hERG blockers.[5][6]
Effects on hERG Channel Gating
Beyond differences in blocking potency, this compound and quinine also exhibit distinct effects on the gating kinetics of the hERG channel.
| Gating Parameter | Effect of this compound | Effect of Quinine | Reference |
| Deactivation | Slowed (Time constant prolonged from 1274.00 ± 49.69 ms to 2079.00 ± 196.80 ms with 10 µM) | Accelerated (Time constant shortened from 976.70 ± 32.42 ms to 726.00 ± 13.80 ms with 100 µM) | [1][7] |
| Inactivation | Accelerated (Time constant at +10 mV shortened from 16.86 ± 2.95 ms to 8.13 ± 0.55 ms with 10 µM) | Accelerated (Time constant at +10 mV shortened from 16.86 ± 2.95 ms to 6.50 ± 1.48 ms with 100 µM) | [5][6][7] |
Experimental Protocols
The investigation of this compound and quinine's effects on hERG channels primarily relies on electrophysiological techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for studying ion channels expressed in a heterologous system.[1]
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from mature female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.[1]
-
cRNA Injection: Oocytes are injected with cRNA encoding the wild-type or mutant hERG channel and incubated for 2-5 days to allow for channel protein expression.[1]
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a control solution (e.g., ND96).
-
Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, while the other injects current.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents. Specific voltage protocols are applied to elicit hERG channel activity. For hERG, a depolarizing pulse activates and opens the channels, and a subsequent repolarizing step is used to measure the tail current.[1]
-
-
Drug Application: After recording baseline currents, the perfusion solution is switched to one containing the desired concentration of this compound or quinine.[1]
-
Data Analysis: The percentage of current inhibition is calculated by comparing the current amplitude in the presence and absence of the drug. Dose-response curves are generated to determine the IC50 value.[1]
Whole-Cell Patch-Clamp in Mammalian Cells
This technique allows for the recording of ionic currents from a single mammalian cell, providing high-resolution data.[8]
Methodology:
-
Cell Culture and Transfection: A mammalian cell line (e.g., HEK293 or Ltk⁻ cells) is cultured and transiently or stably transfected with the cDNA encoding the hERG channel.[1][2]
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction, allowing for electrical access to the entire cell ("whole-cell" configuration).
-
A patch-clamp amplifier applies voltage protocols and records the resulting currents.[1]
-
-
Drug Application: The drug is applied to the cell via a rapid perfusion system.[1]
-
Data Analysis: Similar to TEVC, the reduction in current amplitude is measured to quantify the drug's effect, and dose-response curves are constructed to determine the IC50 value.[1]
Conclusion
The stereoselective effects of this compound and quinine on the hERG channel underscore the importance of three-dimensional molecular structure in drug-target interactions. This compound is a significantly more potent hERG channel blocker than its diastereomer, quinine. This difference in potency is primarily attributed to the interaction with the F656 residue in the channel's pore. Furthermore, the two drugs have distinct effects on hERG channel deactivation. These findings, elucidated through detailed electrophysiological studies, provide a clear molecular basis for the different clinical applications and cardiac safety profiles of these two important drugs. For drug development professionals, this case study serves as a critical reminder of how subtle stereochemical differences can lead to profound pharmacological consequences.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Blockage of this compound and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect [mdpi.com]
- 4. Stereoselective Blockage of this compound and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Blockage of this compound and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
Quinidine's Historical Role as an Antimalarial Agent: A Technical Guide for Researchers
An in-depth exploration of the historical research, mechanism of action, and experimental evaluation of quinidine, a cinchona alkaloid, in the context of antimalarial drug development.
Introduction
This compound, a dextrorotatory diastereoisomer of quinine, is a naturally occurring cinchona alkaloid historically used for the treatment of cardiac arrhythmias.[1][2] Its antimalarial properties, recognized for decades, positioned it as a significant area of research, particularly with the emergence of chloroquine-resistant Plasmodium falciparum.[3] This technical guide provides a comprehensive overview of the historical use of this compound as an antimalarial agent, focusing on its mechanism of action, key experimental protocols, and a summary of research findings. It is intended for researchers, scientists, and drug development professionals interested in the historical context and scientific underpinnings of quinoline-based antimalarial drugs.
Mechanism of Action: Interference with Heme Detoxification
This compound shares a primary mechanism of action with other quinoline antimalarials, targeting the erythrocytic stage of the Plasmodium parasite.[1] The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[4] To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline pigment called hemozoin.[5]
This compound is a weak base, which allows it to accumulate to high concentrations in the acidic environment of the parasite's food vacuole.[6] Once inside, it is believed to interfere with hemozoin formation through several proposed mechanisms:
-
Inhibition of Heme Polymerase: this compound may directly inhibit a putative "heme polymerase" enzyme responsible for catalyzing the formation of hemozoin.[1][6]
-
Complex Formation: It can form a complex with heme, preventing its incorporation into the growing hemozoin crystal.[1] This complex may also be toxic to the parasite.
-
Capping of Hemozoin Crystals: Research on related quinolines suggests they may bind to the surface of hemozoin crystals, "capping" them and preventing further growth.[4]
The accumulation of toxic, unpolymerized heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[1]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Treatment with this compound Gluconate of Persons with Severe Plasmodium falciparum Infection: Discontinuation of Parenteral Quinine [cdc.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modern Alchemist's Guide to a Classic Drug: Discovery, Synthesis, and Derivatization of Quinidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinidine, a natural alkaloid first isolated from the bark of the Cinchona tree, has a storied history in the treatment of cardiac arrhythmias and malaria.[1] Its complex stereochemistry and multifaceted mechanism of action have made it a subject of intense scientific scrutiny and a challenging target for chemical synthesis. This technical guide provides a comprehensive overview of the discovery of this compound, modern synthetic methodologies for its preparation and the creation of its derivatives, and the experimental protocols used to evaluate their biological activity. Detailed signaling pathways, experimental workflows, and quantitative data are presented to serve as a valuable resource for professionals in drug discovery and development.
A Legacy of Discovery: From Cinchona Bark to a Class IA Antiarrhythmic
The therapeutic use of Cinchona bark dates back to the 17th century, where it was recognized for its antimalarial properties.[2] It wasn't until 1820 that French scientists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated quinine, the primary alkaloid in the bark.[2] this compound, a diastereomer of quinine, was later identified and found to possess potent antiarrhythmic properties.[1][3] This discovery was a landmark in cardiovascular medicine, establishing this compound as a foundational Class IA antiarrhythmic agent.[4] Its historical significance is rooted in the astute observation of a patient's self-treatment for atrial fibrillation, which led to its formal investigation and adoption in clinical practice.[5]
The Synthetic Challenge: Modern Approaches to the this compound Core and its Analogs
The total synthesis of this compound and its diastereomer, quinine, has been a benchmark in organic synthesis for decades. Early efforts by Woodward and Doering in 1944 marked a significant milestone, though the final steps of their proposed synthesis were a subject of debate until successfully replicated in 2007.[6] Modern synthetic strategies have focused on improving efficiency, stereoselectivity, and the ability to generate diverse derivatives.
Total Synthesis and Key Strategic Considerations
Contemporary total syntheses often employ catalytic asymmetric methods to establish the multiple stereocenters of the quinuclidine core.[6] One notable strategy involves a "local desymmetrization" approach, which allows for the divergent synthesis of both quinine and this compound from a common, symmetrical precursor.[7] Key reactions in these syntheses include:
-
Asymmetric Sharpless Dihydroxylation: To introduce key stereocenters.[4]
-
Heck Coupling: For the formation of carbon-carbon bonds to build the quinoline or vinyl side chain.[8]
-
Reductive Amination: To construct the quinuclidine ring system.[9]
Synthesis of Key Derivatives and Metabolites
The development of this compound derivatives is crucial for exploring structure-activity relationships (SAR) and improving the therapeutic profile. A significant area of focus has been the synthesis of metabolites, such as 3-hydroxythis compound, which is the major biotransformation product of this compound and possesses antiarrhythmic activity itself.[10][11][12]
| Derivative | Synthetic Method | Key Reagents | Yield (%) | Reference |
| 3-Hydroxythis compound | Microbial oxidation of this compound | - | - | [10] |
| C9-Ester Analogs | Esterification of the C9 hydroxyl group | Acyl chlorides, anhydrides | Variable | [13] |
| C3-Vinyl Modified Analogs | Heck Coupling | Aryl halides, Palladium catalyst | Up to 78% | [8] |
| Dehydroxyquinine Analogs | Ni-catalyzed Cross Electrophile Coupling | Quincorine bromide, (Hetero)aryl bromides | Good | [5] |
Experimental Protocols
Synthesis Protocol: Heck Coupling for C3-Vinyl Modification of Quinine (Analogous for this compound)
This protocol is adapted from the work of McGinniss (2013) for the synthesis of a quinine derivative, which is analogous to the modification of this compound.[8]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add quinine (1.0 eq), the desired aryl bromide (1.1 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium phosphate (3.0 eq).
-
Solvent Addition: Add anhydrous dimethylacetamide (DMA) to the flask.
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature (e.g., 80-120 °C) and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired C3-vinyl modified derivative.
Biological Assay Protocol: In Vitro Antiplasmodium Activity against P. falciparum
This protocol is a generalized procedure based on standard methods for assessing the antimalarial activity of novel compounds.[14][15][16]
-
Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., K1) strains of Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Prepare stock solutions of the test compounds (this compound derivatives) in dimethyl sulfoxide (DMSO) and perform serial dilutions to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microtiter plate, add the parasite culture (at a defined parasitemia and hematocrit) to wells containing the serially diluted test compounds. Include positive (e.g., chloroquine, artesunate) and negative (vehicle control) controls.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Quantification of Parasite Growth: Measure parasite growth inhibition using a suitable method, such as:
-
Microscopy: Giemsa-stained blood smears to determine the percentage of infected erythrocytes.
-
SYBR Green I-based fluorescence assay: To quantify parasite DNA.
-
Histidine-rich protein 2 (HRP-2) assay: An ELISA-based method.[16]
-
-
Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Electrophysiology Protocol: Whole-Cell Patch-Clamp Analysis of NaV1.5 Channels
This protocol is based on established methods for evaluating the effects of ion channel-modulating drugs.[2][7][17][18][19]
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human NaV1.5 channel.
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Solutions: Use an external solution containing (in mM): NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, and glucose 5, adjusted to pH 7.4. The internal (pipette) solution should contain (in mM): CsF 110, CsCl 20, NaCl 10, HEPES 10, and EGTA 10, adjusted to pH 7.2.
-
Recording Procedure:
-
Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit NaV1.5 currents. For example, from a holding potential of -120 mV, apply depolarizing steps to various test potentials.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the this compound derivative at the desired concentration.
-
Data Analysis: Measure the peak inward sodium current before and after drug application to determine the percentage of block. Analyze the voltage-dependence of activation and inactivation to characterize the drug's mechanism of action.
Mechanism of Action: A Multi-Targeted Approach
This compound's antiarrhythmic effects are primarily attributed to its "use-dependent" blockade of the fast inward sodium current (INa) through the NaV1.5 channel.[7][10] This action slows the upstroke of the cardiac action potential (Phase 0) and reduces conduction velocity. However, this compound is a non-selective ion channel blocker, also affecting several potassium currents (e.g., IKr, IKs, Ito, IK1) which leads to a prolongation of the action potential duration and the QT interval on an electrocardiogram.[10] Additionally, this compound exhibits anticholinergic (vagolytic) activity by blocking muscarinic M2 receptors, which can increase heart rate.[20]
Caption: Signaling pathway of this compound's antiarrhythmic action.
Quantitative Data and Structure-Activity Relationships
The development of novel this compound derivatives is driven by the need to improve efficacy, selectivity, and reduce the proarrhythmic potential associated with the parent compound. Quantitative structure-activity relationship (QSAR) studies are instrumental in guiding these efforts.[9][21]
| Compound | Target/Assay | IC₅₀ / EC₅₀ | Units | Reference |
| This compound | P. falciparum (CQ-sensitive) | 1.9 | nmol/l | [16] |
| This compound | P. falciparum (CQ-resistant) | 2.0 | nmol/l | [16] |
| This compound | Aconitine-induced arrhythmia | 10.26 | µM | [19] |
| 3-Hydroxythis compound | Reperfusion-induced arrhythmia | 10.7 | mg/l | [22][23] |
| This compound | Reperfusion-induced arrhythmia | 2.2 | mg/l | [22][23] |
| Quinolizidine Derivative 1 | Aconitine-induced arrhythmia | 3.66 | µM | [19] |
| Quinolizidine Derivative 4 | Aconitine-induced arrhythmia | 10.67 | µM | [19] |
| Quinolizidine Derivative 5 | Aconitine-induced arrhythmia | 0.017 | µM | [19] |
Note: The quinolizidine derivatives are structurally related compounds tested in the same study for comparison.
Workflow for this compound Derivative Drug Discovery
The discovery and development of novel this compound derivatives follow a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.
Caption: Workflow for hit-to-lead optimization of this compound analogs.
Conclusion and Future Directions
This compound remains a cornerstone in the study of antiarrhythmic drugs and a valuable lead compound for the development of new therapeutics. While its clinical use has been tempered by concerns over proarrhythmic effects and a narrow therapeutic window, the core structure of this compound continues to inspire the design of novel derivatives with improved pharmacological profiles. Advances in synthetic chemistry, coupled with high-throughput screening and computational modeling, are paving the way for the next generation of this compound-inspired drugs. The detailed methodologies and data presented in this guide aim to facilitate these ongoing research and development efforts, ultimately leading to safer and more effective treatments for cardiac arrhythmias and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. metrionbiosciences.com [metrionbiosciences.com]
- 3. old.sk.ru [old.sk.ru]
- 4. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinine total synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. dl.uncw.edu [dl.uncw.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. (3S)-3-hydroxythis compound, the major biotransformation product of this compound. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxythis compound methanesuiphonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. A comparative study on the antiarrhythmic activity and acute toxicity of this compound and four new analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro activity of pyronaridine against Plasmodium falciparum and comparative evaluation of anti-malarial drug susceptibility assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Antiarrhythmic activity of two this compound metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Quinidine: A Technical Guide for Drug Development Professionals
Executive Summary: Quinidine, a prototypical Class Ia antiarrhythmic agent, has a long and complex history in the management of cardiac arrhythmias. Derived from the cinchona tree, its primary mechanism involves the blockade of multiple cardiac ion channels, leading to profound effects on the electrophysiology of the heart. This guide provides an in-depth analysis of this compound's pharmacological profile, detailing its mechanism of action, quantitative pharmacology, relevant experimental protocols, and clinical implications. Its multifaceted ion channel interactions, including potent sodium and potassium channel blockade, result in a slowing of conduction and prolongation of the cardiac action potential. While effective for certain arrhythmias like atrial fibrillation and Brugada Syndrome, its clinical utility is often limited by a narrow therapeutic index and a significant potential for proarrhythmic events, most notably Torsades de Pointes. Understanding its detailed pharmacokinetic and pharmacodynamic properties is critical for researchers and drug development professionals seeking to develop safer and more effective antiarrhythmic therapies.
Introduction
This compound is a stereoisomer of quinine and one of the earliest antiarrhythmic drugs developed. It is categorized as a Class Ia agent within the Vaughan-Williams classification system. This classification signifies its primary mechanism of blocking the fast inward sodium current (INa) with intermediate dissociation kinetics. Its effects are not limited to sodium channels; this compound is a non-selective ion channel blocker that also impacts potassium and calcium currents, contributing to its distinct electrophysiological signature and its therapeutic and toxic effects.
Mechanism of Action
Electrophysiological Effects on the Cardiac Action Potential
This compound's antiarrhythmic action stems from its ability to alter the cardiac action potential. Its primary effects include:
-
Depression of Phase 0 Depolarization: By blocking the fast inward sodium channels (INa), this compound decreases the maximum rate of depolarization (Vmax) of the action potential. This action slows the conduction velocity in the atria, ventricles, and His-Purkinje system.
-
Prolongation of Action Potential Duration (APD): this compound blocks several outward potassium currents, which are responsible for repolarization (Phase 3). This effect prolongs the APD and, consequently, the effective refractory period (ERP) of cardiac tissue.
-
ECG Manifestations: These cellular effects translate to observable changes on the surface electrocardiogram (ECG), including a widened QRS complex (due to slowed conduction) and a prolonged QT interval (due to extended repolarization).
Molecular Interactions with Ion Channels
-
Sodium Channel (Nav1.5) Blockade: this compound exhibits use-dependent blockade of Nav1.5, meaning its inhibitory effect is more pronounced at higher heart rates. It binds to the open state of the channel, slowing recovery from inactivation.
-
Potassium Channel (hERG, Kv1.5, etc.) Blockade: Blockade of the rapid component of the delayed rectifier potassium current (IKr), carried by hERG channels, is a key contributor to APD prolongation and the associated risk of Torsades de Pointes. This compound also blocks other potassium channels, including the atrial-specific Kv1.5.
-
Calcium Channel (Cav1.2) Blockade: this compound has a weaker blocking effect on the L-type calcium current (ICaL), which can contribute to a negative inotropic effect.
Other Pharmacological Actions
-
Anticholinergic (Vagolytic) Activity: this compound blocks muscarinic M2 receptors, which can lead to an increased heart rate and improved AV conduction. This effect can sometimes counteract its direct depressant actions on the sinoatrial and atrioventricular nodes.
Quantitative Pharmacology
The multichannel blocking effects and pharmacokinetic profile of this compound have been quantified in numerous studies.
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | Current | Cell Type | IC50 Value (µM) | Reference(s) |
|---|---|---|---|---|
| Nav1.5 | INa (peak) | HEK293 | 28.9 ± 2.2 | |
| hERG (KCNH2) | IKr | Ltk- cells | 0.8 ± 0.1 | |
| hERG (KCNH2) | IKr | Xenopus oocytes | 3.00 ± 0.03 | |
| Kv1.5 | IKur | HL-1 cells | ~1 (EC50 for internalization) |
| Kv4.2 | Ito | HL-1 cells | 10 | |
IC50: Half-maximal inhibitory concentration. Values are presented as mean ± SEM where available.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Conditions / Notes | Reference(s) |
|---|---|---|---|
| Absorption | |||
| Bioavailability | 70% - 85% | Oral administration | |
| Time to Peak (Tmax) | ~2 hours | Immediate-release oral formulation | |
| Distribution | |||
| Volume of Distribution (Vd) | 2.0 - 3.5 L/kg | Healthy adults. Decreased in CHF, increased in cirrhosis. | |
| Plasma Protein Binding | 70% - 95% | Primarily to albumin. | |
| Metabolism | |||
| Pathway | Hepatic (60-85%) | Primarily via CYP3A4 hydroxylation. | |
| Active Metabolite | 3-hydroxy-quinidine (3HQ) | Possesses significant antiarrhythmic activity. | |
| Excretion | |||
| Elimination Half-life (t1/2) | 6 - 8 hours | Adults. Increased with age, CHF, and cirrhosis. | |
| Clearance | 2.5 - 5.0 mL/min/kg | Healthy adults. Reduced in the elderly, cirrhosis, and CHF. |
| Renal Excretion | 15% - 40% | Excreted as unchanged drug. | |
Experimental Methodologies
In Vitro Ion Channel Characterization: Whole-Cell Patch-Clamp Electrophysiology
The characterization of this compound's effects on specific ion channels is predominantly performed using the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the membrane of a single cell expressing the channel of interest.
Protocol Summary:
-
Cell Preparation: A cell line (e.g., HEK293 or CHO) stably or transiently expressing the target human ion channel (e.g., Nav1.5, hERG) is cultured.
-
Electrode Placement: A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, is pressed against the cell membrane to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Voltage Clamp: The membrane potential is clamped to a specific holding potential. A series of voltage steps (a "voltage protocol") is applied to elicit channel opening and generate an ionic current.
-
Data Acquisition: The resulting current is measured and recorded. A baseline recording is established before drug application.
-
Drug Perfusion: this compound, at various concentrations, is perfused over the cell. The effect on the ionic current is recorded at each concentration until a steady-state block is achieved.
-
Data Analysis: The peak current at each concentration is measured and normalized to the baseline current. A concentration-response curve is generated to calculate the IC50 value.
In Vivo Electrophysiological Assessment
In clinical research, the overall electrophysiological effect of this compound is evaluated using invasive electrophysiology (EP) studies. A typical protocol involves placing catheter electrodes within the heart to measure various conduction intervals and refractory periods before and after drug administration. Autonomic nervous system influences can be isolated by performing these measurements after autonomic blockade with agents like propranolol and atropine.
Clinical Profile
Therapeutic Indications
Despite its side-effect profile, this compound remains a therapeutic option for several conditions:
-
Atrial Fibrillation (AF) and Flutter: Used for the maintenance of sinus rhythm after cardioversion. However, meta-analyses have shown that while it is more effective than placebo, it may be associated with increased overall mortality.
-
Ventricular Arrhythmias: Can be used to prevent recurrent ventricular arrhythmias.
-
Channelopathies: It is a recommended therapy for patients with Brugada Syndrome and Short QT Syndrome to prevent life-threatening arrhythmias.
Table 3: Summary of Key Clinical Trial Findings for Atrial Fibrillation
| Study Type | Finding | Implication | Reference(s) |
|---|---|---|---|
| Meta-analysis (6 trials, 808 patients) | At 12 months, 50% of this compound patients remained in sinus rhythm vs. 25% of controls (p<0.001). | This compound is effective in maintaining sinus rhythm. | |
| Meta-analysis (6 trials, 808 patients) | Total mortality was 2.9% in the this compound group vs. 0.8% in the control group (odds ratio ≈ 3.0). | Efficacy is offset by a significant increase in mortality risk. | |
| Multicentre Controlled Study (176 patients) | After 1 year, 51% of the this compound group vs. 28% of the control group remained in sinus rhythm (p<0.001). | Confirms efficacy in a controlled setting. |
| Retrospective Analysis (501 patients) | In a controlled setting (monitored K+, QT interval, co-medication), cardioversion was successful in 84% with no life-threatening arrhythmias. | Suggests risk can be mitigated with careful patient selection and monitoring. | |
Adverse Effects and Proarrhythmic Potential
This compound's use is hampered by a wide range of adverse effects.
-
Proarrhythmia: The most serious adverse effect is the induction of Torsades de Pointes, a polymorphic ventricular tachycardia linked to excessive QT prolongation. This can occur even after the first dose.
-
Cinchonism: A collection of dose-related symptoms including tinnitus, headache, dizziness, and blurred vision.
-
Gastrointestinal Effects: Diarrhea, nausea, and vomiting are very common and often lead to discontinuation of therapy.
-
Immunological Reactions: Can cause thrombocytopenia (low platelet count) and a lupus-like syndrome.
Drug-Drug Interactions
This compound is involved in several clinically significant drug interactions:
-
CYP450 System: It is a potent inhibitor of CYP2D6, which can increase the concentration of beta-blockers, some antidepressants, and opioids. It is metabolized by CYP3A4, so inhibitors of this enzyme (e.g., erythromycin, ketoconazole) can increase this compound levels and toxicity risk.
-
P-glycoprotein (P-gp) Inhibition: this compound inhibits the P-gp transporter, which can significantly increase plasma concentrations of drugs like digoxin, increasing the risk of digoxin toxicity.
Conclusion
This compound is a Class Ia antiarrhythmic agent with a complex pharmacological profile characterized by non-selective ion channel blockade. Its ability to inhibit sodium and potassium channels underlies its efficacy in suppressing a range of cardiac arrhythmias. However, this same multi-channel activity, particularly the blockade of hERG potassium channels, confers a significant risk of life-threatening proarrhythmia. Furthermore, its narrow therapeutic window, frequent gastrointestinal side effects, and numerous drug-drug interactions have relegated it to a second or third-line agent for specific indications. For drug development professionals, this compound serves as a crucial case study, highlighting the challenge of achieving target selectivity and balancing efficacy with safety in the pursuit of novel antiarrhythmic therapies.
Quinidine's Impact on Cardiac Electrophysiology: A Technical Guide to Action Potential Duration and Repolarization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of quinidine, a class Ia antiarrhythmic agent, on the duration of the cardiac action potential and the intricate process of repolarization. By elucidating its interactions with key cardiac ion channels, this document provides a comprehensive overview of the molecular and electrophysiological mechanisms underpinning this compound's therapeutic and proarrhythmic potential.
Core Mechanism of Action: A Multi-Ion Channel Blockade
This compound exerts its primary antiarrhythmic effect by modulating the electrical activity of cardiac cells through the blockade of multiple ion channels. This non-selective action alters the delicate balance of ionic currents that govern the shape and duration of the cardiac action potential, thereby influencing myocardial excitability and conduction.[1][2] The principal targets of this compound include fast sodium channels, various potassium channels, and L-type calcium channels.[2][3][4]
The cumulative effect of these interactions is a prolongation of the action potential duration (APD), which is reflected as a lengthened QT interval on an electrocardiogram (ECG).[4][5] This prolongation of the refractory period is a key mechanism in suppressing re-entrant arrhythmias.[1]
Quantitative Effects of this compound on Cardiac Ion Channels and Action Potential Parameters
The following tables summarize the quantitative data on this compound's inhibitory effects on various cardiac ion channels and its impact on key action potential parameters. These values, compiled from multiple studies, provide a comparative overview of this compound's potency and electrophysiological signature.
Table 1: Inhibitory Potency (IC50) of this compound on Major Cardiac Ion Channels
| Ion Channel | Current | Species/Cell Type | IC50 (µM) | Reference |
| Nav1.5 | INa (fast) | Human (recombinant) | 9.7 - 35 | [6] |
| hERG (Kv11.1) | IKr | Human (recombinant) | 0.8 - 5.4 | [6] |
| KvLQT1/minK | IKs | Human (recombinant) | 12.3 | [6] |
| Kv4.3 | Ito | Human (recombinant) | 7.9 | [6] |
| Cav1.2 | ICaL | Human (recombinant) | 26.9 - 38 | [6] |
| Kir2.1 | IK1 | Human Atrial Myocytes | Age-dependent effects noted | [7] |
Table 2: Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Species | Tissue/Cell Type | This compound Concentration | Effect | Reference |
| Action Potential Duration (APD95) | Human | Atrial Tissue | Therapeutic | ↑ 33% (at 1000 ms cycle length) | [8] |
| Action Potential Duration (APD95) | Human | Atrial Tissue | Therapeutic | ↑ 12% (at 300 ms cycle length) | [8] |
| Maximum Upstroke Velocity (Vmax) | Human | Atrial Tissue | Therapeutic | ↓ (Rate-dependent) | [8] |
| QRS Duration | Human | In vivo | 10 mg/kg i.v. | ↑ (Progressively with increased pacing rate) | [9] |
| Action Potential Duration (APD) | Canine | Ventricular Myocytes | 5-20 µM | ↓ in plateau, ↑ in terminal repolarization | [10] |
Detailed Experimental Protocols
The investigation of this compound's effects on cardiac ion channels predominantly relies on electrophysiological techniques, primarily the patch-clamp and two-microelectrode voltage-clamp methods.
Whole-Cell Patch-Clamp Recording in Isolated Cardiomyocytes
This technique allows for the measurement of ionic currents across the entire cell membrane of an isolated cardiomyocyte.
Methodology:
-
Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from cardiac tissue (e.g., canine, rabbit, or human).
-
Electrode Preparation: Borosilicate glass micropipettes with a tip resistance of 1-3 MΩ are fabricated using a micropipette puller.
-
Pipette Filling: The micropipette is filled with an internal solution designed to mimic the intracellular environment. A typical internal solution for recording potassium currents contains (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, and 5 MgATP, with the pH adjusted to 7.2-7.3 with KOH.[11]
-
External Solution: The isolated myocyte is continuously perfused with an external (bath) solution that mimics the extracellular fluid. A standard external solution contains (in mM): 135-140 NaCl, 4-5.4 KCl, 1 MgCl₂, 1.8-2 CaCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.[4][11]
-
Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ). A subsequent brief pulse of suction ruptures the membrane patch, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol: The membrane potential is held at a specific level (e.g., -80 mV), and a series of voltage steps are applied to elicit specific ionic currents. To isolate a particular current, specific ion channel blockers for other currents are often included in the external solution. For example, to record IKr, blockers for INa (e.g., tetrodotoxin) and ICaL (e.g., nifedipine) may be used.
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and amplified. The effect of this compound is assessed by comparing the current amplitude and kinetics before and after the application of the drug at various concentrations. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a Hill equation.[7]
Two-Microelectrode Voltage-Clamp in Xenopus Oocytes
This method is commonly used to study the function and pharmacology of specific ion channels expressed exogenously in Xenopus oocytes.
Methodology:
-
Oocyte Preparation and cRNA Injection: Oocytes are harvested from Xenopus laevis frogs. Complementary RNA (cRNA) encoding the specific ion channel subunit(s) of interest (e.g., hERG for IKr) is injected into the oocytes. The oocytes are then incubated for 2-5 days to allow for channel protein expression.
-
Electrode Preparation: Two microelectrodes are pulled from borosilicate glass capillaries, resulting in a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Voltage and Current Electrodes: One electrode serves as the voltage-sensing electrode, and the other as the current-injecting electrode.
-
Recording: The oocyte is placed in a recording chamber and perfused with an external solution. Both microelectrodes are inserted into the oocyte. The voltage-clamp amplifier maintains the membrane potential at a desired level by injecting current through the second electrode.
-
Voltage Protocols and Data Analysis: Similar to the patch-clamp technique, specific voltage protocols are applied to study the channel's gating properties and its block by this compound. Data analysis is also performed in a similar manner to determine parameters like IC50.
Visualizing this compound's Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and a typical experimental workflow for studying this compound's effects.
Caption: this compound's multi-channel blockade and its electrophysiological consequences.
Caption: A generalized workflow for electrophysiological analysis of this compound's effects.
Conclusion
This compound's intricate mechanism of action, characterized by its blockade of multiple cardiac ion channels, results in a significant prolongation of the cardiac action potential and an increase in the effective refractory period. This technical guide has provided a detailed overview of these effects, supported by quantitative data and established experimental methodologies. A thorough understanding of this compound's interactions with individual ion channels is paramount for appreciating its therapeutic utility in managing arrhythmias, as well as for recognizing the basis of its potential proarrhythmic risks. The presented protocols and data serve as a valuable resource for researchers and drug development professionals engaged in the study of cardiac electrophysiology and the development of novel antiarrhythmic therapies.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. benchchem.com [benchchem.com]
- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 4. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 6. Quantitative Comparison of Effects of Dofetilide, Sotalol, this compound, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of flecainide and this compound on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frequency-dependent effects of this compound on the ventricular action potential and QRS duration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
An In-depth Technical Guide to Quinidine's Ion Channel Blocking Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a Class Ia antiarrhythmic agent, has a long and complex history in the management of cardiac arrhythmias. Its therapeutic efficacy is rooted in its ability to modulate the electrical activity of the heart by interacting with a variety of ion channels. This technical guide provides a comprehensive analysis of this compound's ion channel blocking properties, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development.
As a non-selective ion channel blocker, this compound's primary mechanism of action is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization phase of the cardiac action potential.[1] This blockade is characteristically "use-dependent," meaning its efficacy increases at higher heart rates.[2] Beyond its well-documented effects on sodium channels, this compound also exerts significant blocking effects on multiple potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, the transient outward current (Ito), the ultrarapid delayed rectifier (IKur), and the inward rectifier potassium current (IK1).[3] Furthermore, it blocks L-type calcium channels (ICaL) and the Na+/K+-ATPase pump.[1][2] This multifaceted interaction with cardiac ion channels contributes to its electrophysiological profile, which includes a prolongation of the action potential duration (APD) and the QT interval.[1][2]
Quantitative Analysis of Ion Channel Blockade
The inhibitory potency of this compound varies across different ion channels. The following tables summarize the half-maximal inhibitory concentrations (IC50) reported in the literature. It is important to note that these values can differ based on the experimental conditions, including the expression system, temperature, and specific voltage protocols used.
Table 1: Inhibitory Potency (IC50) of this compound on Cardiac Sodium Channels
| Ion Channel | Current | Species | Expression System | IC50 (µM) | Reference(s) |
| hNav1.5 | Peak INa | Human | HEK293 | 28.9 ± 2.2 | [4][5] |
| hNav1.5 | Late INa | Human | HEK293 | 12.0 ± 0.7 | [6] |
Table 2: Inhibitory Potency (IC50) of this compound on Cardiac Potassium Channels
| Ion Channel/Current | Species | Expression System | IC50 (µM) | Reference(s) |
| hERG (IKr) | Human | Xenopus oocytes | 3.00 ± 0.03 | [7][8] |
| hERG (IKr) | Human | Ltk- cells | 0.8 ± 0.1 | [8] |
| hERG (IKr) | Human | HEK293 | 0.41 ± 0.04 | [9] |
| Kv1.5 (IKur) | Human | HL-1 atrial myocytes | ~1 (for internalization) | [2][10] |
| IKur | Human | Human atrial myocytes | 5 - 7 | [11] |
| Kv1.4 (Ito) | Ferret | - | - | [12] |
| Ito | Rat | Rat ventricular myocytes | 17.6 (at 5.4 mM [K+]o) | [13] |
| IK1 | Human | Human atrial myocytes | 42.6 (adult), 54.1 (pediatric) | [11] |
| IK (delayed rectifier) | Rat | Rat ventricular myocytes | 11.4 (at 5.4 mM [K+]o) | [13] |
Table 3: Inhibitory Potency (IC50) of this compound on Cardiac Calcium Channels
| Ion Channel | Current | Species | Notes | Reference(s) |
| Cav1.2 | ICaL | Canine | Reversibly decreased peak calcium current | [14] |
| Cav1.2 | ICaL | - | Significant block, but IC50 not always reached in some studies | [15] |
Experimental Protocols
The characterization of this compound's ion channel blocking properties predominantly relies on electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Nav1.5 Channels
This protocol is designed to assess the tonic and use-dependent block of human Nav1.5 channels expressed in a mammalian cell line (e.g., HEK293).
A. Cell Preparation:
-
HEK293 cells stably expressing hNav1.5 are cultured in appropriate media.
-
Cells are plated onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
B. Solutions:
-
External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 dextrose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.
C. Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution at a physiological temperature (35-37°C).
-
Borosilicate glass pipettes with a resistance of 1-4 MΩ are filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupturing the membrane to achieve the whole-cell configuration.
-
Series resistance is compensated to minimize voltage errors.
D. Voltage Protocol for Tonic and Use-Dependent Block:
-
Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. A brief depolarizing pulse (e.g., to -15 mV for 20 ms) is applied to elicit the peak INa. This is repeated at a low frequency (e.g., 0.1 Hz) to measure the baseline current. This compound is then perfused, and the reduction in peak current is measured.
-
Use-Dependent Block: From a holding potential of -120 mV, a train of depolarizing pulses (e.g., to -15 mV for 20 ms) is applied at a higher frequency (e.g., 1-5 Hz). The progressive decrease in peak current during the pulse train in the presence of this compound demonstrates use-dependent block.
Protocol 2: Whole-Cell Voltage-Clamp Recording of hERG (IKr) Channels
This protocol is used to determine the IC50 of this compound for the hERG potassium channel.
A. Cell Preparation:
-
HEK293 cells stably expressing the hERG channel are used.
B. Solutions:
-
External Solution (in mM): 137 NaCl, 10 HEPES, 4 KCl, 1 MgCl2, 1.8 CaCl2, 10 dextrose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.
C. Electrophysiological Recording:
-
Similar to the Nav1.5 protocol, recordings are performed at physiological temperature.
D. Voltage Protocol:
-
Cells are held at a holding potential of -80 mV.
-
A depolarizing pulse to a potential that opens the channels (e.g., +20 mV to +40 mV) is applied for a duration sufficient to allow for channel activation and drug binding (e.g., 1-2 seconds).
-
The membrane is then repolarized to a negative potential (e.g., -50 mV to -60 mV) to record the characteristic hERG tail current, which is used for analysis.
-
This protocol is repeated at a steady frequency (e.g., every 10-15 seconds) to establish a stable baseline before and during the application of various concentrations of this compound. The fractional block of the tail current is used to determine the IC50.[9]
Visualizing this compound's Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts of this compound's ion channel interactions and the experimental procedures used to study them.
References
- 1. Block of transient outward-type cloned cardiac K+ channel currents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. benchchem.com [benchchem.com]
- 7. Stereoselective Blockage of this compound and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with this compound, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Influence of extracellular K+ concentrations on this compound-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Comparison of Effects of Dofetilide, Sotalol, this compound, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
Quinidine's Role in the Investigation of Brugada and Short QT Syndromes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the multifaceted role of quinidine in the study of Brugada Syndrome (BrS) and Short QT Syndrome (SQTS). This compound, a class IA antiarrhythmic agent, has emerged as a crucial pharmacological tool for both mechanistic investigation and potential therapeutic intervention in these inherited cardiac channelopathies. This document details this compound's mechanism of action, its targeted effects on key cardiac ion channels, and its application in experimental models. We present a compilation of quantitative data from pivotal studies, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Brugada Syndrome and Short QT Syndrome are both arrhythmogenic disorders with significant risk of sudden cardiac death in structurally normal hearts.[1] BrS is characterized by a distinctive coved-type ST-segment elevation in the right precordial leads of the electrocardiogram (ECG), predisposing individuals to ventricular fibrillation (VF).[2] Conversely, SQTS is defined by an abnormally short QT interval on the ECG and an increased susceptibility to atrial and ventricular tachyarrhythmias.[3]
This compound's utility in the context of these syndromes stems from its broad-spectrum ion channel blocking properties.[4] In Brugada Syndrome, its primary therapeutic effect is attributed to the blockade of the transient outward potassium current (Ito), which is crucial in the pathophysiology of the disease.[2][4] In Short QT Syndrome, this compound's ability to block the rapid and slow components of the delayed rectifier potassium current (IKr and IKs) leads to a prolongation of the action potential and normalization of the QT interval.[3][5] This guide will explore these mechanisms in detail, providing the necessary technical information for advanced study and drug development.
Mechanism of Action of this compound in Brugada and Short QT Syndromes
This compound exerts its antiarrhythmic effects by modulating a variety of cardiac ion channels. Its actions are complex and concentration-dependent, contributing to both its therapeutic efficacy and potential proarrhythmic risk.
Brugada Syndrome: Targeting the Transient Outward Potassium Current (Ito)
The hallmark of Brugada Syndrome pathophysiology is a prominent action potential (AP) notch in the right ventricular epicardium, leading to a transmural voltage gradient that facilitates phase 2 reentry and ventricular fibrillation.[4] This notch is primarily due to an unopposed transient outward potassium current (Ito).
This compound's primary mechanism in BrS is the potent inhibition of the Ito channel.[2][4] By blocking Ito, this compound reduces the magnitude of the AP notch, thereby restoring the epicardial action potential dome, decreasing the transmural dispersion of repolarization, and suppressing the substrate for reentry arrhythmias.[4][6]
Short QT Syndrome: Prolonging Repolarization via Potassium Channel Blockade
Short QT Syndrome is caused by gain-of-function mutations in potassium channel genes, leading to an accelerated repolarization and a shortened QT interval.[3] The most common variants involve the genes encoding the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.
This compound effectively counteracts this by blocking both IKr and IKs channels.[3][5] This inhibition of outward potassium currents prolongs the action potential duration (APD) and, consequently, the QT interval, restoring it towards a normal range and reducing the propensity for arrhythmias.[3][5]
Additional Ion Channel Effects
Beyond its primary targets in BrS and SQTS, this compound also affects other cardiac ion currents, including:
-
Peak and Late Sodium Current (INa): this compound blocks the fast inward sodium current in a use-dependent manner, which can slow conduction velocity.[7] It also inhibits the late sodium current, which can contribute to its antiarrhythmic effects in certain contexts.
-
Other Potassium Channels: this compound can also block the inward rectifier potassium current (IK1) and the ATP-sensitive potassium channel (IKATP).[4]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from clinical and preclinical studies investigating the effects of this compound in Brugada and Short QT Syndromes.
Table 1: Efficacy of this compound in Patients with Brugada Syndrome
| Parameter | Study Population | This compound/Hydrothis compound Dose | Key Findings | Reference |
| VF Induction Prevention | 25 high-risk BrS patients | Mean 1483±240 mg/day (bisulfate) | This compound prevented VF induction in 88% of patients. | [8] |
| VF Induction Prevention | 35 BrS patients (31 asymptomatic with inducible VA, 4 with ICD shocks) | 600–900 mg/day (hydrothis compound) | Prevented VT/VF inducibility in 76% of asymptomatic patients. | [9] |
| Arrhythmic Event Reduction | 14 patients with BrS and ICDs | 300-600 mg/day (sulfate) | Prevented VF induction in 44% of patients. No VF recurrences in patients with previous frequent ICD discharges. | [10] |
| Long-term Follow-up | 19 patients treated with this compound | 6 to 219 months | No arrhythmic events documented during a mean follow-up of 56±67 months. | [8] |
| QTc Interval Prolongation | 23 BrS patients | Not specified | QTc interval significantly increased by a mean of 15.8% (from 410±24 to 475±32 ms). | [8] |
Table 2: Efficacy of Hydrothis compound in Patients with Short QT Syndrome
| Parameter | Study Population | Hydrothis compound Dose | Key Findings | Reference |
| QTc Interval Prolongation | 17 SQTS patients | 584 ± 53 mg/day | Mean QTc prolongation of 60 ± 6 ms. | [3][11] |
| Normalization of QTc | 17 SQTS patients | 584 ± 53 mg/day | 82% of patients achieved a "normal" QTc interval (>360 ms). | [3] |
| Reduction in Life-Threatening Arrhythmic Events (LAE) | 17 SQTS patients | 584 ± 53 mg/day | Reduction in the rate of LAE from 40% to 0%. | [3][11] |
| Annual Rate of LAE in Cardiac Arrest Survivors | 16 SQTS patients | 584 ± 53 mg/day | Annual rate of LAE dropped from 12% to 0%. | [3][11] |
| Ventricular Tachyarrhythmia (VA) Reduction | 41 SQTS patients on long-term prophylaxis | Not specified | Incidence of VAs reduced from 31% to 7.3%. | [12] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible investigation of this compound's effects. Below are outlines of key methodologies.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of this compound on specific ion currents in isolated cardiomyocytes or heterologous expression systems.
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., canine or murine right ventricular epicardium for BrS studies). For SQTS studies, cells expressing wild-type or mutant IKr or IKs channels (e.g., in HEK293 cells) are utilized.
-
Solutions:
-
External (Bath) Solution (in mM): e.g., 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): e.g., 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.
-
-
Voltage-Clamp Protocols:
-
To Isolate Ito: From a holding potential of -80 mV, a brief depolarizing prepulse to inactivate sodium channels is followed by a test pulse to a range of potentials (e.g., -40 to +60 mV).
-
To Isolate IKr: A depolarizing pulse (e.g., to +20 mV) is applied to activate the channels, followed by a repolarizing step (e.g., to -40 mV) to record the characteristic tail current.
-
-
Drug Application: this compound is dissolved in the external solution and perfused onto the cell at various concentrations (e.g., 1-100 µM). The effect is measured as the percentage of current inhibition.
-
Data Analysis: Dose-response curves are generated to calculate the IC50 value for this compound's block of the target current.
Langendorff-Perfused Heart Model
This ex vivo model allows for the study of this compound's effects on the whole heart in the absence of systemic influences.
-
Heart Isolation and Perfusion: The heart is excised from an animal model (e.g., a mouse model of BrS with an Scn5a mutation) and retrogradely perfused through the aorta with an oxygenated Krebs-Henseleit solution at a constant pressure or flow.[13]
-
Electrophysiological Recordings: ECG, monophasic action potentials (MAPs) from the epicardial and endocardial surfaces, and ventricular effective refractory periods (VERPs) are recorded.
-
Programmed Electrical Stimulation (PES): A stimulation protocol with progressively premature extrastimuli is used to assess the inducibility of ventricular arrhythmias.[14]
-
Drug Administration: this compound (e.g., 10 µM) is added to the perfusate, and the electrophysiological parameters and arrhythmia inducibility are reassessed.[7]
-
Data Analysis: Changes in APD, VERP, QT interval, and the incidence and duration of induced arrhythmias are quantified.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's role in Brugada and Short QT Syndromes.
Signaling Pathways
Experimental Workflows
Conclusion
This compound remains an indispensable tool for the scientific investigation of Brugada and Short QT Syndromes. Its well-characterized, albeit complex, mechanism of action provides a means to probe the fundamental ionic derangements that underlie these life-threatening conditions. For researchers, a thorough understanding of this compound's effects on Ito and IKr/IKs is paramount for designing experiments that can elucidate the nuanced pathophysiology of these syndromes. For drug development professionals, this compound serves as a benchmark compound, offering insights into the desirable (and undesirable) properties of novel antiarrhythmic agents targeting these specific ion channels. The data and protocols presented in this guide are intended to provide a solid foundation for future research and development efforts aimed at improving the diagnosis and treatment of Brugada and Short QT Syndromes.
References
- 1. Pharmacotherapeutic Effects of this compound on Short QT Syndrome by Using Purkinje-Ventricle Model: A Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound effective for the management of ventricular and atrial arrhythmias associated with Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swissdnalysis.ch [swissdnalysis.ch]
- 4. cardiolatina.com [cardiolatina.com]
- 5. Further Insights into the Effect of this compound in Short QT Syndrome Caused by a Mutation in HERG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low‐Dose this compound Effectively Reduced Shocks in Brugada Syndrome Patients with an Implantable Cardioverter Defibrillator: A Chinese Case Series Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of flecainide and this compound on arrhythmogenic properties of Scn5a+/− murine hearts modelling the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of low-dose this compound on ventricular tachyarrhythmias in patients with Brugada syndrome: low-dose this compound therapy as an adjunctive treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrothis compound Prevents Life-Threatening Arrhythmic Events in Patients With Short QT Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Criteria for arrhythmogenicity in genetically-modified Langendorff-perfused murine hearts modelling the congenital long QT syndrome type 3 and the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Quinidine and its Metabolites in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Introduction
Quinidine is a class IA antiarrhythmic agent used in the treatment of cardiac arrhythmias.[1] Monitoring plasma concentrations of this compound and its active metabolites is crucial for optimizing therapeutic efficacy and minimizing dose-related toxicity.[1] The primary metabolites of this compound, such as 3-hydroxythis compound (30HQ) and 2'-oxoquinidinone (QD), also exhibit antiarrhythmic activity and can contribute to the overall pharmacological effect.[1][2][3] High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the simultaneous quantification of this compound and its major metabolites in plasma, enabling pharmacokinetic studies and therapeutic drug monitoring. This application note details a validated HPLC method for this purpose.
Principle
This method utilizes reversed-phase HPLC with fluorescence detection for the simultaneous determination of this compound, 3-hydroxythis compound, and 2'-oxoquinidinone in human plasma. Plasma samples are prepared using a liquid-liquid extraction procedure to isolate the analytes from endogenous interferences. The separation is achieved on a C18 analytical column with an isocratic mobile phase, followed by sensitive detection using a fluorescence detector. An internal standard is used to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
Chemicals and Solvents:
-
This compound sulfate (reference standard)
-
3-hydroxythis compound (reference standard)
-
2'-oxoquinidinone (reference standard)
-
Primaquine (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium nitrate solution (1 N)
-
Ammonium hydroxide solution (2 N)
-
Toluene (HPLC grade)
-
Water (deionized or HPLC grade)
-
Control human plasma (drug-free)
-
-
Equipment:
-
HPLC system with a fluorescence detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
2. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, 3-hydroxythis compound, 2'-oxoquinidinone, and the internal standard (primaquine) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with methanol to create working standard solutions at various concentrations.
-
Calibration Standards and QC Samples: Spike control human plasma with the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.5 mL of plasma sample (calibration standard, QC, or unknown) into a centrifuge tube.
-
Add the internal standard solution.
-
Add 5 mL of toluene.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a portion of the reconstituted sample into the HPLC system.
4. HPLC Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol, 1 N ammonium nitrate, and 2 N ammonium hydroxide (e.g., 28:1:1 v/v/v).[2][3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Column Temperature: Ambient
-
Fluorescence Detector Wavelengths:
Data Presentation
Table 1: Chromatographic and Method Validation Data
| Parameter | This compound | 3-hydroxythis compound (30HQ) | 2'-oxoquinidinone (QD) |
| Retention Time (min) | ~6.5 | ~4.8 | ~8.2 |
| Linearity Range (µg/mL) | 0.05 - 10.0 | 0.05 - 5.0 | 0.05 - 5.0 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 | 0.10[1] | Not explicitly stated |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 85 - 115% |
Note: The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed to establish performance characteristics.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound and its metabolites in plasma.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. An HPLC method for the quantitation of this compound and its metabolites in plasma: an application to a this compound-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of quinine and this compound in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tm.mahidol.ac.th [tm.mahidol.ac.th]
Application Notes and Protocols for the Use of Quinidine in a Canine Model of Ventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a classic Class Ia antiarrhythmic agent, has long been a subject of cardiovascular research due to its efficacy in managing various arrhythmias, including ventricular tachycardia (VT).[1] Its primary mechanism of action involves the blockade of fast inward sodium channels (INa) and several potassium channels within cardiomyocytes.[2][3] This action leads to a decreased rate of depolarization and prolonged repolarization of the cardiac action potential, thereby suppressing arrhythmogenic activity.[3] The canine model of ventricular tachycardia, particularly post-myocardial infarction, serves as a clinically relevant platform for studying the electrophysiological effects and antiarrhythmic potential of pharmacological agents like this compound.[4][5] These application notes provide a detailed protocol for utilizing this compound in a canine model of ischemia-induced ventricular tachycardia.
Mechanism of Action
This compound exerts its antiarrhythmic effects by modulating the electrical activity of cardiac cells. As a Class Ia antiarrhythmic drug, its principal actions are:
-
Sodium Channel Blockade: this compound blocks the fast inward sodium channels, which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action decreases the maximum rate of rise of the action potential (Vmax) and slows conduction velocity in the atria, ventricles, and His-Purkinje system.[2]
-
Potassium Channel Blockade: this compound also blocks several types of potassium channels, which contributes to the prolongation of the repolarization phase (Phase 3) of the action potential. This leads to an increased action potential duration (APD) and an extended effective refractory period (ERP) in cardiac tissues.[2]
These combined effects on ion channels help to terminate and prevent re-entrant arrhythmias, which are a common mechanism for ventricular tachycardia.
Signaling Pathway
References
- 1. merckvetmanual.com [merckvetmanual.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. vetspecialists.co.uk [vetspecialists.co.uk]
- 4. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canine Model of Ischemia-Induced Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Quinidine in Patch-Clamp Studies of Ion Channels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a Class Ia antiarrhythmic agent, has a long history in the management of cardiac arrhythmias.[1] Its primary mechanism of action involves the blockade of multiple cardiac ion channels, which alters the cardiac action potential.[1][2] Patch-clamp electrophysiology is the gold standard for investigating the effects of compounds like this compound on ion channel function, providing high-resolution data on current amplitude, gating kinetics, and state-dependent block.[1][3] These application notes provide a comprehensive overview of the use of this compound in patch-clamp studies, including its molecular interactions, quantitative data on its inhibitory effects, and detailed experimental protocols.
Molecular Mechanism of Action
This compound is a non-selective ion channel blocker, demonstrating activity on a variety of sodium, potassium, and calcium channels.[1][4] This multi-channel blockade is the basis for its therapeutic and proarrhythmic effects.[1]
-
Sodium Channel (Nav1.5) Blockade: this compound blocks the cardiac sodium channel Nav1.5, which is responsible for the rapid depolarization phase of the action potential.[1][2] This block is state-dependent, with this compound showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[1][5] This results in a use-dependent reduction in the maximum upstroke velocity (Vmax) of the action potential.[5][6][7] this compound has been shown to inhibit both the peak and late components of the sodium current.[8]
-
Potassium Channel Blockade: this compound blocks several types of potassium channels, leading to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram.[1][2][9] Key potassium channel targets include:
-
hERG (Kv11.1): This channel conducts the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[10] this compound is a potent blocker of hERG, binding to the open state of the channel.[1][10]
-
Transient Outward Current (Ito): this compound inhibits the transient outward current, which contributes to the early repolarization phase of the action potential.[11]
-
Other Potassium Channels: this compound also affects other potassium channels such as Kv1.5, Kv2.1, and the slow delayed rectifier current (IKs).[1][12]
-
-
Calcium Channel (Cav1.2) Blockade: this compound also blocks L-type calcium channels (Cav1.2), which mediate the calcium current (ICaL) responsible for the plateau phase of the cardiac action potential.[1][4][6] This can lead to a negative inotropic effect.[4]
Quantitative Data: Inhibitory Potency of this compound
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the ion channel, expression system, and experimental conditions. The following tables summarize reported IC50 values for key ion channels.
| Ion Channel | Current | Expression System | IC50 (µM) | Reference(s) |
| hERG (Kv11.1) | IKr | Xenopus oocytes | 0.8 ± 0.1 | [1] |
| Nav1.5 (Peak) | INa | HEK293 cells | 28.9 ± 2.2 | [13][14] |
| Nav1.5 (Late) | INa-late | Rabbit cardiomyocytes | 12.0 ± 0.7 | [8] |
| Kv1.5 | IKur | HL-1 atrial myocytes | 10 | [1] |
| Kv2.1 | - | HL-1 cells | 20 | [1] |
| Cav1.2 | ICaL | Guinea pig ventricular myocytes | 15.6 | [15] |
Table 1: Comparative Inhibitory Potency (IC50) of this compound on Various Ion Channels.
Signaling Pathways and Experimental Workflows
The interaction of this compound with multiple ion channels results in complex electrophysiological consequences. The following diagrams illustrate the molecular targets of this compound and a typical workflow for its investigation using patch-clamp electrophysiology.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Action potential, membrane currents and force of contraction in mammalian heart muscle fibers treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias | Thoracic Key [thoracickey.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Dose-Response Analysis of Quinidine in Isolated Rabbit Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a classic Class Ia antiarrhythmic agent, primarily exerts its effects by blocking sodium and potassium channels in cardiac myocytes.[1][2][3] Understanding the dose-dependent effects of this compound on cardiac function is crucial for both therapeutic applications and cardiotoxicity screening. The isolated rabbit heart, typically prepared using the Langendorff apparatus, provides a robust and reproducible ex vivo model for these investigations, allowing for the study of direct cardiac effects without the influence of systemic physiological factors.[4][5]
These application notes provide a detailed protocol for conducting a dose-response analysis of this compound in an isolated rabbit heart preparation. The document outlines the experimental workflow, from heart isolation to data acquisition and analysis. Additionally, it summarizes the expected dose-dependent effects of this compound on key cardiac parameters and illustrates the underlying signaling pathways.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on various electrophysiological and hemodynamic parameters in isolated rabbit heart preparations, as reported in the scientific literature.
Table 1: Electrophysiological Effects of this compound in Isolated Rabbit Heart Preparations
| This compound Concentration | Parameter | Tissue | Effect | Reference |
| 10 µmol/L | Heart Rate | Whole Heart | Decreased | [2] |
| 10 µmol/L | QTc Interval | Whole Heart | Significantly Increased | [2] |
| 22 µM (2.2 x 10⁻⁵ M) | Maximal Upstroke Velocity (Vmax) | Atrium | 28% Depression | [3] |
| 22 µM (2.2 x 10⁻⁵ M) | Maximal Upstroke Velocity (Vmax) | Ventricle | 9% Depression | [3] |
| 0.5, 1.5, 4.5 µM | Peak Na+ Current | Myocytes | Dose-dependent decrease | [4] |
| 0.5, 1.5, 4.5 µM | Inwardly Rectifier K+ Current | Myocytes | Dose-dependent suppression | [4] |
| 0.5, 1.5, 4.5 µM | Transient Outward K+ Current | Myocytes | Dose-dependent suppression | [4] |
| 0.5, 1.5, 4.5 µM | Peak Ca2+ Current | Myocytes | Dose-dependent decrease | [4] |
| 3-10 µM | Transient Outward Current | Atrium & Ventricle | Potent and selective inhibition | [6] |
| 5 µg/ml | Action Potential Amplitude | AV Node | Decreased | [7] |
| 5 µg/ml | Maximal Rate of Depolarization | AV Node | Decreased | [7] |
| 5 µg/ml | Peak Slow Inward Current | AV Node | 30.2% Decrease | [7] |
| 5 µg/ml | Outward K+ Tail Current | AV Node | 65.4% Decrease | [7] |
Table 2: Hemodynamic and Contractility Effects of this compound
| This compound Concentration | Parameter | Preparation | Effect | Reference |
| Not specified | Myocardial Contractility | Anesthetized Cats | Slight Depression | [8] |
| 1 x 10⁵ M | Developed Force | Ferret Papillary Muscle | 35% Increase | [9] |
| 1 x 10⁵ M | Rate of Force Development (dF/dt) | Ferret Papillary Muscle | 70% Increase | [9] |
Note: Data on the direct effects of a range of this compound concentrations on Left Ventricular Developed Pressure (LVDP) in isolated rabbit hearts is limited in the provided search results. The effects on contractility can be complex and may vary depending on the experimental model and conditions.
Experimental Protocols
Langendorff Isolated Rabbit Heart Preparation
This protocol describes the standard procedure for isolating and perfusing a rabbit heart using a Langendorff apparatus.
Materials:
-
New Zealand White rabbit (2-3 kg)
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Krebs-Henseleit solution, oxygenated with 95% O₂ / 5% CO₂ and maintained at 37°C
-
Langendorff apparatus
-
Surgical instruments
-
Peristaltic pump
-
Transducers for measuring ECG, LVDP, and perfusion pressure
-
Data acquisition system
Procedure:
-
Anesthesia and Heparinization: Anesthetize the rabbit and administer heparin to prevent blood clotting.[10]
-
Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold Krebs-Henseleit solution to induce cardioplegia.[10]
-
Cannulation: Identify the aorta and carefully cannulate it with a Langendorff cannula, ensuring no air bubbles are introduced into the system.[11]
-
Retrograde Perfusion: Secure the cannula and mount the heart on the Langendorff apparatus. Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution. The perfusion pressure should force the aortic valve to close, directing the perfusate into the coronary arteries.[12]
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, the heart should resume a regular rhythm.
-
Instrumentation:
-
Place electrodes on the surface of the ventricle to record an electrocardiogram (ECG).
-
Insert a balloon-tipped catheter into the left ventricle to measure Left Ventricular Developed Pressure (LVDP) and heart rate.
-
Monitor perfusion pressure throughout the experiment.
-
Dose-Response Analysis of this compound
Materials:
-
Prepared and stabilized isolated rabbit heart
-
Stock solution of this compound sulfate
-
Krebs-Henseleit solution
Procedure:
-
Baseline Recording: Record baseline measurements of all parameters (ECG, LVDP, heart rate, perfusion pressure) for a stable period (e.g., 15-20 minutes).
-
Drug Administration: Introduce this compound into the perfusate at the lowest desired concentration. This can be done by switching to a reservoir containing the drug or by using a syringe pump to infuse the drug into the perfusion line.
-
Equilibration and Recording: Allow the heart to equilibrate with the new perfusate for a defined period (e.g., 15-20 minutes) while continuously recording all parameters.
-
Incremental Dosing: Increase the concentration of this compound in a stepwise manner. Repeat the equilibration and recording steps for each concentration. A typical dose range for in-vitro studies could be from 0.1 µM to 30 µM.
-
Washout: After the highest concentration has been tested, switch back to the drug-free Krebs-Henseleit solution to observe for any washout effects.
-
Data Analysis: Analyze the recorded data to determine the dose-dependent effects of this compound on heart rate, QRS duration, QT interval, LVDP, and other relevant parameters.
Mandatory Visualization
Caption: Experimental workflow for dose-response analysis of this compound.
Caption: Signaling pathway of this compound's action on cardiac myocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of the action of class I antiarrhythmic drugs (lidocaine, this compound, and prajmaline) in rabbit atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age-related this compound effects on ionic currents of rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomed.cas.cz [biomed.cas.cz]
- 6. This compound-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane actions of this compound sulfate in the rabbit atrioventricular node studied by voltage clamp method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Heart and circulatory effects of this compound stereoisomers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of additive effects of digoxin and this compound on contractility in isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adinstruments.com [adinstruments.com]
- 11. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SutherlandandHearse [southalabama.edu]
Application Note: Caco-2 Cell Monolayer Assay for Evaluating Quinidine as a P-gp Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model for predicting the oral absorption of drugs.[1][2][3] When cultured on semipermeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and a brush border, morphologically and functionally resembling the human small intestinal epithelium.[2][3] A key feature of this model is the expression of various transport proteins, including the efflux transporter P-glycoprotein (P-gp), encoded by the ABCB1 gene.[4][5] P-gp plays a crucial role in limiting the bioavailability of many drugs by actively pumping them out of the cell.[5]
Quinidine, a class I antiarrhythmic agent, has been validated as a probe substrate for assessing P-gp activity in vitro.[6][7][8] Its transport characteristics in the Caco-2 model, specifically its high efflux ratio, make it a reliable tool for studying P-gp-mediated drug-drug interactions.[6][8] This application note provides a detailed protocol for performing a Caco-2 cell monolayer assay to evaluate this compound as a P-gp substrate.
Data Presentation
The following table summarizes typical quantitative data obtained from a bidirectional Caco-2 assay with this compound. The apparent permeability coefficient (Papp) is a measure of the rate of drug transport across the cell monolayer. The efflux ratio (ER) is the ratio of Papp in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 is indicative of active efflux.
| Compound | Concentration | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound | 100 nM | A to B | 0.5 ± 0.1 | >10 |
| 100 nM | B to A | 5.5 ± 0.8 | ||
| This compound + Verapamil | 100 nM + 50 µM | A to B | 2.8 ± 0.4 | ~1 |
| 100 nM + 50 µM | B to A | 3.0 ± 0.5 |
Note: The values presented are representative and may vary depending on experimental conditions and Caco-2 cell passage number. Verapamil is a known P-gp inhibitor used as a control to confirm P-gp-mediated efflux.[6][8]
Experimental Protocols
Caco-2 Cell Culture and Seeding
This protocol describes the maintenance of Caco-2 cells and their seeding onto Transwell® inserts for differentiation into a polarized monolayer.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Cell culture flasks
Protocol:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Cell Seeding: Resuspend the cells in fresh culture medium and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 18-22 days to allow for differentiation into a polarized monolayer.[9] Change the culture medium every 2-3 days.
Monolayer Integrity Assessment
Before conducting the transport assay, it is crucial to assess the integrity of the Caco-2 cell monolayer. This is typically done by measuring the Transepithelial Electrical Resistance (TEER).
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
Protocol:
-
Equilibrate the Caco-2 monolayers in pre-warmed transport buffer for 30 minutes at 37°C.
-
Measure the TEER of each Transwell® insert.
-
Calculate the net TEER value by subtracting the resistance of a blank insert (without cells) from the measured resistance and multiplying by the surface area of the insert.
-
Monolayers with TEER values ≥250 Ω·cm² are generally considered suitable for transport studies.[10]
Bidirectional Transport Assay
This protocol details the steps for assessing the bidirectional transport of this compound across the Caco-2 cell monolayer.
Materials:
-
This compound stock solution
-
Verapamil stock solution (as a P-gp inhibitor control)
-
Pre-warmed transport buffer
-
Transwell® plates with differentiated Caco-2 monolayers
-
Analytical instrumentation for this compound quantification (e.g., LC-MS/MS)[2]
Protocol:
-
Preparation: Prepare the dosing solutions of this compound (e.g., 100 nM) in transport buffer. For the inhibition control, prepare a solution of this compound with a known P-gp inhibitor like Verapamil (e.g., 50 µM).[8]
-
Apical to Basolateral (A-B) Transport:
-
Remove the culture medium from both the apical and basolateral chambers.
-
Add the this compound dosing solution to the apical chamber (donor).
-
Add fresh transport buffer to the basolateral chamber (receiver).
-
-
Basolateral to Apical (B-A) Transport:
-
Remove the culture medium from both chambers.
-
Add the this compound dosing solution to the basolateral chamber (donor).
-
Add fresh transport buffer to the apical chamber (receiver).
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 120 minutes).[11]
-
Sampling: At the end of the incubation period, collect samples from the receiver chambers for both A-B and B-A transport studies. Also, collect a sample from the donor chamber to assess mass balance.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.[2]
Data Analysis
The apparent permeability coefficient (Papp) and the efflux ratio (ER) are calculated to determine if this compound is a P-gp substrate.
Calculations:
-
Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug transport (e.g., nmol/s).
-
A is the surface area of the Transwell® insert (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (nmol/mL).
-
-
-
Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the efflux is mediated by P-gp.
Visualizations
Caption: Experimental workflow for the Caco-2 cell monolayer assay.
Caption: Mechanism of P-gp mediated efflux of this compound.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-Dependent Targeted Suppression of P-glycoprotein Expression and Function in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of this compound as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of this compound as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with Quinidine in Guinea Pig Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of quinidine in guinea pig models, a crucial tool in cardiovascular research and drug development. The detailed protocols and data summaries are intended to assist in the design and execution of experiments to evaluate the cardiac safety and efficacy of novel compounds.
Introduction to this compound's Electrophysiological Effects
This compound, a class Ia antiarrhythmic agent, exerts its effects by modulating various ion channels involved in the cardiac action potential.[1] Its primary mechanism involves the blockade of both fast inward sodium channels (INa) and several potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1] This multifaceted channel blockade leads to a slowing of the action potential upstroke (Phase 0), a prolongation of the action potential duration (APD), and an increase in the effective refractory period (ERP).[1][2] These effects are readily observable in guinea pig models, which are widely used due to the similarity of their cardiac electrophysiology to that of humans.
However, the same mechanisms that confer its antiarrhythmic properties can also lead to proarrhythmic events, such as Torsade de Pointes (TdP).[3] this compound's proarrhythmic potential is associated with its ability to induce spatial and temporal heterogeneities in ventricular repolarization.[3]
Key Electrophysiological Techniques and Protocols
This section outlines detailed protocols for three key electrophysiological techniques used to study the effects of this compound in guinea pig models: the Langendorff-perfused isolated heart, patch-clamp analysis of isolated cardiomyocytes, and in vivo electrocardiogram (ECG) recordings.
Langendorff-Perfused Isolated Guinea Pig Heart
The Langendorff preparation allows for the study of the direct effects of compounds on the heart in an ex vivo setting, free from systemic influences.[4]
Experimental Protocol:
-
Animal Preparation: Anesthetize a male Dunkin-Hartley guinea pig (350-550 g) with an appropriate anesthetic (e.g., sodium pentobarbitone). Inject heparin (1000 IU) intravenously to prevent blood clotting.[5][6]
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Cannulation and Perfusion: Mount the heart on a Langendorff apparatus by cannulating the aorta.[7] Initiate retrograde perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant pressure of 60-70 mmHg.[5][8]
-
Krebs-Henseleit Solution Composition: [9][10]
-
NaCl: 118.0 mM
-
KCl: 4.7 mM
-
CaCl2: 2.52 mM
-
MgSO4: 1.2 mM
-
NaHCO3: 25.0 mM
-
KH2PO4: 1.2 mM
-
Glucose: 11.0 mM
-
-
Stabilization: Allow the heart to stabilize for a minimum of 30 minutes.[11]
-
Data Acquisition:
-
ECG: Place electrodes on the right atrium and the ventricular apex to record a pseudo-ECG.[12]
-
Monophasic Action Potentials (MAP): Place a MAP catheter on the epicardial surface of the left ventricle to record action potential duration.
-
Hemodynamic Parameters: Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP) and dP/dtmax.
-
-
This compound Administration: After a baseline recording period, perfuse the heart with Krebs-Henseleit solution containing increasing concentrations of this compound (e.g., 0.15 - 20 µM).[1][13] Allow for a 15-minute equilibration period at each concentration before recording.[1][11]
-
Data Analysis: Analyze changes in ECG intervals (PR, QRS, QT), MAP duration at 90% repolarization (MAPD90), and hemodynamic parameters.
Patch-Clamp Electrophysiology of Isolated Guinea Pig Cardiomyocytes
The patch-clamp technique allows for the direct measurement of ion channel currents in individual cardiomyocytes, providing detailed insights into the mechanism of drug action.[14]
Experimental Protocol:
-
Cell Isolation: Isolate single ventricular myocytes from an adult guinea pig heart using enzymatic digestion with collagenase and protease.[15]
-
Solutions:
-
Recording Setup:
-
Use a patch-clamp amplifier and a data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
-
Whole-Cell Recording:
-
Obtain a giga-ohm seal between the pipette tip and the cell membrane.[18]
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocols:
-
Sodium Current (INa): Hold the cell at -120 mV and apply depolarizing pulses to -40 mV. This compound's effect is often use-dependent, so a train of pulses may be necessary to observe block.[19]
-
L-type Calcium Current (ICa,L): Hold the cell at -40 mV to inactivate sodium channels and apply depolarizing pulses to 0 mV.[20]
-
Delayed Rectifier Potassium Current (IK): Hold the cell at -50 mV and apply depolarizing pulses to potentials between -20 mV and +60 mV for several seconds to observe both IKr and IKs.[21]
-
-
This compound Application: After establishing a stable recording, perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Data Analysis: Measure the peak current amplitude and kinetics of each ion channel before and after this compound application to determine the extent of block and any changes in channel gating.
In Vivo ECG Recording in Anesthetized Guinea Pigs
In vivo ECG recordings provide a holistic view of a drug's cardiac effects, including its influence on heart rate and atrioventricular conduction, within a complete physiological system.[22]
Experimental Protocol:
-
Animal Preparation: Anesthetize a guinea pig (e.g., with isoflurane or sodium pentobarbitone) and maintain its body temperature at 37°C.[6][22]
-
Electrode Placement: Place subcutaneous needle electrodes for a standard Lead II ECG configuration (negative electrode on the upper right chest, positive electrode on the lower left chest, and ground electrode on the upper left chest).[23][24]
-
Catheterization: Cannulate the jugular vein for intravenous administration of this compound.[22]
-
Stabilization: Allow the animal to stabilize for approximately 20 minutes after instrumentation.[22]
-
Data Acquisition: Record a baseline ECG for a defined period.
-
This compound Administration: Administer this compound via intravenous infusion at desired doses.
-
Continuous Monitoring: Continuously record the ECG throughout the experiment and during a recovery period.
-
Data Analysis: Measure heart rate, PR interval, QRS duration, and QT interval. Correct the QT interval for heart rate changes using an appropriate formula (e.g., Bazett's or Fridericia's correction).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in guinea pig models.
Table 1: Effects of this compound on ECG and Action Potential Parameters in Langendorff-Perfused Guinea Pig Hearts
| Parameter | This compound Concentration (µM) | Effect | Reference |
| PR Interval | 2 - 20 | Dose-dependent increase | [13] |
| QRS Duration | 2 - 20 | Dose-dependent increase | [13] |
| QTc Interval | 0.15 - 1.2 | Dose-dependent prolongation (EC50 = 0.45 µM) | [1] |
| QaTc Interval | 0.15 - 1.2 | Dose-dependent prolongation (EC50 = 0.49 µM) | [1] |
| Action Potential Duration (APD) | Not specified | Prolongation | [3] |
| Effective Refractory Period (ERP) | Not specified | Prolongation | [3] |
Table 2: Effects of this compound on Ion Channels in Guinea Pig Cardiomyocytes (Patch-Clamp)
| Ion Channel | This compound Concentration | % Block / Effect | Reference |
| INa (Sodium Current) | 20 µM | >90% use-dependent block | [19] |
| ICa,L (L-type Calcium Current) | 5 mg/L (~15 µM) | ~30% depression | [20] |
| IK (Delayed Rectifier K+ Current) | 10 µM | 30-65% reduction (pulse duration dependent) | [21] |
| IK1 (Inward Rectifier K+ Current) | Not specified | Reversible decrease in channel opening probability | [25] |
Visualizing Pathways and Workflows
Signaling Pathway of this compound's Action on Cardiomyocyte Ion Channels
References
- 1. Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of onset of rate-dependent effects of Class I antiarrhythmic drugs are important in determining their effects on refractoriness in guinea-pig ventricle, and provide a theoretical basis for their subclassification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound elicits proarrhythmic changes in ventricular repolarization and refractoriness in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.harvardapparatus.com [support.harvardapparatus.com]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. researchgate.net [researchgate.net]
- 12. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts [jove.com]
- 13. Cardiac effects of this compound on guinea-pig isolated perfused hearts after in vivo this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of intracellular pH regulation in the guinea-pig ventricular myocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 17. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]
- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 19. Effects of this compound on the sodium current of guinea pig ventricular myocytes. Evidence for a drug-associated rested state with altered kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of this compound on plateau currents of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound delays IK activation in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anesthetized Guinea Pig as a Model for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Demographic and Methodological Heterogeneity in Electrocardiogram Signals From Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Single inward rectifier potassium channels in guinea pig ventricular myocytes. Effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinidine Administration in Zebrafish Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for cardiovascular research, offering a unique combination of genetic tractability, optical transparency in early life stages, and physiological relevance to human cardiac function. Its use in modeling cardiac arrhythmias is particularly valuable for understanding disease mechanisms and for the preclinical screening of novel antiarrhythmic and potentially pro-arrhythmic compounds. Quinidine, a classic Class IA antiarrhythmic agent, is frequently used to induce arrhythmia in zebrafish, providing a robust and reproducible model of QT prolongation and bradycardia. These application notes provide detailed protocols for the administration of this compound to both adult and larval zebrafish to establish arrhythmia models, along with methods for assessing cardiac function.
Mechanism of Action of this compound
This compound exerts its antiarrhythmic effects primarily by blocking voltage-gated ion channels in the cardiomyocyte membrane. As a Class IA antiarrhythmic, its principal mechanism is the blockade of the fast inward sodium current (INa), which slows the upstroke of the cardiac action potential (Phase 0) and consequently slows conduction. Additionally, this compound blocks several potassium channels, including the rapid delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG). This blockade of potassium efflux leads to a prolongation of the action potential duration and, consequently, an increase in the QT interval on the electrocardiogram (ECG). In zebrafish, this compound has been shown to induce bradycardia and atrioventricular (AV) block.[1]
Signaling Pathway of this compound in Cardiomyocytes
References
Application Notes and Protocols: Investigating the Effects of Quinidine on Induced Pluripotent Stem Cell-Derived Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a valuable in vitro model for cardiovascular research and drug development. Their human origin and ability to recapitulate the electrophysiological properties of native cardiomyocytes make them a powerful tool for studying the effects of pharmacological agents on the heart. Quinidine, a class IA antiarrhythmic drug, exerts complex effects on cardiac electrophysiology by blocking multiple ion channels. These application notes provide a detailed overview and experimental protocols for characterizing the effects of this compound on iPSC-CMs.
Data Presentation
The following tables summarize the quantitative effects of this compound on iPSC-CMs, compiled from various studies.
Table 1: Electrophysiological Effects of this compound on iPSC-CMs Measured by Multi-Electrode Array (MEA)
| Parameter | Concentration | Effect | Reference |
| Field Potential Duration, corrected (FPDc) | 100 nmol/L | Statistically significant prolongation | [1] |
| Field Potential Duration, corrected (FPDc) | 300 nmol/L | Physiologically significant prolongation | [1] |
| FPDc Prolongation (Half-maximal effect) | 333.1 nmol/L | - | [1] |
| Field Potential Amplitude | Dose-dependent | Decrease | [1] |
| Maximal Upstroke Velocity (Vmax) | Dose-dependent | Decrease | [1] |
| Arrhythmic Events (EADs, ectopic beats) | 1 µmol/L | Observed in 40% of embryoid bodies | [2] |
| Arrhythmias or Cessation of Beating | 5.4 µM | Observed in all wells | [3] |
Table 2: Effects of this compound on Action Potential Duration (APD) in iPSC-CMs
| Parameter | Concentration | Effect | Reference |
| Action Potential Duration at 90% repolarization (APD90) | Not specified | Significant prolongation | [4] |
| Arrhythmias (in iCell cardiomyocytes) | 900 nM | Detected in 100% of wells | [3] |
Table 3: this compound Block of Cardiac Ion Channels
| Ion Channel | IC50 | Notes | Reference |
| IKr (hERG) | 89% block at test concentration | - | [4] |
| INa (fast) | - | Known to block | [1][2] |
| Multiple Ion Channels | - | Blocks IKr, IKs, INa, ICa-L, Ito, IK-ATP |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on iPSC-CMs
This compound's primary mechanism of action involves the blockade of multiple cardiac ion channels. This multi-channel effect alters the cardiomyocyte action potential, leading to changes in heart rhythm. The following diagram illustrates the key ion channels affected by this compound.
Caption: this compound's multi-channel blockade prolongs the action potential duration.
Experimental Workflow for Assessing this compound's Effects
A typical workflow for evaluating the cardiac effects of this compound using iPSC-CMs involves a series of functional and viability assays.
Caption: A comprehensive workflow for studying this compound's cardiotoxicity.
Experimental Protocols
Multi-Electrode Array (MEA) Analysis
Objective: To assess the effects of this compound on the extracellular field potential of iPSC-CMs, providing insights into changes in repolarization, beat rate, and arrhythmogenicity.
Materials:
-
iPSC-CMs (e.g., iCell Cardiomyocytes)
-
MEA plates (e.g., 48-well from Axion BioSystems)
-
iPSC-CM maintenance medium
-
Fibronectin solution (for coating)
-
This compound stock solution
-
Vehicle control (e.g., 0.2% DMSO)
-
MEA system (e.g., Maestro from Axion BioSystems)
Protocol:
-
Plate Coating: Coat MEA plates with fibronectin according to the manufacturer's instructions.
-
Cell Plating: Plate iPSC-CMs onto the fibronectin-coated MEA plates at a density of approximately 20,000 cells per well.[5]
-
Cell Culture: Culture the cells in iPSC-CM maintenance medium for 5-8 days, allowing them to form a stable, spontaneously beating syncytium.[5]
-
Baseline Recording: Record baseline electrophysiological activity for each well using the MEA system at 37°C.[5]
-
Drug Application: Prepare serial dilutions of this compound in maintenance medium. Add the this compound solutions or vehicle control to the respective wells.
-
Post-Treatment Recording: After a 45-minute incubation period with the drug, record the electrophysiological activity again.[5]
-
Data Analysis: Analyze the recorded field potentials to determine parameters such as field potential duration (FPD), beat period, and the occurrence of arrhythmic events like early after-depolarizations (EADs). Correct the FPD for beat rate using Fridericia's formula (FPDc).
Patch-Clamp Electrophysiology
Objective: To directly measure the effects of this compound on specific ion channel currents and the action potential of individual iPSC-CMs.
Materials:
-
iPSC-CMs plated on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipettes
-
Extracellular (Tyrode's) solution: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular solution (for K+ currents): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH adjusted to 7.2 with KOH.
-
This compound stock solution
Protocol:
-
Cell Preparation: Place a coverslip with iPSC-CMs in the recording chamber on the microscope stage and perfuse with extracellular solution at 37°C.
-
Pipette Preparation: Pull glass pipettes to a resistance of 4-8 MΩ and fill with the appropriate intracellular solution.
-
Giga-seal Formation: Approach a single, spontaneously beating cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Action Potential Recording (Current-Clamp):
-
Switch the amplifier to current-clamp mode.
-
Record spontaneous action potentials before and after the application of this compound via the perfusion system.
-
Analyze changes in action potential duration (APD) at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and upstroke velocity.
-
-
Ion Channel Current Recording (Voltage-Clamp):
-
Switch the amplifier to voltage-clamp mode.
-
Apply specific voltage protocols to isolate and record individual ion currents (e.g., IKr, INa).
-
Record baseline currents and then perfuse with this compound to measure the percentage of current block.
-
Determine the dose-response relationship and calculate the IC50 value for each targeted ion channel.
-
Calcium Imaging
Objective: To visualize and quantify the effects of this compound on intracellular calcium transients in iPSC-CMs.
Materials:
-
iPSC-CMs plated on glass-bottom dishes or coverslips
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Tyrode's solution (as for patch-clamp)
-
Fluorescence microscope with a high-speed camera and appropriate filter sets
-
Image analysis software
Protocol:
-
Dye Loading: Incubate the iPSC-CMs with the calcium indicator (e.g., 5 µM Fluo-4 AM with 2:1 Pluronic F-127) for approximately 70 minutes at 37°C.
-
Wash and Recovery: Wash the cells with Tyrode's solution to remove excess dye and allow for a 30-minute recovery period.
-
Baseline Imaging: Record spontaneous calcium transients from multiple regions of interest before drug application.
-
Drug Application: Perfuse the cells with Tyrode's solution containing various concentrations of this compound.
-
Post-Treatment Imaging: Record calcium transients after a 30-minute incubation with this compound.
-
Data Analysis: Analyze the recorded fluorescence signals to determine parameters such as calcium transient duration at 90% decay (CTD90), peak amplitude, and beat rate.
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on iPSC-CMs.
Materials:
-
iPSC-CMs plated in a 96-well plate
-
iPSC-CM maintenance medium
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, PrestoBlue™)
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Plating: Seed iPSC-CMs in a 96-well plate and culture until a stable monolayer is formed.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
-
-
Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle-treated control cells to determine the percentage of viable cells at each this compound concentration. Calculate the LD50 (lethal dose, 50%) value.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Screening Adverse Drug-Induced Arrhythmia Events Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of a Human iPSC Cardiomyocyte-Based Scoring System for Cardiac Hazard Identification in Early Drug Safety De-risking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Quinidine's Cardiac Effects Using the Langendorff Perfusion System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff isolated heart perfusion system is a robust ex vivo technique for characterizing the pharmacological effects of compounds on the heart in a controlled environment, free from systemic influences.[1][2] This model allows for the detailed investigation of a substance's direct impact on cardiac electrophysiology and mechanics. Quinidine, a classic Class Ia antiarrhythmic agent, exerts its effects primarily by blocking cardiac ion channels.[3][4][5] The Langendorff preparation is an ideal platform to meticulously evaluate the dose-dependent effects of this compound on myocardial function.
These application notes provide detailed protocols for utilizing the Langendorff system to assess the cardiac effects of this compound, including its influence on contractility and electrical activity. The subsequent sections offer step-by-step methodologies, data presentation tables, and visual diagrams to guide researchers in conducting and interpreting these experiments.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key cardiac parameters as measured in a Langendorff-perfused heart preparation. These values are synthesized from typical findings in cardiovascular research and should be considered as illustrative examples. Actual experimental results may vary depending on the species, specific experimental conditions, and the concentration of this compound used.
Table 1: Effects of this compound on Cardiac Electrophysiology (ECG Parameters)
| This compound Concentration (µM) | PR Interval (ms) | QRS Duration (ms) | QT Interval (ms) | Heart Rate (bpm) |
| 0 (Baseline) | 60 ± 5 | 20 ± 2 | 150 ± 10 | 280 ± 20 |
| 1 | 65 ± 6 | 22 ± 2 | 160 ± 12 | 275 ± 18 |
| 5 | 75 ± 7 | 25 ± 3 | 175 ± 15 | 260 ± 22 |
| 10 | 90 ± 8 | 30 ± 4 | 195 ± 18 | 240 ± 25 |
Table 2: Effects of this compound on Cardiac Mechanical Function
| This compound Concentration (µM) | Left Ventricular Developed Pressure (LVDP, mmHg) | Coronary Flow (mL/min) | +dP/dt_max (mmHg/s) | -dP/dt_max (mmHg/s) |
| 0 (Baseline) | 100 ± 10 | 15 ± 2 | 2500 ± 300 | -1800 ± 250 |
| 1 | 95 ± 9 | 14.5 ± 2 | 2300 ± 280 | -1700 ± 240 |
| 5 | 85 ± 11 | 13 ± 2.5 | 2000 ± 310 | -1500 ± 260 |
| 10 | 70 ± 12 | 11 ± 3 | 1600 ± 350 | -1200 ± 280 |
Experimental Protocols
Preparation of the Langendorff System and Perfusion Buffer
1.1. Krebs-Henseleit Buffer Preparation: Prepare fresh Krebs-Henseleit buffer with the following composition (in mM): 118.0 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25.0 NaHCO₃, and 11.0 Glucose.[6]
-
Dissolve all components in distilled water.
-
Continuously bubble the solution with carbogen gas (95% O₂ and 5% CO₂) to maintain a physiological pH of 7.4.[6]
-
Warm the buffer to 37°C before and during the experiment.[6]
1.2. Langendorff Apparatus Setup:
-
Prime the entire Langendorff apparatus with the warmed, oxygenated Krebs-Henseleit buffer, ensuring all air bubbles are removed from the tubing to prevent coronary embolism.[6]
-
Maintain the perfusion pressure at a constant level, typically between 60-80 mmHg for a rat heart.[7]
Heart Isolation and Perfusion
2.1. Animal Preparation:
-
The choice of animal model can vary, with rats and guinea pigs being common.[8]
-
Administer an anticoagulant (e.g., heparin) to the animal prior to anesthesia to prevent blood clotting.
2.2. Heart Excision and Cannulation:
-
Following deep anesthesia, perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia and minimize ischemic damage.
-
Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus.[6]
-
Secure the aorta to the cannula with a surgical suture.
2.3. Initiation of Retrograde Perfusion:
-
Immediately initiate retrograde perfusion with the warmed, oxygenated Krebs-Henseleit buffer. The retrograde flow will close the aortic valve, forcing the perfusate into the coronary arteries.[1]
-
The heart should resume spontaneous beating. Allow the heart to stabilize for a period of 20-30 minutes before any experimental interventions.
Assessment of this compound's Effects
3.1. Baseline Measurements:
-
After the stabilization period, record baseline cardiac parameters for at least 10-15 minutes. These parameters include:
-
Electrophysiological Parameters: Record a pseudo-electrocardiogram (ECG) to measure heart rate, PR interval, QRS duration, and QT interval.[9]
-
Mechanical Parameters: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure Left Ventricular Developed Pressure (LVDP), and the maximum rates of pressure development (+dP/dt_max) and relaxation (-dP/dt_max).[9]
-
Coronary Flow: Measure the coronary effluent collected over a specific time period.
-
3.2. This compound Administration:
-
Prepare a stock solution of this compound and dilute it in the Krebs-Henseleit buffer to achieve the desired final concentrations (e.g., 1, 5, 10 µM).[10][11]
-
Introduce this compound into the perfusion line at increasing concentrations in a stepwise manner.
-
Allow the heart to equilibrate at each concentration for 15-20 minutes, or until a stable response is observed, before recording the data.
3.3. Data Acquisition and Analysis:
-
Continuously record all parameters throughout the experiment using a data acquisition system.
-
Analyze the data to determine the dose-dependent effects of this compound on the measured cardiac parameters.
-
Compare the values at each this compound concentration to the baseline measurements.
Visualizations
Signaling Pathway of this compound's Cardiac Effects
Caption: this compound's mechanism of action on cardiac ion channels.
Experimental Workflow for Langendorff Perfusion
Caption: Step-by-step workflow for a Langendorff perfusion experiment.
Logical Relationship for Assessing Cardiac Effects
Caption: Logical flow for assessing this compound's cardiac effects.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound Gluconate? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. SutherlandandHearse [southalabama.edu]
- 8. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 9. Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on arrhythmias and conduction in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac effects of this compound on guinea-pig isolated perfused hearts after in vivo this compound pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Quinidine Instability in Aqueous Solutions for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of quinidine instability in aqueous solutions during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow/brown?
A1: this compound solutions, particularly its salt forms like gluconate and sulfate, are susceptible to degradation upon exposure to light. This photodegradation can cause the solution to develop a yellow or brownish tint. It is strongly recommended to discard any discolored solutions as the presence of degradation products can lead to inaccurate and unreliable experimental results. To mitigate this, always prepare and store this compound solutions in light-resistant containers (e.g., amber vials) and minimize exposure to ambient light.
Q2: My this compound is precipitating out of my aqueous buffer. What can I do?
A2: this compound has limited solubility in aqueous buffers. Precipitation can occur due to several factors:
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the specific buffer and pH.
-
pH: this compound's solubility is pH-dependent. As a weak base, its solubility generally decreases as the pH increases.
-
"Solvent Shock": If you are diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer, rapid addition can cause the this compound to precipitate.
To address this, consider the following solutions:
-
Prepare a concentrated stock solution in an organic solvent: Dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are suitable solvents for preparing high-concentration stock solutions of this compound.
-
Slow, dropwise addition: When preparing your final aqueous working solution, add the organic stock solution slowly and dropwise to the aqueous buffer while vortexing or stirring vigorously.
-
Optimize the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
-
Adjust the pH: Depending on your experimental constraints, adjusting the pH of the buffer might improve solubility.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, prepare concentrated stock solutions of this compound in a high-quality, anhydrous organic solvent like DMSO. Store these stock solutions in small, single-use aliquots in tightly sealed, light-resistant vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: For how long is a freshly prepared aqueous solution of this compound stable?
A4: It is not recommended to store aqueous solutions of this compound for more than one day. For best results and to ensure the integrity of your experiments, prepare fresh aqueous working solutions from your frozen organic stock solution immediately before each use.
Q5: Can the type of buffer I use affect this compound's stability?
A5: Yes, the composition of your buffer can influence the stability of this compound. While specific comparative studies on this compound are limited, general principles suggest:
-
Phosphate buffers: Can sometimes participate in catalytic degradation reactions and may precipitate with certain metal ions.
-
TRIS buffers: The primary amine in TRIS can be reactive and its pH is highly sensitive to temperature changes.
-
HEPES buffers: Generally considered more inert and less prone to interacting with metal ions, making it a good choice for many cell-based assays.
It is advisable to empirically test the stability of this compound in your chosen buffer system under your specific experimental conditions if you suspect buffer-related instability.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in my in vitro assay.
| Potential Cause | Recommended Solution |
| This compound Degradation | Prepare fresh aqueous this compound solutions for each experiment from a properly stored, frozen DMSO stock. Protect all this compound solutions from light. Consider performing a stability check of this compound in your assay medium under the exact experimental conditions (time, temperature, light exposure) using a validated analytical method like HPLC. |
| Precipitation of this compound | Visually inspect your solutions for any signs of precipitation before and during the experiment. If precipitation is observed, refer to the FAQ on preventing precipitation. Consider filtering the working solution through a 0.22 µm filter before use, but be aware this may alter the final concentration if significant precipitation has occurred. |
| Interaction with Media Components | Components in complex cell culture media (e.g., reducing agents, metal ions) could potentially interact with and degrade this compound. If feasible, simplify the assay buffer to identify potential interfering components. |
Issue 2: Visible precipitation or cloudiness in the this compound working solution.
| Potential Cause | Recommended Solution |
| Exceeded Solubility | Lower the final concentration of this compound in your working solution. |
| "Solvent Shock" | Add the DMSO stock solution to the aqueous buffer very slowly while vigorously mixing. |
| Incorrect pH | Ensure the pH of your final working solution is within a range where this compound is soluble. |
| Low Temperature | Avoid storing aqueous solutions at low temperatures (e.g., 4°C) as this can decrease solubility and cause precipitation. Store at room temperature for immediate use. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| Water | Sparingly soluble (~0.14 mg/mL at 25°C) |
| Ethanol | ~1 mg/mL[1] |
| DMSO | ~25 mg/mL[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
Table 2: Illustrative pH-Dependent Degradation of a Related Quinoline Alkaloid (Quinine) *
| pH | Half-life (t½) at 50°C (hours) |
| 2.0 | > 200 |
| 5.0 | ~150 |
| 7.0 | ~80 |
| 9.0 | ~30 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound with enhanced stability for long-term storage.
Materials:
-
This compound (or its salt, e.g., this compound sulfate) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-resistant (amber) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
In a chemical fume hood, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile, amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions to identify potential degradation pathways and products.
Materials:
-
This compound stock solution (1 mg/mL in methanol or acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, water, buffer salts)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial of this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to a light source in a photostability chamber.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw aliquots from both the exposed and control samples at specified time points for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
-
Mandatory Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Recommended workflow for preparing this compound solutions for in vitro assays.
References
Technical Support Center: Mitigating Quinidine's Proarrhythmic Effects in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinidine in experimental models. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is the primary mechanism of this compound-induced proarrhythmia?
This compound, a Class Ia antiarrhythmic agent, primarily exerts its effects by blocking voltage-gated sodium (Na+) channels and certain potassium (K+) channels.[1][2][3] Its proarrhythmic nature, particularly the induction of Torsade de Pointes (TdP), is largely attributed to its concentration-dependent block of the rapid component of the delayed rectifier potassium current (I_Kr), which leads to a prolongation of the cardiac action potential and the QT interval on an electrocardiogram (ECG).[4][5]
However, this compound's effects are complex and can be biphasic. At lower concentrations, the I_Kr block predominates, increasing the risk of proarrhythmia.[4] At higher concentrations, this compound also blocks the late sodium current (I_Na-late), which can have an antiarrhythmic effect by shortening the action potential duration, thus counteracting the I_Kr block.[4][6] This creates a "proarrhythmic window" at specific concentrations.[6]
Q2: Why do I observe a biphasic (proarrhythmic at low concentrations, less so at high concentrations) effect of this compound in my experiments?
This biphasic response is a known characteristic of this compound's pharmacology.[4][6]
-
Low Concentrations (e.g., 0.1 to 3 µmol/L): At these concentrations, the primary effect is the blockade of the I_Kr current, leading to significant action potential duration (APD) and QT interval prolongation, which increases the risk of early afterdepolarizations (EADs) and TdP.[4]
-
High Concentrations (e.g., 10 to 30 µmol/L): At higher concentrations, this compound also blocks the peak and late inward sodium currents (I_Na).[6] The block of the late I_Na can shorten the APD, counteracting the effects of the I_Kr block and reducing the proarrhythmic potential.[6]
This dual effect is crucial to consider when designing experiments and interpreting data.
Troubleshooting Guides
In Vitro Models (e.g., Langendorff-perfused heart, isolated cardiomyocytes)
Q3: I am using a Langendorff-perfused rabbit heart model and observing spontaneous Torsade de Pointes even at low this compound concentrations. How can I mitigate this?
Spontaneous TdP in this model with this compound is a sign of significant proarrhythmic potential. Here are some troubleshooting steps and mitigation strategies:
-
Confirm Baseline Stability: Ensure a stable baseline recording for at least 20-30 minutes before drug administration. An unstable preparation is more prone to arrhythmias.
-
Magnesium Sulfate Co-administration: Magnesium sulfate is a first-line intervention for TdP. It can be added to the perfusate to prevent or terminate this compound-induced arrhythmias.[7][8]
-
Increase Pacing Rate: this compound's proarrhythmic effects are often more pronounced at slower heart rates (reverse use-dependence).[9] Increasing the pacing rate can shorten the QT interval and suppress TdP.
-
Potassium Concentration: Ensure the potassium concentration in your perfusate is within the physiological range (e.g., 4-5 mM). Hypokalemia can exacerbate this compound's proarrhythmic effects.[10]
Q4: In my optical mapping experiments with this compound, I'm struggling with an unstable baseline (baseline drift). What can I do?
Baseline drift is a common issue in optical mapping.[11] Here are some ways to address it:
-
Photobleaching and Dye Movement: Minimize illumination time and intensity to reduce photobleaching. Ensure the heart is well-secured to prevent motion artifacts.
-
Data Processing: Post-acquisition processing is key. Use a high-pass filter to remove low-frequency baseline drift. The cutoff frequency should be set below the pacing frequency.[11]
-
Ratiometric Dyes: If available, using a ratiometric voltage-sensitive dye can help to correct for motion and dye bleaching artifacts.
In Vivo Models (e.g., rabbit, guinea pig, dog)
Q5: My in vivo animal model is showing excessive QT prolongation and ventricular arrhythmias with this compound. What are my options for mitigation?
Several strategies can be employed to mitigate this compound's proarrhythmic effects in vivo:
-
Isoproterenol Co-administration: For bradycardia-dependent arrhythmias, a continuous infusion of isoproterenol can be used to increase heart rate and suppress TdP.[12][13][14]
-
Lidocaine Co-administration: Lidocaine, a Class Ib antiarrhythmic, can be co-administered. It is thought to compete with this compound at the sodium channel, potentially mitigating some of its proarrhythmic effects, particularly those related to conduction.[15][16][17][18]
-
Verapamil Co-administration: Verapamil, a calcium channel blocker, has been studied in combination with this compound. While it may reduce certain types of automaticity, it can also have additive negative effects on atrioventricular conduction and inotropy, so it should be used with caution.[1][3][6][19]
Q6: How do I choose the appropriate animal model for studying this compound's proarrhythmic effects and their mitigation?
The choice of animal model depends on the specific research question.
-
Rabbit: The rabbit model, particularly the Langendorff-perfused heart, is highly sensitive to I_Kr blockers and is a well-established model for studying drug-induced TdP.[20]
-
Guinea Pig: Guinea pig models are also frequently used and show proarrhythmic changes in repolarization and refractoriness with this compound.[18][21]
-
Dog: The dog model, especially with atrioventricular block and hypokalemia, is a sensitive model for QT-dependent proarrhythmia.[16]
Data Presentation
Table 1: Quantitative Effects of this compound on Cardiac Electrophysiology
| Parameter | Species/Model | This compound Concentration | Effect | Reference(s) |
| QTc Interval | Human | Therapeutic | Increased by 78 ± 10 ms | [22] |
| Dog | 30 mg/kg | Significant increase | [7] | |
| Action Potential Duration (APD90) | Rabbit (Langendorff) | 0.1 - 3 µmol/L | Increased | [4] |
| Guinea Pig (Papillary Muscle) | 3.8 - 7.6 µM | Increased | [19] | |
| Effective Refractory Period (ERP) | Dog | 30 mg/kg | Significant increase | [7] |
| Transmural Dispersion of Repolarization (TDR) | Rabbit (Langendorff) | 0.1 - 3 µmol/L | Increased | [4] |
| I_Kr Inhibition (IC50) | Rabbit Cardiomyocytes | 4.5 ± 0.3 µmol/L | Inhibition | [4] |
| Late I_Na Inhibition (IC50) | Rabbit Cardiomyocytes | 12.0 ± 0.7 µmol/L | Inhibition | [4] |
Table 2: Mitigating Agents and Their Effects on this compound-Induced Proarrhythmia
| Mitigating Agent | Species/Model | This compound-Induced Effect | Mitigating Effect | Reference(s) |
| Magnesium Sulfate | Dog | Torsade de Pointes | Prevented induction in 80% of dogs | [7] |
| Human | Torsade de Pointes | Abolished TdP | [8] | |
| Isoproterenol | Human (Brugada Syndrome) | Ventricular Fibrillation | Eliminated arrhythmias | [12][13] |
| Lidocaine | Dog (AV block, hypokalemic) | Ventricular Arrhythmias | No significant arrhythmogenic activity | [16] |
| Guinea Pig (Papillary Muscle) | Use-dependent Vmax block | Interfered with this compound's effect | [15] | |
| Increased Pacing Rate | Dog | Ventricular Tachycardia | Suppressed arrhythmias | [16] |
Experimental Protocols
Protocol 1: Mitigation of this compound-Induced Arrhythmia with Magnesium Sulfate in a Langendorff-Perfused Rabbit Heart
-
Heart Preparation:
-
Anesthetize a New Zealand White rabbit according to approved institutional protocols.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfuse with Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 / 5% CO2 at 37°C.
-
-
Baseline Stabilization:
-
Allow the heart to stabilize for 20-30 minutes, pacing at a constant cycle length (e.g., 500 ms) via electrodes placed on the right ventricle.
-
Record baseline ECG and monophasic action potentials (MAPs) if applicable.
-
-
Induction of Proarrhythmia:
-
Perfuse the heart with Krebs-Henseleit solution containing a proarrhythmic concentration of this compound (e.g., 1 µM).
-
Monitor for QT prolongation, EADs, and spontaneous ventricular arrhythmias.
-
-
Mitigation with Magnesium Sulfate:
-
Once arrhythmias are consistently observed, switch to a perfusate containing both this compound (1 µM) and magnesium sulfate (e.g., 2-4 mM).
-
Continuously record ECG and MAPs to observe the suppression of arrhythmias and changes in QT interval.
-
-
Data Analysis:
-
Measure QT interval, MAP duration, and the incidence and duration of arrhythmic events before and after magnesium sulfate administration.
-
Protocol 2: In Vivo Assessment of Lidocaine's Effect on this compound-Induced Proarrhythmia in a Guinea Pig Model
-
Animal Preparation:
-
Anesthetize a Dunkin-Hartley guinea pig according to approved institutional protocols.
-
Insert ECG leads to monitor cardiac electrical activity.
-
Cannulate a femoral vein for drug administration.
-
-
Baseline Recording:
-
Record a stable baseline ECG for 15-20 minutes.
-
-
This compound Administration:
-
Administer an intravenous infusion of this compound at a rate known to induce QT prolongation (e.g., 0.5 mg/kg/min).
-
Continuously monitor the ECG for changes in QT interval and the occurrence of arrhythmias.
-
-
Lidocaine Co-administration:
-
Once a stable, prolonged QT interval is achieved, begin a co-infusion of lidocaine (e.g., 1-2 mg/kg bolus followed by 50-100 µg/kg/min infusion).
-
Continue to monitor the ECG for at least 30 minutes during co-infusion.
-
-
Data Analysis:
-
Measure the heart rate-corrected QT interval (QTc) at baseline, during this compound infusion alone, and during this compound and lidocaine co-infusion.
-
Quantify the incidence and severity of any ventricular arrhythmias.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced proarrhythmia.
Caption: General experimental workflow for testing mitigation strategies.
Caption: Logical relationships in this compound proarrhythmia and mitigation.
References
- 1. Electrocardiological profile and proarrhythmic effects of this compound, verapamil and their combination: a mapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of verapamil on experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular basis of drug-induced torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effect of magnesium sulfate on ventricular refractoriness and its efficacy for torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium therapy for torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced torsade de pointes suppressed by paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Parallel Acceleration on Removal of Optical Mapping Baseline Wandering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beneficial Effects of Isoproterenol and this compound in the Treatment of Ventricular Fibrillation in Brugada Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Electrophysiological interactions between this compound-lidocaine and this compound-phenytoin in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arrhythmogenic activities of antiarrhythmic drugs in conscious hypokalemic dogs with atrioventricular block: comparison between this compound, lidocaine, flecainide, propranolol and sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of lidocaine and this compound on post-repolarization refractoriness after the basic and premature action potentials: consideration of aim of antiarrhythmic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Test of a model of antiarrhythmic drug action. Effects of this compound and lidocaine on myocardial conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of this compound and verapamil on electrically induced automaticity in the ventricular myocardium of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of lidocaine and this compound on steady-state characteristics and recovery kinetics of (dV/dt)max in guinea pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of this compound versus procainamide on the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinidine for Selective Ion Channel Blockade
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinidine. The information is designed to address specific issues that may arise during in vitro experiments aimed at achieving selective ion channel blockade.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on cardiac ion channels?
A1: this compound is classified as a Class Ia antiarrhythmic agent.[1] Its primary mechanism involves the blockade of multiple cardiac ion channels.[2] It predominantly blocks the fast inward sodium current (I_Na) responsible for the rapid depolarization of the cardiac action potential, an effect that is more pronounced at higher heart rates ("use-dependent block").[1][2][3][4] Additionally, this compound blocks several potassium channels, including the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier potassium current, which contributes to prolonging the action potential duration.[3][4] It also affects calcium currents (I_Ca).[3]
Q2: How does this compound's effect on different ion channels vary with concentration?
A2: this compound exhibits different potencies for various ion channels, which is crucial for achieving selectivity. For instance, it is a potent blocker of the hERG (human ether-a-go-go-related gene) potassium channel, which is responsible for the I_Kr current.[5][6] Its affinity for sodium and calcium channels differs, and these concentration-dependent effects are key to its therapeutic and proarrhythmic actions.[7] The IC50 values, the concentration at which 50% of the channel activity is inhibited, provide a quantitative measure of this potency.
Q3: What are the typical therapeutic and toxic concentrations of this compound?
A3: In clinical settings for treating conditions like atrial fibrillation, plasma concentrations of this compound are carefully monitored. The therapeutic range can vary, but studies in thoroughbred racehorses showed a median concentration for successful conversion to sinus rhythm was 2.0 µg/mL, while adverse effects were observed at a median concentration of 3.8 µg/mL.[8] For in vitro experiments, concentrations should be chosen based on the specific ion channel being targeted and its known IC50 value for this compound.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound for various key cardiac ion channels. This data is essential for designing experiments to achieve selective channel blockade.
| Ion Channel | Alias | Species/Expression System | IC50 (µM) | Reference(s) |
| hERG (Kv11.1) | I_Kr | Xenopus oocytes | 3.00 ± 0.03 | [5][9] |
| hERG (Kv11.1) | I_Kr | Ltk⁻ cells | 0.8 ± 0.1 | [10] |
| hERG (Kv11.1) | I_Kr | Xenopus oocytes | 4.6 | [11] |
| Nav1.5 | I_Na | HEK293 cells | 28.9 ± 2.2 | [12] |
Note: IC50 values can vary depending on the experimental conditions, such as temperature, ionic concentrations, and the specific expression system used.[13]
Troubleshooting Guides
Patch-Clamp Electrophysiology
Q: I am not observing the expected block of my target ion channel current after applying this compound. What could be the issue?
A:
-
Verify Drug Concentration and Application: Ensure the final concentration of your this compound solution is accurate and that the perfusion system is delivering the solution effectively to the cell. Check for any potential precipitation of the compound in your working solution.[14]
-
Check Seal Resistance and Recording Stability: Low seal resistance or an unstable recording can lead to inaccurate current measurements. Ensure you have a high-quality gigaohm seal and a stable baseline before drug application.[14]
-
Consider "Use-Dependence" or "Reverse Use-Dependence": this compound's block of sodium channels is "use-dependent," meaning it increases with more frequent depolarizations.[2][3] Conversely, its block of the slow, delayed rectifier potassium current can show "reverse-use dependence," with less block at higher frequencies.[15][16] Your voltage protocol should be designed to account for these properties.
-
Confirm Channel Expression: If using a heterologous expression system, confirm the successful expression and function of your target ion channel before attempting pharmacological blockade.
Q: My patch-clamp recordings become unstable after applying this compound. How can I resolve this?
A:
-
Ensure Proper Vibration Isolation: Mechanical vibrations can destabilize a patch-clamp recording. Make sure your setup is on an anti-vibration table.[14]
-
Use Freshly Prepared Solutions: Old or improperly stored solutions can degrade or become contaminated, affecting cell health and recording stability. Always use fresh, filtered solutions.[14]
-
Monitor Cell Health: Poor cell health can lead to unstable recordings. Ensure your cell culture is healthy and not over-conflufluent.[14] If working with isolated primary cells, ensure the isolation procedure is optimal.
Cell Viability (MTT) Assay
Q: My MTT assay results show high variability between wells treated with the same concentration of this compound. What is the cause?
A:
-
Inconsistent Cell Seeding: Ensure that cells are evenly seeded across all wells of the 96-well plate. Uneven cell distribution is a common source of variability.[17] It is often recommended to avoid using the perimeter wells as they are more prone to evaporation.[17]
-
Incomplete Solubilization of Formazan Crystals: After the incubation with MTT, it is crucial to completely dissolve the purple formazan crystals. Use a solubilization agent like DMSO and ensure thorough mixing by placing the plate on an orbital shaker.[18][19]
-
Presence of Bubbles: Bubbles in the wells can interfere with the absorbance reading. Carefully inspect the plate and remove any bubbles before measuring the absorbance.[20]
-
Edge Effects: The outer wells of a 96-well plate can be subject to "edge effects" due to different evaporation rates. If possible, avoid using these wells for critical measurements.[17]
Q: The absorbance readings in my control (untreated) wells are very low. What does this indicate?
A:
-
Low Cell Number or Poor Viability: This could indicate that too few cells were seeded or that the cells were not viable at the start of the experiment. Optimize your cell seeding density and ensure you are using a healthy cell culture.
-
Contamination: Bacterial or fungal contamination can affect cell health and metabolic activity. Regularly check your cell cultures for any signs of contamination.
-
Incorrect Incubation Time: Ensure that the incubation times for cell treatment and MTT reagent are appropriate for your cell line as specified in your protocol.[18][21]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Block
This protocol is a general guideline for measuring the effect of this compound on a specific ion current using the whole-cell patch-clamp technique in a mammalian cell line (e.g., HEK293) expressing the channel of interest.[2][14][22][23]
-
Cell Preparation:
-
Culture cells expressing the target ion channel on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an appropriate extracellular (bath) solution.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the intracellular solution.[23]
-
Fill the pipette with an intracellular solution designed to isolate the current of interest.
-
-
Establishing a Whole-Cell Recording:
-
Approach a single, healthy-looking cell with the recording pipette.
-
Apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[24]
-
-
Data Acquisition:
-
Switch to voltage-clamp mode.[23]
-
Apply a voltage protocol specific to the ion channel being studied to elicit the current.
-
Record baseline currents in the absence of this compound.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state.
-
Record the currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after this compound application.
-
Calculate the percentage of current inhibition.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.
-
MTT Assay for Assessing this compound-Induced Cytotoxicity
This protocol outlines the steps for evaluating the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18][19][21][25]
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow the cells to attach.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells).[18]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound's multi-channel blockade signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for patch-clamp experiments.
References
- 1. What is the mechanism of this compound Gluconate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Blockage of this compound and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison of Effects of Dofetilide, Sotalol, this compound, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rational this compound dosage regimen for atrial fibrillation in Thoroughbred racehorses based on population pharmacokinetics [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Blockage of this compound and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. This compound preferentially blocks the slow delayed rectifier potassium channel in the rested state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchhub.com [researchhub.com]
- 18. benchchem.com [benchchem.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. broadpharm.com [broadpharm.com]
- 22. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. Whole Cell Patch Clamp Protocol [protocols.io]
- 25. merckmillipore.com [merckmillipore.com]
Technical Support Center: Addressing Quinidine's Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of quinidine in cellular assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on identifying and mitigating its off-target effects.
Problem: Inconsistent or unexpected results in cellular assays when using this compound.
This can manifest as unexpected changes in cell viability, signaling pathway activation, or other cellular responses that are not attributable to this compound's primary target.
Initial Steps:
-
Confirm this compound Concentration and Purity: Verify the concentration of your this compound stock solution and ensure its purity. Impurities can lead to confounding effects.
-
Review Experimental Conditions: Ensure consistency in cell passage number, seeding density, and overall cell health.[1][2] Variations in these parameters can affect cellular responses to drug treatment.[1][2]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on the cells.[3]
Identifying the Off-Target Effect:
If the initial steps do not resolve the issue, consider the possibility of off-target effects. This compound is a known multi-channel blocker and can interact with various cellular components.[4]
Table 1: Comparative Inhibitory Potency (IC50) of this compound on Various Ion Channels
| Ion Channel | Gene | This compound IC50 (µM) | Cell Type/Expression System | Reference |
| Potassium Channels | ||||
| Rapid Delayed Rectifier K+ Current (IKr) | hERG (KCNH2) | 0.8 - 4.5 | Ltk- cells, Rabbit cardiomyocytes | [5][6] |
| Ultra-rapid Delayed Rectifier K+ Current (IKur) | Kv1.5 (KCNA5) | ~5 | Human atrial myocytes | [7] |
| Transient Outward K+ Current (Ito) | Kv4.3 | Not Reached | - | [4] |
| Inwardly Rectifying K+ Current (IK1) | Kir2.1 | 4.1 (pediatric), 42.6 (adult) | Human atrial myocytes | [7] |
| Sodium Channels | ||||
| Peak Sodium Current (INa) | Nav1.5 | 11.0 | Rabbit cardiomyocytes | [6] |
| Late Sodium Current (INa-L) | Nav1.5 | 12.0 | Rabbit cardiomyocytes | [6] |
| Calcium Channels | ||||
| L-type Calcium Current (ICaL) | Cav1.2 | Not Reached | - | [4] |
Note: IC50 values can vary depending on the experimental conditions and cell type used.
Troubleshooting Strategies:
-
Dose-Response Analysis: Perform a wide-range dose-response curve for this compound in your assay. This can help differentiate between on-target and off-target effects, which may occur at different concentration ranges.
-
Use of a Stereoisomer Control: this compound's diastereomer, quinine, often exhibits different potencies for off-target interactions.[5][8][9] For instance, quinine is significantly less potent at blocking the hERG channel.[5][8] Comparing the effects of both compounds can help identify effects not related to the primary target.
-
Positive and Negative Controls: Use specific blockers for suspected off-target channels (e.g., a selective hERG blocker like dofetilide) to see if they replicate the unexpected effects observed with this compound.[10]
-
Consider Assay Interference: this compound, like other small molecules, can interfere with assay readouts (e.g., fluorescence, luminescence).[11] Run cell-free controls to rule out direct compound interference with the assay reagents.[3]
Frequently Asked Questions (FAQs)
Q1: My cells are showing increased toxicity at concentrations where I expect to see a specific inhibitory effect. What could be the cause?
A1: This could be due to several factors:
-
Multi-channel Blockade: At higher concentrations, this compound's blockade of multiple ion channels, such as sodium and calcium channels, in addition to potassium channels, can lead to significant disruption of cellular ion homeostasis and induce cytotoxicity.[4][12]
-
Mitochondrial Effects: this compound has been shown to impair mitochondrial function by inhibiting electron transfer and uncoupling oxidative phosphorylation, which can lead to decreased ATP production and cell death.[13]
-
Enzyme Inhibition: this compound can inhibit intracellular esterases, which might affect cellular metabolism and viability.[14]
To investigate this, consider performing a more detailed cytotoxicity assessment using multiple, mechanistically distinct viability assays (e.g., comparing a metabolic assay like MTT with a membrane integrity assay like LDH release).[3]
Q2: I am observing changes in a signaling pathway that are not directly related to this compound's known primary target. How can I investigate this?
A2: this compound's off-target effects can indirectly modulate various signaling pathways.
-
Calcium Signaling: By affecting calcium channels and intracellular calcium sequestration, this compound can alter calcium-dependent signaling pathways.[15][16]
-
Muscarinic Receptor Interaction: this compound can interact with muscarinic receptors, potentially affecting downstream signaling cascades.[17][18][19] However, some studies suggest its anticholinergic effects might be due to direct inhibition of the muscarinic receptor-activated K+ channel rather than receptor blockade itself.[20][21]
To dissect these effects, you can use specific inhibitors or activators of the suspected signaling pathway in combination with this compound treatment.
Q3: How can I be sure that the observed effect is due to hERG channel blockade?
A3: To specifically attribute an effect to hERG blockade, you can:
-
Use a highly selective hERG blocker: Compare the effects of this compound with a compound known for its high selectivity for the hERG channel, such as dofetilide.[10]
-
Utilize cells with varying hERG expression: Compare the effects of this compound on cells with normal hERG expression versus cells where hERG has been knocked down or is not expressed.
-
Patch-Clamp Electrophysiology: This is the gold standard for directly measuring the effect of a compound on ion channel activity.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing Ion Channel Block
This technique allows for the recording of ionic currents from a single mammalian cell.[22]
1. Cell Preparation:
- Culture a mammalian cell line (e.g., HEK293) stably or transiently expressing the ion channel of interest.
- Plate the cells onto glass coverslips at a suitable density for recording 24-48 hours prior to the experiment.
2. Electrophysiological Recording:
- Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with an external solution mimicking the extracellular ionic environment.
- Fabricate glass micropipettes and fill them with an internal solution that mimics the intracellular ionic composition.
- Under microscopic guidance, bring the micropipette into contact with the cell membrane and form a high-resistance seal (giga-seal).
- Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
- Use a patch-clamp amplifier and data acquisition software to apply specific voltage protocols to elicit channel activity and record the resulting currents.
3. Drug Application:
- After recording baseline currents in the control external solution, switch the perfusion to an external solution containing the desired concentration of this compound.
- Allow sufficient time for the drug to equilibrate and exert its effect.
4. Data Analysis:
- Measure the amplitude of the ionic current before and after drug application.
- Calculate the percentage of current inhibition for each this compound concentration.
- Generate a dose-response curve by plotting the percentage of inhibition against the this compound concentration and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.[4]
Visualizations
Caption: Workflow for identifying and mitigating this compound's off-target effects.
Caption: this compound's off-target interactions and their downstream cellular consequences.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Comparison of Effects of Dofetilide, Sotalol, this compound, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Blockage of this compound and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of kinetic properties of this compound and dofetilide block of HERG channels [pubmed.ncbi.nlm.nih.gov]
- 11. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical mechanisms of this compound cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-induced decrease of intracellular esterase activity in a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The effect of this compound on calcium accumulation by isolated sarcoplasmic reticulum of skeletal and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitory effects of this compound on rat heart muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Disopyramide and this compound bind with inverse selectivity to muscarinic receptors in cardiac and extracardiac rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimuscarinic action of this compound on the heart? A study in myocardial preparations from cat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound inhibition of the muscarine receptor-activated K+ channel current in atrial cells of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-cholinergic effects of this compound, disopyramide, and procainamide in isolated atrial myocytes: mediation by different molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Quinidine Variability in Preclinical Animal Studies
Welcome to the technical support center for preclinical researchers utilizing quinidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges and sources of variability encountered during in vivo animal studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to high variability in this compound plasma concentrations in my animal studies?
High variability in this compound plasma concentrations is a common issue stemming from a combination of physiological, experimental, and genetic factors. The main contributors include:
-
Metabolism: this compound is extensively metabolized, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key player in humans.[1][2][3] The expression and activity of these enzymes can vary significantly between animal species and even among individuals of the same species.[4][5]
-
P-glycoprotein (P-gp) Efflux: this compound is both a substrate and an inhibitor of the P-glycoprotein (P-gp) efflux transporter.[6][7][8][9] P-gp is present in the intestines, blood-brain barrier, and other tissues, actively pumping this compound out of cells and limiting its absorption and distribution.[6][7] Variations in P-gp expression and activity can lead to significant differences in this compound bioavailability.
-
Animal Species: Different animal species exhibit distinct drug metabolism profiles.[4][5][10][11] For instance, the rate of drug oxidation can be more efficient in horses and cattle compared to dogs and cats.[5]
-
Drug Formulation and Administration: The formulation of this compound (e.g., solution vs. paste) and the conditions of administration (e.g., fed vs. fasted state) can significantly impact its bioavailability.[12][13]
-
Animal Health Status: Underlying health conditions, such as inflammation, can alter drug pharmacokinetics by affecting metabolic enzyme and transporter activity.[14][15][16]
-
Genetic Polymorphisms: Genetic variations within a species can lead to differences in the expression and function of metabolizing enzymes and transporters, contributing to inter-individual variability.[17][18][19]
Q2: How does the animal's diet and feeding schedule affect this compound absorption?
The presence of food in the gastrointestinal tract can influence the absorption of orally administered this compound. In horses, for example, feeding has been shown to have a significant influence on the maximum plasma concentration (Cmax) of this compound.[12] It is crucial to maintain a consistent feeding schedule relative to drug administration to minimize this source of variability.
Q3: Can co-administered drugs affect my this compound study outcomes?
Absolutely. This compound is susceptible to drug-drug interactions. As an inhibitor of CYP2D6 and a substrate of CYP3A4 and P-gp, its pharmacokinetics can be altered by other compounds that interact with these systems.[2][3][20][21] For instance, drugs that inhibit CYP3A4 can increase this compound levels, while inducers can decrease them.[2] Co-administration with other P-gp substrates or inhibitors can also lead to unpredictable changes in this compound exposure.[8][9][22]
Q4: Are there known sex-related differences in this compound metabolism in animals?
While the provided search results do not specifically detail sex-related differences in this compound metabolism in preclinical animal models, it is a known factor that can influence drug response in general.[10] It is advisable to consider sex as a potential variable and to include both male and female animals in study designs to assess for any significant differences.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentrations
| Possible Cause | Troubleshooting Step | Rationale |
| Genetic Polymorphisms | Use animals from a well-characterized, genetically homogenous strain. If using outbred stocks, increase the number of animals per group to account for higher variability. | Inbred strains have less genetic variation, leading to more consistent drug metabolism and transport.[18][19] |
| Inconsistent Drug Formulation/Administration | Ensure the drug formulation is homogenous and administered consistently. For oral dosing, control for fed/fasted state and use a consistent method of administration (e.g., gavage volume, vehicle). | The formulation and presence of food can significantly alter drug bioavailability.[12][23] |
| Underlying Health Issues | Perform a thorough health check of all animals before the study. Exclude animals with signs of illness or inflammation. | Inflammation and disease states can alter the expression and activity of drug-metabolizing enzymes and transporters.[14][15][16] |
| Variable P-gp Activity | Consider using a P-gp inhibitor in a satellite group to assess the contribution of P-gp-mediated efflux to the observed variability. | This can help determine if differences in P-gp function are a major driver of inconsistent this compound levels.[6][24] |
Issue 2: Lower Than Expected Drug Exposure (Low Bioavailability)
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Formulation | Evaluate the solubility and stability of the this compound formulation. Consider using a different vehicle or formulation type (e.g., solution instead of suspension). | A poorly dissolved or unstable formulation will lead to incomplete absorption.[12] |
| High First-Pass Metabolism | Consider a different route of administration (e.g., intravenous) in a pilot study to determine the absolute bioavailability. | This will help differentiate between poor absorption and extensive first-pass metabolism in the gut and liver.[2] |
| Significant P-gp Efflux in the Gut | Co-administer a known P-gp inhibitor (e.g., verapamil, tariquidar) to see if this compound exposure increases. | If P-gp is actively pumping this compound back into the intestinal lumen, inhibiting this process will increase absorption.[6][22] |
| Incorrect Dosing | Double-check all dose calculations and the concentration of the dosing solution. | Simple errors in preparation can lead to inaccurate dosing. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
| Species | Route | Dose | T1/2 (hours) | CL (ml/min/kg) | Vd (L/kg) | Reference |
| Horse | IV (gluconate) | - | 6.65 ± 3.00 | 5.49 ± 2.40 | 3.10 ± 0.79 | [25] |
| Horse | Oral (sulfate) | 10 mg/kg | - | - | - | [25] |
| Dog (Beagle) | IV Infusion | - | 12.0 ± 5.7 | 1.23 ± 0.78 | 4.78 ± 1.11 | [26] |
| Rabbit | IV Bolus | - | 2.21 ± 0.45 | - | - | [27][28] |
| Dairy Cattle | IV | - | 1.28 ± 0.49 | 58.7 ± 24.49 | - | [29] |
T1/2: Half-life, CL: Clearance, Vd: Volume of distribution. Values are presented as mean ± SD where available.
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability of a Novel this compound Formulation
-
Animal Model: Select a relevant animal species (e.g., Sprague-Dawley rats). Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into two groups: Intravenous (IV) and Oral (PO).
-
Dosing:
-
IV Group: Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.
-
PO Group: Administer a single oral dose of the this compound formulation (e.g., 20 mg/kg) by gavage. Ensure animals are fasted overnight prior to dosing.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both IV and PO groups using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Mandatory Visualizations
References
- 1. This compound as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically‐based pharmacokinetic modeling of this compound to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically-based pharmacokinetic modeling of this compound to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Confluence of Animal Medicine and its Implications for Human Health: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Role of P-glycoprotein as a secretory mechanism in this compound absorption from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-Glycoprotein mediates the efflux of this compound across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and this compound [seecomments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors Affecting Drug Response in Animals [bivatec.com]
- 11. Species Differences in the Response of Mammalian Myocardial Fatty Acid Metabolism to this compound and Disopyraniide 1 | Semantic Scholar [semanticscholar.org]
- 12. Effect of drug formulation and feeding on the pharmacokinetics of orally administered this compound in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. madbarn.com [madbarn.com]
- 14. The relation between inflammatory biomarkers and drug pharmacokinetics in the critically ill patients: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers Publishing Partnerships | Drug-disease interaction: Clinical consequences of inflammation on drugs action and disposition [frontierspartnerships.org]
- 16. researchgate.net [researchgate.net]
- 17. Impact of Genetic Polymorphism on Drug-Drug Interactions Mediated by Cytochromes: A General Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genetic Polymorphisms, Drug Metabolism and Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. Effects of this compound on antinociception and pharmacokinetics of morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. Diurnal Variation in P-glycoprotein-Mediated Transport and Cerebrospinal Fluid Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic analysis of intravenously and orally administered this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics and pharmacodynamics of this compound and its metabolite, this compound-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Comparative pharmacokinetics of this compound and its O-desmethyl metabolite in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Comparative pharmacokinetics of this compound and its O-desmethyl metabolite in rabbits. | Semantic Scholar [semanticscholar.org]
- 29. Pharmacokinetics of this compound sulfate in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of Quinidine metabolites on experimental outcomes
This guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of quinidine metabolites on experimental outcomes. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound, and are they pharmacologically active?
A1: this compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several metabolites.[1][2] The major metabolites include 3-hydroxythis compound (3-OH-Q), this compound-N-oxide (Q-N-OX), 2'-oxoquinidinone (2'-OXO), and O-desmethylthis compound (ODMQ).[3][4]
-
3-hydroxythis compound (3-OH-Q): This is a primary and pharmacologically active metabolite, possessing significant antiarrhythmic properties.[1][5] Its effects are generally considered additive to those of this compound.[5]
-
2'-oxoquinidinone (2'-OXO): This metabolite has also been shown to be an active antiarrhythmic agent.[3]
-
O-desmethylthis compound (ODMQ): This metabolite is considered to have antiarrhythmic activity, though some studies suggest it is less active than the parent compound.[3][6][7]
-
This compound-N-oxide (Q-N-OX): This metabolite is generally considered to be pharmacologically inactive or to have no definite pharmacological activity.[5][8][9]
Q2: How do the potencies of active this compound metabolites compare to the parent drug?
A2: The potency of this compound metabolites can vary depending on the experimental model. In a study using an isolated rat heart model, 3-hydroxythis compound showed approximately 20% of the antiarrhythmic potency of the parent drug, this compound.[5] However, in a mouse model of ventricular fibrillation, this compound, 3-hydroxythis compound, and 2'-oxoquinidinone were found to be almost equally potent.[3] In a rabbit model, 3-hydroxythis compound appeared less potent and more toxic than this compound.[3] These differences highlight the importance of considering the specific experimental context.
Q3: Which enzyme system is primarily responsible for this compound metabolism, and what are the implications for in vitro studies?
A3: this compound is predominantly metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] Specifically, CYP3A4 is the principal enzyme responsible for the formation of the major active metabolite, 3-hydroxythis compound, and is also the most active enzyme in the formation of this compound-N-oxide.[4][10][11] For in vitro experiments, this means that:
-
Using liver microsomes or cell lines expressing CYP3A4 is crucial for studying the formation of key metabolites.[11]
-
Co-incubation with known inhibitors or inducers of CYP3A4 can significantly alter this compound metabolism and resulting metabolite profiles, which can be a source of experimental variability or a deliberate investigative tool.
This compound itself is a potent inhibitor of CYP2D6 , a fact that is critical in drug-drug interaction studies but not central to its own metabolism.[12][13][14]
Q4: How can the presence of metabolites affect electrophysiology study outcomes?
A4: The presence of active metabolites can significantly influence the results of electrophysiology studies, sometimes in ways that differ from the parent drug. For instance, studies have shown that concentrations of 3-hydroxythis compound and this compound-N-oxide correlated more strongly with changes in the ventricular effective refractory period than the concentration of this compound itself.[15] Both parent drug and metabolites contribute to QT interval prolongation.[16][17] Furthermore, metabolites may have qualitatively different effects on the cardiac action potential duration compared to this compound, which can lead to complex outcomes when both are present.[18]
Q5: What analytical methods are suitable for the simultaneous quantification of this compound and its metabolites?
A5: High-Performance Liquid Chromatography (HPLC) is a specific and precise method for simultaneously quantifying this compound and its major metabolites in biological samples like plasma.[19] Assays typically use a normal-phase HPLC system with UV detection.[19] It is important to use such specific methods because less specific fluorescence-based assays can overestimate this compound concentrations by failing to distinguish it from its fluorescent metabolites.[19]
Troubleshooting Guide
Issue 1: Unexpected or variable electrophysiological effects are observed in our experiments.
-
Possible Cause: The formation of active metabolites (in vivo or in cellular/tissue models with metabolic capacity) may be contributing to the observed effects. The profile and concentration of these metabolites can vary between individuals, species, or experimental systems.
-
Troubleshooting Steps:
-
Quantify Metabolites: Use a specific analytical method like HPLC-UV or LC-MS/MS to measure the concentrations of both this compound and its major active metabolites (e.g., 3-hydroxythis compound) in your samples.
-
Test Metabolites Directly: If possible, obtain purified standards of the major metabolites and test their effects individually in your experimental system. This will help characterize their specific contributions.
-
Inhibit Metabolism: In in vitro systems, use a potent CYP3A4 inhibitor (e.g., ketoconazole) to reduce metabolite formation. A change in the observed effect after inhibiting metabolism would strongly suggest a role for the metabolites.[11]
-
Issue 2: There is a poor correlation between the total this compound concentration and the observed pharmacological effect.
-
Possible Cause: The unbound (free) fraction of a drug is what is pharmacologically active, and metabolites may have different protein binding characteristics than the parent drug.[2] Additionally, active metabolites are contributing to the total effect.
-
Troubleshooting Steps:
-
Measure Unbound Concentrations: Determine the free fraction of this compound and its active metabolites in your experimental medium or plasma using techniques like ultrafiltration. The correlation may improve when plotting effect against unbound concentrations. For example, the free fraction for 3-hydroxythis compound is approximately 49%, whereas for this compound it is about 20%.[20]
-
Model Combined Effects: The total pharmacological effect is likely a sum of the effects of the parent drug and its active metabolites.[5] A pharmacodynamic model that accounts for the concentrations and relative potencies of each active compound may be necessary to explain the results.
-
Quantitative Data Summary
Table 1: Relative Antiarrhythmic Potency of this compound and its Metabolites
| Compound | Experimental Model | Potency Relative to this compound | Reference |
|---|---|---|---|
| 3-Hydroxythis compound | Isolated Rat Heart (Reperfusion Arrhythmia) | ~20% (based on C50 for arrhythmia suppression) | [5] |
| 3-Hydroxythis compound | Mouse (Chloroform/Hypoxia-induced VF) | ~106% (based on ED50) | [3] |
| 2'-Oxoquinidinone | Mouse (Chloroform/Hypoxia-induced VF) | ~86% (based on ED50) | [3] |
| 2'-Oxoquinidinone | Rabbit (BaCl2-induced Arrhythmia) | ~100% (based on ED50) | [3] |
| This compound-N-Oxide | Isolated Rat Heart (Reperfusion Arrhythmia) | No definite pharmacological activity shown |[5] |
Table 2: Pharmacokinetic Parameters of this compound and Key Metabolites
| Compound | Parameter | Value | Species/Context | Reference |
|---|---|---|---|---|
| This compound | Elimination Half-life | 5 - 12 hours | Healthy Persons | [2] |
| This compound | Hepatic Metabolism | 60% - 85% of total clearance | Healthy Persons | [2] |
| 3-Hydroxythis compound | Elimination Half-life | ~12 hours | Humans | [4] |
| This compound-N-Oxide | Elimination Half-life | ~2.5 hours | Healthy Subjects |[8] |
Experimental Protocols
Protocol 1: Quantification of this compound and Metabolites by HPLC
This protocol is adapted from a method for the simultaneous quantification of this compound and its metabolites in plasma.[19]
-
Sample Preparation:
-
To a 2 mL plasma sample, add an appropriate internal standard (e.g., primaquine base).
-
Perform a liquid-liquid extraction using an organic solvent mixture such as ether-dichloromethane-isopropanol (6:4:1).
-
Vortex the mixture and centrifuge to separate the layers.
-
-
Extraction and Reconstitution:
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100-600 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
System: Normal-phase HPLC.
-
Column: Silica-based column.
-
Mobile Phase: A mixture of hexanes, ethanol, and ethanolamine (e.g., 91.5:8.47:0.03).
-
Detection: UV detector set to a wavelength of 235 nm.
-
Injection Volume: Inject an appropriate aliquot (e.g., 20-50 µL) onto the column.
-
-
Quantification:
-
Generate standard curves for this compound and each metabolite of interest using known concentrations.
-
Calculate the concentrations in the unknown samples by comparing the peak area ratios (analyte/internal standard) to the standard curve.
-
Protocol 2: In Vitro Metabolism Study Using Human Liver Microsomes
This protocol is based on methods used to identify the enzymes responsible for this compound metabolism.[11]
-
Incubation Mixture Preparation:
-
Prepare an incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
In a microcentrifuge tube, combine human liver microsomes (HLMs), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the buffer.
-
-
Reaction Initiation:
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding this compound (dissolved in a suitable solvent like methanol, final solvent concentration <1%) to the mixture.
-
-
Incubation and Termination:
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, which will also precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant for the presence of metabolites (e.g., 3-hydroxythis compound and this compound-N-oxide) using a validated LC-MS/MS or HPLC method.
-
Visualizations
Caption: Metabolic pathways of this compound highlighting the central role of CYP3A4.
Caption: Troubleshooting workflow for experiments with unexpected this compound effects.
Caption: Signaling pathway for this compound and its active metabolites on cardiac ion channels.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steady-state serum levels of this compound and active metabolites in cardiac patients with varying degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic activity of two this compound metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aobious.com [aobious.com]
- 7. o-desmethyl this compound — TargetMol Chemicals [targetmol.com]
- 8. Kinetics and dynamics of this compound-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Physiologically‐based pharmacokinetic modeling of this compound to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of this compound: the (3S)-3-hydroxylation of this compound is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lack of relationship between this compound pharmacokinetics and the sparteine oxidation polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of CYP2D6 by this compound and its effects on the metabolism of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Contribution of this compound metabolites to electrophysiologic responses in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of this compound and its metabolites on the electrocardiogram and systolic time intervals: concentration--effect relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of this compound and its metabolites on the electrocardiogram and systolic time intervals: concentration--effect relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative electrophysiologic effects of metabolites of this compound and hydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of this compound and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacodynamics of 3-hydroxythis compound alone and in combination with this compound in healthy persons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH-Dependent Activity of Quinidine in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Quinidine in cell culture experiments, with a specific focus on managing its pH-dependent activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a research context?
This compound is a class IA antiarrhythmic agent that primarily functions by blocking the fast inward sodium current (INa) in excitable cells.[1] Its effect is "use-dependent," meaning the blockage of sodium channels increases with a higher frequency of stimulation.[1][2] this compound also affects various potassium and calcium channels, leading to a prolongation of the action potential duration.[1][3] In a cell culture setting, it is often used to study ion channel function, cardiac electrophysiology, and drug interactions.
Q2: Why is the pH of the cell culture medium critical when working with this compound?
The pH of the medium is crucial because this compound is a weak base with two pKa values, approximately 4.2 and 8.8.[4] This means its ionization state, and therefore its solubility and ability to cross cell membranes, is highly dependent on the surrounding pH. The un-ionized form is more lipid-soluble and can more readily diffuse across the cell membrane to reach its intracellular targets. Changes in media pH can lead to inconsistent drug concentration and activity, potentially causing experimental variability and artifacts.
Q3: What are the signs of this compound precipitation in cell culture media?
This compound precipitation can manifest as a fine, crystalline-like substance, or a general cloudiness or turbidity in the culture medium.[5] This can occur if the concentration of this compound exceeds its solubility at the specific pH and temperature of the media. It is important to visually inspect the media after the addition of this compound and before application to cells.
Q4: How does the pH of the medium affect this compound's activity?
Lowering the pH of the medium increases the proportion of the ionized form of this compound. This can decrease its ability to cross the cell membrane, potentially reducing its intracellular concentration and apparent activity. Conversely, a more alkaline environment increases the un-ionized fraction, which may enhance its cellular uptake.[6] Studies have shown that this compound's effects can be more pronounced at a lower pH, which may seem counterintuitive but could be related to complex interactions with the ion channels themselves.[7]
Troubleshooting Guide
Issue: this compound Precipitates in the Cell Culture Medium Upon Addition
-
Question: I added my this compound stock solution to the cell culture medium, and it immediately became cloudy. What should I do?
-
Answer: This is likely due to the this compound concentration exceeding its solubility in the final medium.
-
Solution 1: Check Stock Solution Concentration and Dilution Factor. Ensure your calculations for the final concentration are correct. A simple dilution error can lead to precipitation.
-
Solution 2: Pre-warm the Medium. Add the this compound stock to the cell culture medium that has been pre-warmed to 37°C.[8]
-
Solution 3: Gradual Addition and Mixing. Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even distribution, preventing localized high concentrations.[5]
-
Solution 4: Adjust the pH of the Medium. If the medium's pH is high, it may reduce the solubility of the this compound salt. Consider a slight, controlled downward adjustment of the pH, staying within the viable range for your cells (typically pH 7.2-7.4).[9]
-
Issue: Inconsistent Experimental Results with this compound
-
Question: I am observing significant variability in the effects of this compound between experiments, even at the same concentration. What could be the cause?
-
Answer: Inconsistent results are often linked to the pH-dependent nature of this compound and its stability.
-
Solution 1: Standardize and Monitor Media pH. The pH of cell culture media can drift due to factors like CO2 concentration in the incubator and cellular metabolism.[9] Always measure and record the pH of your media before each experiment. Ensure the incubator's CO2 levels are stable.
-
Solution 2: Prepare Fresh this compound Solutions. this compound solutions can degrade over time, especially when exposed to light.[10] Prepare fresh working solutions from a frozen stock for each experiment.
-
Solution 3: Control for Serum Effects. If using serum-containing media, be aware that proteins in the serum can bind to this compound, affecting its free concentration.[11] Use the same batch and concentration of serum across all experiments to minimize this variability.
-
Issue: Loss of this compound Activity Over Time in Culture
-
Question: this compound seems to lose its effect in my long-term cell culture experiments. Why is this happening?
-
Answer: The apparent loss of activity could be due to several factors.
-
Solution 1: Replenish the Medium. In long-term cultures, the drug may be metabolized by the cells or adsorb to the plasticware.[12] Regular media changes with freshly prepared this compound-containing medium can help maintain a consistent drug concentration.
-
Solution 2: Assess Cellular Metabolism. Some cell types may metabolize this compound, primarily through the action of cytochrome P450 enzymes like CYP3A4.[11][13] If you suspect this is the case, you may need to consider this in your experimental design, for example by using a higher initial concentration or more frequent media changes.
-
Solution 3: Check for pH Changes. As cells metabolize, they can acidify the culture medium.[9] This shift in pH can alter the ionization state and cellular uptake of this compound, leading to a change in its apparent activity. Monitor the pH of the culture over the course of the experiment.
-
Data at a Glance
| Property | Value | Source |
| Molecular Weight | 324.4 g/mol | [10] |
| pKa Values | pK1: ~4.2-5.4, pK2: ~8.8-10.0 | [4][10] |
| Aqueous Solubility | Sparingly soluble (0.05 g/100 mL at 20°C) | [14] |
| LogP | 3.44 | [10] |
| Typical Therapeutic Plasma Concentration | 2 to 6 mg/L | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound sulfate powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, and a vortex mixer.
-
Procedure:
-
Calculate the required mass of this compound sulfate to prepare a 10 mM stock solution in DMSO.
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound sulfate powder.
-
Add the appropriate volume of DMSO to the powder to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound sulfate is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Adjusting and Verifying the pH of Cell Culture Medium
-
Materials: Prepared cell culture medium, sterile 1 M HCl and 1 M NaOH, a calibrated pH meter with a sterile electrode, and sterile filters (0.22 µm).
-
Procedure:
-
Aseptically transfer a small, representative sample of the cell culture medium to a sterile container for pH measurement.
-
Using a sterile pipette, add small, dropwise amounts of 1 M HCl to lower the pH or 1 M NaOH to raise the pH.[15][16]
-
Gently swirl the medium after each addition and measure the pH.
-
Repeat step 3 until the desired pH (e.g., 7.4) is reached.
-
Record the exact volume of acid or base added for a given volume of medium. This can be used to prepare larger batches more efficiently in the future.
-
To ensure sterility, filter the pH-adjusted medium through a 0.22 µm sterile filter before use.[17]
-
Visual Guides
Caption: pH-dependent ionization and cellular uptake of this compound.
Caption: Experimental workflow for using this compound in cell culture.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of pH on the uptake and pharmacodynamics of this compound in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. benchchem.com [benchchem.com]
- 9. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 10. This compound | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. s3.pgkb.org [s3.pgkb.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro metabolism of this compound: the (3S)-3-hydroxylation of this compound is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. reddit.com [reddit.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Quinidine-Induced Cytotoxicity in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing and minimizing cytotoxicity associated with Quinidine in long-term in vitro studies. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help ensure the validity and success of your long-term experiments.
Troubleshooting Guides
This section addresses common issues encountered during long-term cell culture with this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| Gradual Decrease in Cell Viability Over Time | 1. Chronic this compound Cytotoxicity: Continuous exposure, even at low concentrations, can lead to cumulative cell death. 2. Nutrient Depletion & Waste Accumulation: Standard media change schedules may be insufficient. 3. This compound Degradation: The compound may degrade in the media, leading to inconsistent effects. | 1a. Lower this compound Concentration: Determine the lowest effective concentration for your experimental goals. 1b. Intermittent Dosing: Consider a dosing schedule such as 2-3 days with this compound followed by 1 day in this compound-free media.[1][2] 2. More Frequent Media Changes: Change the media every 24-48 hours. 3. Prepare Fresh Solutions: Prepare fresh this compound stock solutions regularly and add them to fresh media just before use. |
| High Variability Between Experimental Batches | 1. Inconsistent Cell Health: Variations in cell passage number, confluency, or underlying health. 2. Inconsistent this compound Concentration: Pipetting errors or improper storage of stock solutions. 3. Serum Variability: Different lots of fetal bovine serum (FBS) can have varying compositions, affecting cell sensitivity to this compound. | 1. Standardize Cell Culture: Use cells within a narrow passage number range and ensure consistent seeding density. 2. Calibrate Equipment: Regularly calibrate pipettes. Store this compound stock solutions in small aliquots at -20°C or -80°C, protected from light. 3. Serum Lot Testing or Serum-Free Media: Test new lots of FBS for their effect on your assay or consider adapting your cells to a serum-free medium.[3][4] |
| Apoptosis Observed at Sub-Lethal Concentrations | 1. Mitochondrial Dysfunction: this compound is known to interfere with mitochondrial function, leading to increased Reactive Oxygen Species (ROS) and initiation of apoptosis.[5][6] 2. Caspase Activation: Downstream activation of caspases executes the apoptotic program. | 1. Antioxidant Co-treatment: Supplement the culture media with an antioxidant like N-acetylcysteine (NAC) to scavenge ROS.[7][8] 2. Caspase Inhibition: Co-treat with a pan-caspase inhibitor, such as Z-VAD-FMK, to block the execution of apoptosis.[9][10] |
| Unexpected Changes in Cell Morphology | 1. Cellular Stress Response: Cells may alter their morphology in response to the chronic stress of this compound exposure. 2. Selection of a Resistant Subpopulation: Over time, a subpopulation of cells with a different morphology may be selected for. | 1. Lower this compound Concentration: Use the lowest effective concentration possible. 2. Monitor Morphology: Document morphological changes with images regularly. Consider if these changes correlate with resistance development. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity?
A1: this compound-induced cytotoxicity is multifactorial and primarily involves:
-
Mitochondrial Dysfunction: this compound can disrupt the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the generation of Reactive Oxygen Species (ROS).[5][6] This oxidative stress can damage cellular components and trigger apoptosis.
-
Induction of Apoptosis: this compound can induce programmed cell death by altering the expression of key regulatory proteins, such as decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[11][12][13] This leads to the activation of the caspase cascade.
-
Ion Channel Blockade: While central to its therapeutic effect, this compound's blockade of sodium and potassium channels can also contribute to cellular stress and toxicity in various cell types.[14]
Q2: What is a suitable starting concentration for long-term this compound studies?
A2: The optimal concentration is highly cell-line dependent. It is crucial to first perform a dose-response experiment (e.g., an MTT or resazurin assay) to determine the IC50 value for your specific cell line over a 24-72 hour period. For long-term studies, it is advisable to use a concentration well below the IC50, often in the range of the IC10-IC20, to minimize widespread cell death and allow for the study of more subtle, chronic effects.
Q3: How can I minimize the impact of serum variability in my long-term experiments?
A3: To mitigate the effects of lot-to-lot variability in FBS, you can either purchase a large batch of a single serum lot to use for the entire study or adapt your cells to a serum-free or reduced-serum medium.[3][4] Adapting cells to serum-free conditions can increase experimental reproducibility, although it requires a gradual adaptation period.
Q4: Is it better to use continuous or intermittent dosing for long-term studies?
A4: The choice depends on the experimental question.
-
Continuous exposure more closely mimics a constant drug level and is useful for studying chronic adaptation and resistance.
-
Intermittent dosing (e.g., drug-free periods) can reduce the overall cytotoxic pressure, allowing cells to recover and potentially better reflecting some clinical dosing regimens.[1][2] This can be a practical strategy to maintain cell cultures for longer periods.
Q5: What are the benefits of co-treating with an antioxidant like N-acetylcysteine (NAC)?
A5: Since a key mechanism of this compound's cytotoxicity is the induction of oxidative stress through ROS production, co-treatment with an antioxidant can be highly beneficial.[5] NAC serves as a precursor to glutathione, a major intracellular antioxidant, and can also directly scavenge ROS.[8] This can help protect cells from this compound-induced damage and reduce the rate of apoptosis.
Q6: When should I consider using a caspase inhibitor?
A6: If your primary goal is to study the non-apoptotic effects of this compound or to maintain cell viability for as long as possible, a pan-caspase inhibitor like Z-VAD-FMK can be used.[15][16] By blocking the final execution pathway of apoptosis, it can prevent cell death even if the initial apoptotic signals are triggered. However, be aware that this can lead to cells entering a state of senescence or undergoing alternative forms of cell death.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
This table provides a reference for the cytotoxic potency of this compound across different cell lines. Note that these values are typically determined from short-term assays (24-72 hours).
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| U87-MG | Glioblastoma | Not Specified | ~20-100 |
| C6 | Glioma | Not Specified | ~50-100 |
| K562 | Chronic Myeloid Leukemia | 72 hours | ~20-50 |
| HepG2 | Hepatocellular Carcinoma | 24 hours | ~10-50 |
(Data compiled from multiple sources indicating general ranges; specific values can vary significantly based on experimental conditions)[4][17][18][19]
Table 2: Expected Effects of Mitigation Strategies on this compound Cytotoxicity
This table outlines the anticipated outcomes when implementing strategies to reduce this compound's toxicity. Quantitative values are illustrative and should be determined empirically for your specific experimental system.
| Strategy | Parameter Measured | Expected Outcome with Mitigation Strategy |
| Antioxidant Co-treatment (e.g., NAC) | IC50 of this compound | Increase in the apparent IC50 value |
| % Apoptotic Cells | Decrease in the percentage of apoptotic cells | |
| Intracellular ROS Levels | Significant reduction in ROS levels | |
| Caspase Inhibitor Co-treatment (e.g., Z-VAD-FMK) | % Apoptotic Cells | Significant decrease in the percentage of apoptotic cells |
| Cell Viability at a given this compound concentration | Increase in overall cell viability | |
| Intermittent Dosing | Overall Culture Health and Longevity | Improved cell morphology and ability to maintain the culture for an extended period |
Experimental Protocols
Protocol for Long-Term Intermittent Dosing of this compound
This protocol is designed to maintain cell cultures for several weeks while minimizing cumulative cytotoxicity.
-
Initial Seeding: Seed cells at a low density (e.g., 10-20% confluency) in appropriate culture vessels. Allow cells to adhere and recover for 24 hours.
-
Dosing Cycle:
-
Days 1-3 (Treatment): Replace the medium with fresh medium containing the desired sub-lethal concentration of this compound.
-
Day 4 (Recovery): Replace the medium with fresh, this compound-free medium.
-
-
Repeat Cycle: Repeat this 4-day cycle for the duration of the experiment.
-
Cell Passaging: When cells reach 80-90% confluency, passage them as usual. Re-seed at a low density and, after a 24-hour recovery period, resume the intermittent dosing cycle.[2]
-
Monitoring: At each passage, or at set time points, harvest a subset of cells for downstream analysis (e.g., viability assays, protein expression).
Protocol for Co-treatment with N-acetylcysteine (NAC)
This protocol aims to reduce this compound-induced oxidative stress.
-
NAC Stock Solution: Prepare a sterile stock solution of NAC (e.g., 1 M in water or PBS) and adjust the pH to ~7.4 with NaOH. Store at 4°C for short-term use or in aliquots at -20°C.
-
Cell Treatment:
-
Prepare culture medium containing the desired concentration of this compound.
-
Just before adding to the cells, supplement the this compound-containing medium with NAC to a final concentration of 1-5 mM.[7]
-
Control Groups: Include controls for untreated cells, cells treated with this compound only, and cells treated with NAC only.
-
-
Media Changes: Replace the medium with freshly prepared this compound and NAC-containing medium every 24-48 hours.
-
Assessment of Efficacy: Measure intracellular ROS levels (e.g., using DCFDA or DHE staining) and cell viability/apoptosis at desired time points to confirm the protective effect of NAC.
Protocol for Co-treatment with a Pan-Caspase Inhibitor (Z-VAD-FMK)
This protocol is designed to inhibit this compound-induced apoptosis.
-
Z-VAD-FMK Stock Solution: Z-VAD-FMK is typically supplied as a concentrated solution in DMSO (e.g., 20 mM).[18] Store at -20°C.
-
Pre-treatment (Optional but Recommended): Pre-incubate the cells with Z-VAD-FMK (final concentration 20-50 µM) in fresh culture medium for 1-2 hours before adding this compound.[10][20]
-
Co-treatment:
-
After the pre-incubation period, add this compound to the desired final concentration directly to the Z-VAD-FMK-containing medium.
-
Alternatively, replace the pre-incubation medium with fresh medium containing both Z-VAD-FMK and this compound.
-
Control Groups: Include controls for untreated cells, cells treated with this compound only, and cells treated with Z-VAD-FMK only. Ensure the final DMSO concentration is consistent across all relevant wells and is non-toxic (typically <0.1%).
-
-
Media Changes: Replenish the medium with fresh medium containing both compounds every 48-72 hours.
-
Assessment of Efficacy: Use an apoptosis assay (e.g., Annexin V/PI staining) to confirm the inhibition of apoptosis.
Mandatory Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via mitochondrial stress and modulation of Bcl-2 family proteins.
Experimental Workflow for Assessing Mitigation Strategies
Caption: A generalized workflow for testing strategies to mitigate this compound-induced cytotoxicity.
Logical Relationship of Troubleshooting Steps
Caption: A decision-making flowchart for troubleshooting this compound-induced cytotoxicity.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical mechanisms of this compound cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steady-state serum levels of this compound and active metabolites in cardiac patients with varying degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase inhibitor zVAD.fmk reduces infarct size after myocardial ischaemia and reperfusion in rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Quinidine's Use-Dependent Sodium Channel Blockade
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use-dependent sodium channel blockade of quinidine.
Frequently Asked Questions (FAQs)
Q1: What is use-dependent sodium channel blockade and why is it important for this compound?
A1: Use-dependent blockade means that the inhibitory effect of a drug increases with the frequency of channel activation. For this compound, this means its blockade of the fast inward sodium current (INa) is more pronounced at higher heart rates.[1][2][3] This property is crucial to its antiarrhythmic effect, as it allows for selective targeting of rapidly firing tissues, such as those involved in tachyarrhythmias, while having a lesser effect on tissues with normal firing rates.[4] this compound binds with higher affinity to the open and inactivated states of the sodium channel (Nav1.5) compared to the resting state.[2][5] Therefore, with more frequent depolarizations, there is a higher probability that the drug will bind to the channel and exert its blocking effect.[6]
Q2: I am not observing a clear use-dependent effect with this compound in my patch-clamp experiment. What are the possible reasons?
A2: Several factors could contribute to the lack of a discernible use-dependent block:
-
Inappropriate Pulse Protocol: A low-frequency stimulation protocol may not be sufficient to induce a significant accumulation of channels in the open and inactivated states, where this compound preferentially binds.
-
Incorrect Holding Potential: A depolarized holding potential can lead to a significant proportion of channels already being in the inactivated state, resulting in a large tonic block that can mask the additional phasic (use-dependent) block.[7]
-
Suboptimal Temperature: The kinetics of both sodium channel gating and this compound binding are temperature-sensitive.[7] Experiments conducted at room temperature may not accurately reflect physiological conditions and could alter the observed use-dependency.
-
Inadequate Drug Concentration: The concentration of this compound used may be too low to elicit a measurable use-dependent effect.
Q3: How can I minimize the tonic block to better isolate the use-dependent component of this compound's effect?
A3: To minimize the tonic block and emphasize the use-dependent block, consider the following:
-
Use a Hyperpolarized Holding Potential: Holding the cell at a more negative potential (e.g., -120 mV) will ensure that most sodium channels are in the resting state at the beginning of the experiment, thereby reducing the initial tonic block.[7]
-
Low-Frequency Pre-Stimulation: Before applying a high-frequency pulse train, perfuse the cell with this compound while applying a very low-frequency stimulation (e.g., 0.033 Hz) until a steady-state tonic block is achieved.[7][8] This establishes a clear baseline from which to measure the additional use-dependent block.
Q4: What is the expected recovery time from this compound block, and how does it influence experimental design?
A4: this compound exhibits a relatively slow recovery from block. Near the normal resting potential, the time constant for recovery from block is in the range of 3 to 8 seconds.[5] This slow recovery is a key characteristic of its use-dependent nature. When designing experiments, it is crucial to allow sufficient time between high-frequency pulse trains for the channels to recover from the block, ensuring that each experimental run starts from a consistent baseline. Successive trials should be separated by a sufficiently long recovery period at a hyperpolarized potential.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No discernible use-dependent block | Low-frequency stimulation protocol. | Employ a high-frequency train of depolarizing pulses (e.g., 10-30 Hz).[7] |
| Depolarized holding potential. | Use a hyperpolarized holding potential (e.g., -120 mV) to maximize the population of resting channels.[7] | |
| Incorrect temperature. | Maintain a physiological temperature (36-37°C) for your experiments.[7] | |
| Large tonic block masking use-dependent effect | Holding potential is too depolarized. | Use a more hyperpolarized holding potential (e.g., -120 mV).[7] |
| Lack of clear baseline for tonic block. | Measure tonic block with a very low-frequency stimulation (e.g., one pulse every 30 seconds) before applying the high-frequency train.[7] | |
| Inconsistent results between experiments | Insufficient recovery time between pulse trains. | Allow for a sufficient recovery period (e.g., 3 minutes) at a hyperpolarized potential between high-frequency stimulation protocols.[8] |
| Run-down of the sodium current. | Monitor the stability of the sodium current throughout the experiment. If significant run-down occurs, the data may not be reliable. | |
| Stimulus artifacts obscuring the signal | Improper grounding or electrode placement. | Optimize the placement of the ground electrode and ensure balanced input impedances of the differential amplifier.[9] |
| High electrode impedance. | Ensure electrode impedances are low and matched to improve common-mode rejection.[10] |
Experimental Protocols
Protocol 1: Assessing Tonic and Use-Dependent Block of Sodium Channels by this compound
Objective: To quantify the tonic and use-dependent block of voltage-gated sodium channels by this compound using whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Prepare cells expressing the sodium channel of interest (e.g., Nav1.5) for whole-cell patch-clamp recording.
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Maintain the bath temperature at a physiological level (e.g., 37°C).
-
Use appropriate internal and external solutions.
-
-
Pulse Protocol for Tonic Block:
-
Hold the cell at a hyperpolarized potential of -120 mV.
-
Apply a train of short depolarizing pulses (e.g., 10 ms to -10 mV) at a very low frequency (e.g., 0.033 Hz, or one pulse every 30 seconds) to monitor the baseline sodium current (INa).[8]
-
Perfuse the cell with the desired concentration of this compound and continue the low-frequency stimulation until a steady-state (tonic) block is achieved.
-
-
Pulse Protocol for Use-Dependent Block:
-
From the established tonic block, apply a high-frequency train of depolarizing pulses (e.g., 10 ms to -10 mV) at frequencies ranging from 1 Hz to 30 Hz for a set duration (e.g., 10-20 seconds).[7]
-
Record the peak inward current for each pulse in the train.
-
-
Data Analysis:
-
Calculate the fractional block for each pulse in the train relative to the initial unblocked current.
-
Plot the fractional block as a function of pulse number or time to visualize the development of use-dependent block.
-
The extent of use-dependent block can be quantified as the additional block that develops during the high-frequency train compared to the initial tonic block.[7]
-
Data Presentation
Table 1: Effect of Stimulation Frequency on this compound Blockade of INa
| Frequency (Hz) | Tonic Block (%) | Use-Dependent Block (Additional %) | Total Block (%) |
| 0.1 | 15 ± 2 | 5 ± 1 | 20 ± 2 |
| 1 | 15 ± 2 | 20 ± 3 | 35 ± 4 |
| 10 | 15 ± 2 | 45 ± 5 | 60 ± 6 |
| 30 | 15 ± 2 | 60 ± 7 | 75 ± 8 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values will vary depending on experimental conditions and the specific sodium channel isoform.
Mandatory Visualizations
Caption: State-dependent binding of this compound to sodium channels.
Caption: Workflow for assessing use-dependent sodium channel blockade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 7. benchchem.com [benchchem.com]
- 8. rupress.org [rupress.org]
- 9. bioelectronics.tudelft.nl [bioelectronics.tudelft.nl]
- 10. Artifacts in Evoked Potential Recordings | Neupsy Key [neupsykey.com]
Technical Support Center: Optimizing Quinidine's Therapeutic Window in Arrhythmia Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinidine in arrhythmia models. The information is designed to help navigate common experimental challenges and improve the therapeutic window of this potent antiarrhythmic agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a Class Ia antiarrhythmic agent that primarily works by blocking the fast inward sodium current (INa). This action is "use-dependent," meaning the blockade increases at higher heart rates. This effect slows the phase 0 depolarization of the cardiac action potential, decreasing the maximum upstroke velocity (Vmax). Additionally, this compound blocks several potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which prolongs the action potential duration and the QT interval.[1][2][3]
Q2: Why does this compound have a narrow therapeutic window?
A2: this compound's narrow therapeutic window is due to its complex pharmacology, including its effects on multiple ion channels. While the blockade of sodium and potassium channels can terminate arrhythmias, excessive potassium channel blockade can lead to significant QT prolongation and increase the risk of life-threatening arrhythmias like Torsades de Pointes (TdP).[2][4] Its concentration-dependent effects can be biphasic, with proarrhythmic effects sometimes occurring at lower concentrations.[5]
Q3: What are the typical therapeutic and toxic concentrations of this compound in preclinical models?
A3: The therapeutic and toxic concentrations of this compound can vary significantly depending on the experimental model. The generally accepted therapeutic range for this compound in serum is 2–6 μg/mL.[6] In isolated tissue models, concentrations of 1-5 µM have been shown to suppress arrhythmias, while higher concentrations (around 10 µM) can sometimes increase arrhythmia incidence.[5] Proarrhythmic effects like early afterdepolarizations (EADs) can be observed at therapeutic concentrations, particularly under conditions of slow heart rate and low extracellular potassium.[7][8]
Q4: What are some strategies to improve the therapeutic window of this compound?
A4: Several strategies are being explored to improve this compound's therapeutic window. These include:
-
Combination Therapy: Co-administration with agents like verapamil may enhance antiarrhythmic efficacy.
-
Development of Analogs: Synthesizing this compound analogs, such as cupreidine, with a more favorable hemodynamic profile and lower toxicity.[9]
-
Novel Drug Delivery Systems: Utilizing technologies like nanoparticles or liposomes for targeted and controlled release, which can help maintain therapeutic concentrations while minimizing toxic peaks.[10]
-
Therapeutic Drug Monitoring (TDM): Closely monitoring plasma concentrations to individualize dosing and avoid toxicity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: No observable antiarrhythmic effect at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify calculations and the purity of the this compound stock solution. Ensure proper dilution to the final working concentration. |
| Model-Specific Resistance | The chosen arrhythmia model may be resistant to this compound's mechanism. Consider using a different arrhythmia induction method or a different experimental model (e.g., switch from a reentry model to a triggered activity model). |
| Use-Dependent Nature of Block | This compound's sodium channel block is more pronounced at higher heart rates. If the experimental heart rate is too slow, the antiarrhythmic effect may be diminished. Consider increasing the pacing frequency.[2] |
| Presence of Active Metabolites | This compound is metabolized into active compounds like 3-hydroxythis compound. The in vitro model may lack the necessary metabolic activity. Consider co-administering known active metabolites to better mimic the in vivo situation.[3] |
Issue 2: Observation of proarrhythmic events (e.g., EADs, TdP) at low or therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| Reduced Repolarization Reserve | The experimental model may have a baseline reduced repolarization reserve, making it more susceptible to this compound-induced proarrhythmia. This can be due to the specific animal strain or underlying induced pathology.[11] |
| Experimental Conditions | Low extracellular potassium and slow pacing rates can potentiate this compound-induced EADs.[7][8] Ensure that the perfusion solution has physiological potassium levels (around 4 mM) and consider studying the effects at different pacing frequencies. |
| Biphasic Dose-Response | This compound can exhibit a biphasic effect on arrhythmogenesis.[5] Carefully evaluate a full dose-response curve to identify the concentration with the optimal balance of antiarrhythmic and proarrhythmic effects. |
| Increased Transmural Dispersion of Repolarization | This compound can differentially affect different layers of the ventricular wall, increasing the transmural dispersion of repolarization, which is proarrhythmic. This is a known mechanistic effect of the drug. |
Issue 3: Difficulty in obtaining stable patch-clamp recordings.
| Possible Cause | Troubleshooting Step |
| Poor Gigaseal Formation | Ensure the pipette tip is clean and fire-polished. Use appropriate positive pressure when approaching the cell. The osmolarity difference between the internal and external solutions can also affect seal formation (internal solution should be slightly hypotonic).[12] |
| Unhealthy Cells | Ensure proper cell isolation and culture techniques. Use healthy, viable cells for recordings. Check for signs of cellular stress or damage. |
| Pipette Drift | Mechanical instability of the micromanipulator can cause the pipette to drift, leading to loss of the seal. Ensure the manipulator is securely mounted and minimize vibrations in the setup.[13] |
| Electrical Noise | High-frequency noise can interfere with recordings. Ensure proper grounding of all equipment and use a Faraday cage to shield the setup.[14] |
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's effects on cardiac ion channels and action potential parameters.
Table 1: this compound's Inhibitory Concentrations (IC50) on Key Cardiac Ion Channels
| Ion Channel | Current | Species | Experimental System | IC50 (µM) | Reference |
| hERG (KCNH2) | IKr | Human | Xenopus oocytes | 3.00 ± 0.03 | [1] |
| Nav1.5 | INa (peak) | Human | HEK293 cells | 28.9 ± 2.2 | [13] |
| Cav1.2 | ICaL | - | - | >30 | [15][16] |
| KCNQ1/minK | IKs | - | - | - | - |
Note: IC50 values can vary depending on the experimental conditions and cell type used.
Table 2: Concentration-Dependent Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Species | Model | This compound Concentration (µM) | Observed Effect | Reference |
| Action Potential Duration (APD) | Canine | Purkinje Fibers | Low concentrations | Prolongation | [7][8] |
| APD | Canine | M-cells | 2.5 | Monotonic APD lengthening | [17] |
| APD | Canine | M-cells | 10-20 (at slow rates) | Shortening | [17] |
| Vmax | Canine | Ventricular Myocytes | 5-20 | Decrease | [18] |
| Conduction Velocity | Canine | Purkinje Fibers | Concentration-dependent | Decrease | [19] |
| Effective Refractory Period (ERP) | Canine | In situ heart | Therapeutic | Frequency-dependent increase | [20] |
Experimental Protocols
1. Langendorff-Perfused Guinea Pig Heart Model for Arrhythmia Studies
This protocol is adapted from established methods for assessing the cardiac effects of pharmacological agents.[9][15][16][21]
Objective: To evaluate the antiarrhythmic or proarrhythmic potential of this compound in an ex vivo whole-heart model.
Materials:
-
Adult guinea pig
-
Langendorff apparatus
-
Krebs-Henseleit solution
-
ECG and pressure recording equipment
-
Pacing electrodes
-
This compound stock solution
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and administer heparin.
-
Heart Isolation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure.
-
Stabilization: Allow the heart to stabilize for at least 30 minutes, monitoring ECG and left ventricular pressure.
-
Baseline Recording: Record baseline electrophysiological parameters, including heart rate, QT interval, and QRS duration.
-
Arrhythmia Induction (Optional): Induce arrhythmia using programmed electrical stimulation or by perfusing with a proarrhythmic agent.
-
This compound Perfusion: Perfuse the heart with Krebs-Henseleit solution containing the desired concentration of this compound. A cumulative dose-response can be performed with increasing concentrations.
-
Data Acquisition: Continuously record ECG and hemodynamic parameters throughout the experiment.
-
Washout: Perfuse with drug-free solution to assess the reversibility of the effects.
2. Whole-Cell Patch-Clamp Protocol for Cardiomyocytes
This protocol provides a general framework for recording ion currents from isolated cardiomyocytes.[8][19]
Objective: To measure the effect of this compound on specific ion channel currents (e.g., IKr, INa) in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes (e.g., from guinea pig ventricle or human iPSC-derived)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pipettes
-
Pipette puller and fire-polisher
-
Extracellular and intracellular recording solutions
-
This compound stock solution
Procedure:
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Cell Plating: Plate isolated cardiomyocytes on glass coverslips.
-
Recording Setup: Place the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Positioning: Fill the pipette with intracellular solution and mount it on the headstage. Under visual control, bring the pipette close to a target cell while applying positive pressure.
-
Gigaohm Seal Formation: Gently press the pipette against the cell membrane and release the positive pressure. Apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Current/Voltage Clamping: Switch to voltage-clamp mode to record specific ion currents or current-clamp mode to record action potentials.
-
Drug Application: Perfuse the cell with an extracellular solution containing this compound at the desired concentration.
-
Data Recording: Record ion currents or action potentials before, during, and after drug application using appropriate voltage protocols.
Visualizations
Caption: Signaling pathway of this compound's multi-ion channel effects.
Caption: General experimental workflow for assessing this compound's effects.
Caption: Logic diagram for troubleshooting common experimental outcomes.
References
- 1. A new preclinical biomarker for risk of Torsades de Pointes: drug-induced reduction of the cardiac electromechanical window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antiarrhythmic activity of two this compound metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-related mortality in the short-to-medium-term treatment of ventricular arrhythmias. A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. Computational Analysis of the Mode of Action of Disopyramide and this compound on hERG-Linked Short QT Syndrome in Human Ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Hemodynamic properties of a new this compound analog, cupreidine (6'-hydroxycinchonine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nano drugs delivery system: A novel promise for the treatment of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of preclinical assays to predict risk of drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uncertainty assessment of proarrhythmia predictions derived from multi-level in silico models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In silico models for evaluating proarrhythmic risk of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 18. Articles [globalrx.com]
- 19. scientifica.uk.com [scientifica.uk.com]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. fujifilmcdi.com [fujifilmcdi.com]
Validation & Comparative
A Comparative Analysis of Quinidine and Quinine's Effects on Cardiac Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of quinidine and its diastereomer, quinine, on cardiac sodium channels (Nav1.5). As Class I antiarrhythmic agents, their primary mechanism of action involves the blockade of these channels, yet their stereochemical differences lead to distinct electrophysiological consequences. This document synthesizes experimental data to objectively compare their performance, offering insights for research and drug development.
Introduction to Cardiac Sodium Channels and Class I Antiarrhythmics
The cardiac sodium channel, Nav1.5, is a voltage-gated ion channel crucial for the initiation and propagation of the cardiac action potential. Its rapid influx of sodium ions during phase 0 of the action potential is responsible for the depolarization of cardiomyocytes. Class I antiarrhythmic drugs, including this compound and quinine, target Nav1.5, modulating its function to suppress arrhythmias. These drugs are sub-classified based on their effects on the action potential duration and their kinetics of binding to the sodium channel. This compound is a classic example of a Class Ia antiarrhythmic, characterized by a moderate block of the sodium channel and a prolongation of the action potential duration.[1] Quinine, while primarily known as an antimalarial agent, also exhibits antiarrhythmic properties through sodium channel blockade.[2]
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and quinine on the peak and late currents of the Nav1.5 channel have been quantified through electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these two drugs.
| Drug | Current | IC50 (µM) | Cell Line | Holding Potential (mV) | Reference |
| This compound | Peak INa | 28.9 ± 2.2 | HEK293 | -95 | [3][4] |
| Quinine | Peak INa | 11.4 ± 1.5 | CHO | Not Specified | [5] |
| This compound | Late INa | 18.4 ± 0.7 | CHO | Not Specified | [5] |
| Quinine | Late INa | 19.5 ± 2.5 | CHO | Not Specified | [5] |
Comparative Analysis of Electrophysiological Effects
This compound and quinine, despite being stereoisomers, exhibit notable differences in their electrophysiological profiles, particularly concerning their interaction with cardiac sodium channels.
State-Dependent Blockade: Both this compound and quinine demonstrate a "use-dependent" or "phasic" block of cardiac sodium channels, meaning their blocking efficacy increases with the frequency of channel activation (i.e., at higher heart rates).[6][7] This property is characteristic of many Class I antiarrhythmics and is crucial for their therapeutic action in tachyarrhythmias. The drugs preferentially bind to the open and inactivated states of the sodium channel over the resting state.
Binding Kinetics: this compound exhibits intermediate on- and off-rates for binding to the Nav1.5 channel. A study using computer simulation estimated a time constant of recovery from block by this compound to be 4.13 seconds.[8] This kinetic profile is consistent with its classification as a Class Ia agent. While quinine also displays use-dependent blockade, suggesting state-preferential binding, detailed kinetic parameters such as on- and off-rates are not as extensively documented in the literature.
Effects on Action Potential: this compound prolongs the cardiac action potential duration, a hallmark of Class Ia antiarrhythmics.[9] This effect is attributed to its blockade of both sodium and certain potassium channels. In contrast, studies in canine models have shown that quinine has a less pronounced effect on repolarization and refractoriness compared to this compound.[9]
Experimental Protocols
The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology studies. The following provides a generalized methodology for assessing the effects of this compound and quinine on Nav1.5 channels.
Cell Preparation and Culture:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.5 channel (hNav1.5) are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for HEK293, F-12 for CHO) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain stable channel expression.
Electrophysiological Recordings:
-
Technique: The whole-cell configuration of the patch-clamp technique is employed to record ionic currents from single cells.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents, isolating the sodium current.
-
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.
Voltage-Clamp Protocols:
-
Tonic Block Assessment:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to -20 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit the peak sodium current.
-
Perfuse the cell with increasing concentrations of the test compound (this compound or quinine) and measure the reduction in peak current.
-
-
Use-Dependent Block Assessment:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a higher frequency (e.g., 1 Hz or 5 Hz).
-
Measure the progressive decrease in peak current amplitude during the pulse train in the presence of the drug.
-
-
State-Dependent Block (Inactivated State Preference) Assessment:
-
Hold the cell at various depolarized potentials (e.g., from -120 mV to -60 mV in 10 mV increments) for a prolonged duration (e.g., 500 ms) to induce steady-state inactivation.
-
Apply a test pulse (e.g., to -20 mV) to measure the fraction of available (non-inactivated) channels.
-
Compare the voltage-dependence of inactivation in the absence and presence of the drug. A hyperpolarizing shift in the inactivation curve indicates preferential binding to the inactivated state.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Interaction of this compound and Quinine with different states of the cardiac sodium channel.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quinine Water-Triggered Atrial Tachyarrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. sophion.com [sophion.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [A gate-related receptor analysis of cardiac sodium channel blockade by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Quinidine's target engagement using thermal shift assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biophysical assays for validating the target engagement of Quinidine, a class IA antiarrhythmic agent. Understanding and confirming the direct interaction of a drug with its intended target is a critical step in drug discovery and development, providing crucial evidence for its mechanism of action and potential efficacy. Here, we focus on the use of Thermal Shift Assays (TSA) and compare its utility with other established techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Executive Summary
The validation of drug-target engagement is paramount for advancing a compound through the drug discovery pipeline. While multiple techniques can be employed, they differ in their principles, throughput, sample requirements, and the type of data they generate. This guide will delve into the specifics of using Thermal Shift Assays for this compound and provide a comparative analysis against other orthogonal methods.
Introduction to this compound and its Targets
This compound is a well-established antiarrhythmic drug that primarily exerts its effects by modulating ion channels. Its primary targets include:
-
hKv1.5 Potassium Channel: A voltage-gated potassium channel crucial for cardiac action potential repolarization.
-
Alpha-1-acid glycoprotein (AAG): A plasma protein to which this compound exhibits high-affinity binding, affecting its pharmacokinetic profile.
Validating the interaction of this compound with these and other potential off-targets is essential for understanding its therapeutic and adverse effects.
Comparison of Target Engagement Validation Methods
While direct comparative studies of this compound using all the described methods are not extensively available in the public domain, this section provides an illustrative comparison based on the known affinities of this compound and the general capabilities of each technique.
Quantitative Data Comparison (Illustrative)
The following table presents hypothetical, yet representative, data for the interaction of this compound with its primary cardiac target, the hKv1.5 potassium channel. These values are based on reported affinities in the micromolar range and typical outputs for each assay.
| Parameter | Thermal Shift Assay (TSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | NMR Spectroscopy |
| Binding Affinity (Kd) | Indirectly inferred (µM range) | ~ 6.2 µM[1] | ~ 6.2 µM | ~ 6.2 µM |
| Thermal Shift (ΔTm) | ~ 2.5 °C | Not Applicable | Not Applicable | Not Applicable |
| Association Rate (ka) | Not Measured | ~ 1 x 10⁵ M⁻¹s⁻¹ | Not Measured | Not Measured |
| Dissociation Rate (kd) | Not Measured | ~ 6.2 x 10⁻¹ s⁻¹ | Not Measured | Not Measured |
| Enthalpy (ΔH) | Not Measured | Not Measured | -5 kcal/mol | Not Measured |
| Entropy (ΔS) | Not Measured | Not Measured | +10 cal/mol·K | Not Measured |
| Stoichiometry (n) | Not Measured | Not Measured | 1:1 | Not Measured |
Methodologies and Experimental Protocols
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
Principle: TSA measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. Ligand binding typically stabilizes the protein, resulting in a positive ΔTm. The assay monitors protein unfolding by tracking the fluorescence of a dye that binds to exposed hydrophobic regions of the denatured protein.
Experimental Protocol:
-
Protein and Ligand Preparation:
-
Purify the target protein (e.g., a soluble domain of hKv1.5 or AAG) to >95% purity.
-
Prepare a stock solution of this compound in a compatible buffer (e.g., PBS with a low percentage of DMSO).
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, prepare reaction mixtures containing the target protein (final concentration 2-5 µM), SYPRO Orange dye (e.g., 5X final concentration), and varying concentrations of this compound.
-
Include a no-ligand (DMSO) control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate melting curves.
-
Determine the Tm for each condition by identifying the inflection point of the sigmoidal curve (often calculated from the peak of the first derivative).
-
Calculate the ΔTm by subtracting the Tm of the control from the Tm of the this compound-containing samples.
-
Diagram: Thermal Shift Assay Workflow
Caption: Workflow for a typical Thermal Shift Assay experiment.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., target protein) immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).
Experimental Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the target protein onto the chip surface via amine coupling. For membrane proteins like hKv1.5, reconstituted protein in liposomes or nanodiscs can be captured on a modified surface.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the immobilized target protein surface.
-
Monitor the change in response units (RU) during the association and dissociation phases.
-
Include a reference flow cell (without immobilized protein or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
Generate sensorgrams (RU vs. time) for each this compound concentration.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate Kd (kd/ka).
-
Diagram: SPR Experimental Workflow
Caption: Simplified workflow of an SPR experiment.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the target protein, and the resulting heat changes are measured. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).
Experimental Protocol:
-
Sample Preparation:
-
Extensively dialyze the purified target protein and dissolve this compound in the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and this compound solutions.
-
-
ITC Experiment:
-
Load the target protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the protein solution.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH. Calculate ΔG and ΔS from these values.
-
Diagram: ITC Experimental Logic
Caption: Logical flow of an Isothermal Titration Calorimetry experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy can be used to study drug-target interactions at an atomic level. Ligand binding can be detected by observing changes in the NMR spectrum of either the target protein (protein-observed NMR) or the ligand (ligand-observed NMR). Chemical shift perturbation (CSP) mapping in protein-observed NMR can identify the binding site.
Experimental Protocol (Protein-Observed 2D ¹H-¹⁵N HSQC):
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled target protein.
-
Prepare a concentrated stock solution of this compound in a deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the absence of this compound.
-
Titrate increasing amounts of this compound into the protein sample and acquire an HSQC spectrum at each concentration.
-
-
Data Analysis:
-
Overlay the spectra and monitor the chemical shift changes of the protein's backbone amide signals.
-
Map the perturbed residues onto the protein's structure to identify the binding site.
-
Plot the chemical shift changes as a function of ligand concentration and fit the data to determine the Kd.
-
Diagram: NMR Chemical Shift Perturbation Logic
Caption: Logical steps in an NMR chemical shift perturbation experiment.
Conclusion
Validating the target engagement of this compound is a multifaceted process that can be approached with several powerful biophysical techniques. The Thermal Shift Assay offers a rapid, high-throughput, and cost-effective method for initial screening and validation of binding. For more detailed characterization of the binding interaction, Surface Plasmon Resonance provides invaluable kinetic data, while Isothermal Titration Calorimetry offers a complete thermodynamic profile of the binding event. NMR Spectroscopy provides atomic-level structural information about the interaction. The choice of method will depend on the specific research question, the available resources, and the stage of the drug discovery process. A multi-pronged approach, utilizing orthogonal methods, will provide the most robust and comprehensive validation of this compound's target engagement.
References
Quinidine versus Flecainide: A Comparative Study on Atrial Action Potentials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of Quinidine and Flecainide on atrial action potentials. The information presented is collated from preclinical and clinical studies to support research and development in the field of antiarrhythmic drugs.
Introduction
This compound, a Class IA antiarrhythmic agent, and Flecainide, a Class IC antiarrhythmic agent, are both utilized in the management of atrial arrhythmias.[1] Their primary mechanism involves the modulation of ion channels responsible for the cardiac action potential.[2][3] However, their distinct classifications arise from their differential effects on the action potential duration and their varying affinities for sodium channels.[4] Understanding these differences is crucial for the development of safer and more effective antiarrhythmic therapies.
Mechanisms of Action
Both this compound and Flecainide primarily target the fast inward sodium channels (INa), which are responsible for the rapid depolarization (Phase 0) of the atrial action potential.[2][3] By blocking these channels, both drugs slow the conduction velocity in the atria.
This compound , as a Class IA agent, moderately blocks sodium channels and also possesses potassium channel blocking activity.[5][6] This dual action leads to a prolongation of the action potential duration (APD).[7][8] The prolongation of the effective refractory period (ERP) is a key component of its antiarrhythmic effect.[1]
Flecainide , a Class IC agent, is a potent blocker of sodium channels with slow dissociation kinetics.[2][9] This results in a marked slowing of conduction.[10] Unlike this compound, Flecainide has minimal effect on potassium channels and can shorten or have a variable effect on the APD at different heart rates.[11][12] Its antiarrhythmic action is primarily attributed to the significant reduction in conduction velocity and a rate-dependent increase in the effective refractory period.[10][13]
Comparative Electrophysiological Data
The following table summarizes the quantitative effects of this compound and Flecainide on key atrial action potential parameters as reported in various studies.
| Parameter | This compound | Flecainide | Key Findings and Citations |
| Vmax (Maximum upstroke velocity) | Decreased | Markedly Decreased | Both drugs reduce Vmax in a rate-dependent manner, with Flecainide showing a more potent effect.[11][14] |
| Action Potential Duration (APD) | Increased | Variable (Increased at faster rates) | This compound consistently prolongs APD. Flecainide's effect is rate-dependent, with more significant prolongation at faster heart rates, a property known as reverse use-dependence.[11][14] |
| Effective Refractory Period (ERP) | Increased | Increased | Both drugs increase the ERP. Flecainide's effect on ERP is also tachycardia-dependent, contributing to its efficacy in terminating atrial fibrillation.[10][13] |
| Conduction Velocity | Decreased | Markedly Decreased | Flecainide causes a more pronounced reduction in conduction velocity compared to this compound.[10] |
| Rate Dependence | Use-dependent Na+ channel block | Strong use-dependent Na+ channel block | Flecainide exhibits more pronounced use-dependence, meaning its effects are enhanced at faster heart rates.[2][11] |
Experimental Protocols
The following sections describe representative methodologies for studying the effects of this compound and Flecainide on atrial action potentials.
Isolation of Atrial Myocytes
A common method for obtaining single atrial myocytes for electrophysiological studies involves enzymatic dissociation.[10]
-
Tissue Preparation: Atrial tissue is obtained from animal models (e.g., rabbits, mice) or human patients undergoing cardiac surgery. The tissue is minced into small pieces.
-
Enzymatic Digestion: The tissue fragments are incubated in a solution containing enzymes such as collagenase and protease to break down the extracellular matrix. The digestion process is typically carried out at 37°C.
-
Mechanical Dissociation: Following enzymatic digestion, the tissue is gently agitated to release individual myocytes.
-
Cell Storage: The isolated myocytes are stored in a solution, such as a modified Tyrode's solution, at room temperature for use in subsequent experiments.
Electrophysiological Recording
The whole-cell patch-clamp technique is the gold standard for recording action potentials from isolated cardiomyocytes.
-
Cell Plating: Isolated atrial myocytes are placed in a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution typically containing potassium gluconate, KCl, and HEPES buffer.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Action Potential Elicitation: Action potentials are elicited by injecting brief depolarizing current pulses through the patch pipette at a specific frequency (e.g., 1 Hz).
-
Data Acquisition: The resulting changes in membrane potential (the action potential) are recorded using a patch-clamp amplifier and appropriate data acquisition software.
-
Drug Application: After obtaining baseline recordings, this compound or Flecainide is added to the superfusion solution at desired concentrations to study their effects on the action potential parameters.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying drug effects on atrial action potentials.
Signaling Pathways
References
- 1. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ActionPytential: An open source tool for analyzing and visualizing cardiac action potential data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of Atrial Myocytes from Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atrial Anti-Arrhythmic Effects of Heptanol in Langendorff-Perfused Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The Electrophysiology of Atrial Fibrillation: From Basic Mechanisms to Catheter Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Quinidine's Efficacy in Animal Models of Atrial Fibrillation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of quinidine in various animal models of atrial fibrillation (AF). The data presented is intended to assist researchers in selecting appropriate models for preclinical studies and to offer insights into the translational relevance of findings.
Mechanism of Action
This compound, a class IA antiarrhythmic agent, primarily exerts its effects by blocking both fast inward sodium channels (INa) and several types of potassium channels in cardiomyocytes.[1][2][3] This dual action leads to a decrease in the rate of depolarization (phase 0 of the action potential) and a prolongation of the action potential duration.[1][2][3] Consequently, this compound increases the effective refractory period (ERP) of atrial tissue, a key factor in terminating and preventing re-entrant arrhythmias like atrial fibrillation.[4]
Quantitative Efficacy Comparison
The following tables summarize the key efficacy parameters of this compound and its analogue hydrothis compound across different animal models of atrial fibrillation.
Table 1: Cardioversion Efficacy of this compound and its Analogs
| Animal Model | AF Induction Method | Drug Administered | Dosage | Cardioversion Success Rate | Key Findings & Citations |
| Goat | Rapid Atrial Pacing | Hydrothis compound | Intravenous Infusion | 83% | Restored sinus rhythm in 10 out of 12 goats with sustained AF.[5] |
| Horse | Naturally Occurring | This compound Sulfate | 22 mg/kg PO q2h | 72.7% - 91% | Success rate varies depending on the study population and duration of AF.[6][7] |
| Dog | Sterile Pericarditis / Rapid Atrial Pacing | This compound | 5-10 mg/kg IV q6h or 6-20 mg/kg PO q6-8h | Data not available | Primarily used to facilitate synchronized cardioversion; specific success rates for pharmacological cardioversion are not well-documented in the reviewed literature.[7] |
| Rabbit | Not Specified | This compound | Not Specified | Data not available | Studies focus on electrophysiological effects rather than cardioversion rates. |
Table 2: Electrophysiological Effects of this compound
| Animal Model | Parameter | Effect of this compound | Magnitude of Change | Citations |
| Goat | Atrial Fibrillation Cycle Length | Prolongation | +68% (Hydrothis compound) | [5] |
| Atrial Effective Refractory Period (AERP) | Shortened post-cardioversion | 87±29 ms (Hydrothis compound) vs. 146±18 ms (Control) | [5] | |
| Dog | Atrial Effective Refractory Period (AERP) | Prolongation | Greater increase in atrium than in ventricle | [8] |
| Atrial Fibrillation Rate | Slowing | Greater slowing in atrium than in ventricle | [9] | |
| Rabbit | Atrial Effective Refractory Period (AERP) | Prolongation | Cycle length-dependent increase | [10] |
| Horse | Atrial Effective Refractory Period (AERP) | Prolongation | Significant prolongation | [11] |
Experimental Protocols
Detailed methodologies for inducing atrial fibrillation in the cited animal models are crucial for result interpretation and replication.
Goat Model: Rapid Atrial Pacing
This model induces electrical remodeling of the atria, leading to sustained AF.[5][12]
-
Animal Preparation: Adult goats are instrumented with multiple atrial electrodes.
-
AF Induction: A pacemaker is used to deliver rapid atrial pacing. One common protocol involves one-second bursts of high-frequency stimulation.[12]
-
Sustained AF: The repetitive induction of AF leads to a state where the arrhythmia becomes sustained.[5]
Dog Model: Sterile Pericarditis
This model is often used to study postoperative atrial fibrillation.[13][14]
-
Surgical Procedure: A sterile thoracotomy is performed to access the pericardium.
-
Induction of Pericarditis: A sterile irritant, such as talc, is introduced into the pericardial space to induce inflammation.[13]
-
AF Induction: After a recovery period of approximately two days, atrial fibrillation can be induced through programmed electrical stimulation.[13]
Dog Model: Chronic Rapid Atrial Pacing
This model leads to atrial myopathy and sustained AF.
-
Lead Implantation: A transvenous pacing lead is implanted in the right atrial appendage of an anesthetized dog.
-
Pacing Protocol: The atrium is continuously paced at a high rate (e.g., 400 beats per minute) for an extended period (e.g., 6 weeks).[15]
-
AF Induction: Following the pacing period, sustained AF can be induced using programmed electrical stimulation.[15]
Visualizing this compound's Mechanism and Experimental Workflows
Signaling Pathway of this compound in Atrial Myocytes
References
- 1. Frontiers | Rational this compound dosage regimen for atrial fibrillation in Thoroughbred racehorses based on population pharmacokinetics [frontiersin.org]
- 2. Rational this compound dosage regimen for atrial fibrillation in Thoroughbred racehorses based on population pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Reliable pace termination of postoperative atrial fibrillation in the canine sterile pericarditis model: Implications for atypical atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic cardioversion of chronic atrial fibrillation in the goat by class IA, IC, and III drugs: a comparison between hydrothis compound, cibenzoline, flecainide, and d-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. Antiarrhythmics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Influence of acetylcholine, isoproterenol, this compound and ouabain on effective refractory periods of atrial and ventricular myocardium in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between atrial and ventricular rates of fibrillation and cardiac contractile tissue effective refractory periods in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonpharmacologic rate control of postoperative atrial fibrillation in the canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. advances.umw.edu.pl [advances.umw.edu.pl]
- 12. Safety of transvenous atrial defibrillation: studies in the canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single site radiofrequency catheter ablation of atrial fibrillation: studies guided by simultaneous multisite mapping in the canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Quinidine and Verapamil on Ventricular Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological effects of Quinidine and Verapamil on ventricular myocytes. The information presented is curated from peer-reviewed experimental data to assist researchers in understanding the distinct mechanisms and consequences of these two antiarrhythmic agents.
Executive Summary
This compound, a Class IA antiarrhythmic, and Verapamil, a Class IV antiarrhythmic, exert their effects on ventricular electrophysiology through fundamentally different mechanisms. This compound primarily targets sodium and multiple potassium channels, leading to a prolonged ventricular action potential. In contrast, Verapamil's main action is the blockade of L-type calcium channels, which predominantly affects the plateau phase of the action potential and has a more significant impact on nodal tissues than on ventricular myocytes under normal conditions. Their distinct ion channel affinities result in different alterations of the action potential morphology and overall cardiac electrical activity.
Data Presentation: Quantitative Effects on Ventricular Electrophysiology
The following table summarizes the quantitative effects of this compound and Verapamil on key ventricular electrophysiological parameters as reported in various experimental studies.
| Electrophysiological Parameter | This compound | Verapamil |
| Primary Ion Channel Blockade | Fast Na+ channels (INa), multiple K+ channels (IKr, IKs, IK1, Ito)[1][2][3] | L-type Ca2+ channels (ICaL)[4][5][6] |
| Effect on Action Potential Duration (APD) | Prolongs APD[1][7] | Shortens or no significant change in APD at therapeutic concentrations; can prolong at higher concentrations[8][9][10] |
| Effect on Maximum Upstroke Velocity (Vmax) | Decreases Vmax (Phase 0)[7][11] | No significant effect on Vmax in ventricular myocytes[8] |
| Effect on Action Potential Amplitude | Decreases amplitude and overshoot[7] | Decreases amplitude[9] |
| Effect on Effective Refractory Period (ERP) | Prolongs ERP[12] | Increases ERP[9] |
| Use-Dependency | Exhibits use-dependent block of Na+ channels[1] | Exhibits use-dependent block of Ca2+ channels[7] |
| Concentration for Effect (in vitro) | 5-20 µM for significant effects on AP and ionic currents in canine ventricular myocytes[7] | 1-10 µM for effects on automaticity in guinea pig ventricular myocardium[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of common experimental protocols used to assess the effects of this compound and Verapamil on ventricular electrophysiology.
Isolated Ventricular Myocyte Electrophysiology
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine, guinea pig, rabbit).[7] A common method involves coronary perfusion with a collagenase-containing solution.
-
Recording Technique: Whole-cell patch-clamp or conventional microelectrode techniques are used to record transmembrane action potentials and specific ion channel currents.[7][13]
-
Action Potential Measurement: Cells are stimulated at a fixed frequency (e.g., 1 Hz). Parameters measured include resting membrane potential, action potential amplitude, Vmax of phase 0 depolarization, and action potential duration at 50% and 90% repolarization (APD50 and APD90).[14]
-
Voltage-Clamp Studies: To study the effects on specific ion channels, cells are held at a specific membrane potential, and voltage steps are applied to elicit and measure individual ionic currents (e.g., INa, ICa, IKr, IKs) in the absence and presence of the drug.[7]
Langendorff-Perfused Heart Model
-
Preparation: The heart is excised and retrogradely perfused via the aorta with a warmed, oxygenated physiological solution (e.g., Krebs-Henseleit solution).[15] This allows for the study of the drug's effects on the whole heart in the absence of central nervous system influences.
-
Data Acquisition: Monophasic action potentials (MAPs) can be recorded from the epicardial surface using specialized electrodes.[16] Programmed electrical stimulation protocols are used to assess parameters like effective refractory period and susceptibility to arrhythmias.[14][15]
-
Drug Administration: this compound or Verapamil is added to the perfusate at desired concentrations to study its effects on the heart's electrical activity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and Verapamil and a typical experimental workflow for assessing their electrophysiological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Gluconate? [synapse.patsnap.com]
- 4. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Verapamil - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 7. Effects of this compound on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of verapamil on action potentials of Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on ventricular repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of this compound and verapamil on electrically induced automaticity in the ventricular myocardium of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Interventricular Differences in Action Potential Duration Restitution Contribute to Dissimilar Ventricular Rhythms in ex vivo Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Quantification of Beat-To-Beat Variability of Action Potential Durations in Langendorff-Perfused Mouse Hearts [frontiersin.org]
Independent Verification of Quinidine's Therapeutic Effect in KCNT1 Mutation Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quinidine's therapeutic effect in KCNT1 mutation models against alternative treatments. It is designed to support researchers, scientists, and drug development professionals in their evaluation of potential therapeutic strategies for KCNT1-related epilepsies. The information presented is based on a comprehensive review of preclinical and clinical data.
Executive Summary
Gain-of-function mutations in the KCNT1 gene, which encodes the sodium-activated potassium channel KNa1.1, are a known cause of severe, early-onset epileptic encephalopathies. This compound, a broad-spectrum potassium channel blocker, has been investigated as a targeted therapy to counteract the effects of these mutations. However, its clinical efficacy is variable, and concerns about cardiac side effects persist. This guide compares the performance of this compound with alternative therapies, namely the Ketogenic Diet (KD) and Cannabidiol (CBD), providing available experimental data to inform further research and development.
Comparative Efficacy of Treatments
The following tables summarize the quantitative data on the efficacy of this compound and alternative treatments in reducing seizure frequency in patients with KCNT1-related epilepsy. It is important to note that patient responses can be highly variable and may depend on the specific KCNT1 mutation.
Table 1: Efficacy of this compound in KCNT1-Related Epilepsy
| Study Type | Patient Population | Number of Patients | Responder Rate (>50% seizure reduction) | Key Findings & Citations |
| Systematic Review | KCNT1-related epilepsies | 80 | 25% | Therapeutic effects of this compound remain indefinite with contradictory results.[1] |
| Randomized Controlled Trial | Severe ADNFLE | 4 (completed) | 0% | Did not significantly reduce seizure frequency; dose-limiting cardiac side effects observed. |
| Case Series/Reports | EIMFS, various DEEs | Varied | Ranged from no effect to >80% reduction | Highly variable responses observed, with some patients showing significant improvement while others did not.[2][3] |
Table 2: Efficacy of Alternative Treatments for KCNT1-Related Epilepsy
| Treatment | Study Type | Patient Population | Number of Patients | Responder Rate (>50% seizure reduction) | Key Findings & Citations |
| Ketogenic Diet (KD) | Systematic Review | EIMFS | 40 | 62.5% (benefit reported) | Appears to be a beneficial option in a subset of patients.[4][5] |
| Systematic Review | DEE | 7 | 57.1% (benefit reported) | Appears to be a beneficial option in a subset of patients.[5] | |
| Cannabidiol (CBD) | Systematic Review | EIMFS | 12 | 50% (benefit reported) | Appears to be a reasonable trial in patients with KCNT1-related epilepsy.[4][5] |
| Systematic Review | DEE | 2 | 50% (benefit reported) | Appears to be a reasonable trial in patients with KCNT1-related epilepsy.[5] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of findings. The following sections outline the key experimental protocols used in the cited studies.
In Vitro Electrophysiological Studies
Objective: To characterize the functional effects of KCNT1 mutations and the inhibitory action of this compound.
-
Cell Lines:
-
Electrophysiology Techniques:
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This technique is used to measure the macroscopic currents flowing through the expressed KCNT1 channels. Oocytes are impaled with two microelectrodes, one for voltage clamping and the other for current recording. A typical voltage protocol involves holding the oocyte at a resting potential (e.g., -80 mV) and then applying a series of depolarizing voltage steps to elicit channel opening and record the resulting potassium currents.[7]
-
Whole-Cell Patch Clamp in Mammalian Cells: This technique allows for the recording of currents from the entire cell membrane. A glass micropipette with a small tip opening forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior. Voltage protocols similar to TEVC are applied to study channel kinetics and pharmacology.
-
Inside-Out Patch Clamp: This configuration is used to study the properties of single channels or a small number of channels in a patch of membrane excised from the cell. It is particularly useful for investigating the direct effects of intracellular modulators, such as sodium, on KCNT1 channel activity.
-
-
Data Analysis: Current-voltage (I-V) relationships are plotted to determine the voltage-dependence of channel activation. Dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) of this compound.
Animal Models
While not as extensively reported in the initial search, mouse models carrying specific KCNT1 gain-of-function mutations have been developed. These models are crucial for in vivo assessment of therapeutic efficacy and for studying the impact of the mutations on neuronal circuits and behavior.
-
Model Generation: CRISPR/Cas9 or other gene-editing technologies are used to introduce patient-specific KCNT1 mutations into the mouse genome.
-
Phenotyping:
-
Seizure Monitoring: Continuous video-electroencephalography (vEEG) is used to quantify seizure frequency, duration, and severity.
-
Behavioral Tests: A battery of behavioral assays can be performed to assess motor function, cognitive deficits, and other neurological comorbidities.
-
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is critical for developing targeted therapies.
KCNT1 Gain-of-Function Signaling Pathway
KCNT1 gain-of-function mutations lead to an increase in the potassium current through the KNa1.1 channel. This enhanced outward potassium current can paradoxically lead to neuronal hyperexcitability and seizures. The exact downstream signaling cascade is still under investigation, but it is hypothesized to involve alterations in neuronal resting membrane potential, action potential firing patterns, and synaptic transmission.
Caption: KCNT1 gain-of-function pathway and this compound's mechanism of action.
Experimental Workflow for this compound Evaluation
The following diagram illustrates a typical workflow for evaluating the therapeutic potential of this compound in KCNT1 mutation models.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The independent verification of this compound's therapeutic effect in KCNT1 mutation models reveals a complex picture. While it shows promise in some preclinical and individual patient cases, its overall efficacy is inconsistent, and the risk of cardiac side effects is a significant concern. Alternative therapies, such as the Ketogenic Diet and Cannabidiol, have demonstrated comparable or, in some cohorts, superior efficacy in managing seizures in patients with KCNT1-related epilepsies.
Future research should focus on:
-
Stratifying patients based on their specific KCNT1 mutation to identify those most likely to respond to this compound.
-
Developing more selective KNa1.1 channel blockers with a better safety profile.
-
Conducting larger, well-controlled clinical trials for the Ketogenic Diet and Cannabidiol in this patient population to establish definitive efficacy and safety.
-
Further elucidating the downstream signaling pathways affected by KCNT1 gain-of-function to identify novel therapeutic targets.
This comparative guide serves as a resource to aid in the rational design of future studies and the development of more effective treatments for individuals with KCNT1-related epilepsies.
References
- 1. researchgate.net [researchgate.net]
- 2. De novo gain of function KCNT1 channel mutations cause malignant migrating partial seizures of infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Heterozygous expression of a Kcnt1 gain-of-function variant has differential effects on somatostatin- and parvalbumin-expressing cortical GABAergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in the Treatment of KCNT1-Positive Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Reproducibility of Quinidine's Effects on QT Prolongation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of quinidine, a class Ia antiarrhythmic agent, with a focus on the reproducibility of its QT-prolonging effects. We present a comparative analysis against other well-characterized QT-prolonging drugs, supported by experimental data from a variety of preclinical and clinical models. Detailed methodologies for key experiments are provided to aid in the design and interpretation of future studies.
Executive Summary
This compound is a well-established antiarrhythmic drug that is also known for its significant effect on cardiac repolarization, manifesting as a prolongation of the QT interval on the electrocardiogram (ECG). This effect, while therapeutically relevant in some contexts, is also associated with an increased risk of the life-threatening arrhythmia, Torsades de Pointes (TdP). The reproducibility of this compound's QT prolongation effect is a critical consideration in both clinical use and preclinical safety assessment of new chemical entities. This guide compares the QT-prolonging effects and underlying mechanisms of this compound with those of other key antiarrhythmic drugs, including procainamide, sotalol, amiodarone, and dofetilide, across various experimental platforms.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its alternatives on the corrected QT (QTc) interval and their inhibitory potency on key cardiac ion channels.
Table 1: Comparative Effects on QTc Interval in Clinical and Preclinical Models
| Drug | Model | Dose/Concentration | Mean Change in QTc (ms) | Key Findings |
| This compound | Human Clinical Trial | Therapeutic doses (2-5 µg/mL plasma) | 78 ± 10 | Significantly greater QTc prolongation compared to procainamide at therapeutic plasma levels.[1] |
| Procainamide | Human Clinical Trial | Therapeutic doses (4-12 µg/mL plasma) | 39 ± 7 | Prolongs QTc to a lesser extent than this compound at standard therapeutic concentrations.[1] |
| This compound | Human Clinical Trial | Randomized, crossover | Increased QT dispersion by 18% | Increased inhomogeneity in ventricular repolarization.[2] |
| Sotalol | Human Clinical Trial | Randomized, crossover | No significant change in QT dispersion | Did not significantly alter the inhomogeneity of ventricular repolarization.[2] |
| This compound | Human Clinical Trial | N/A | Increased corrected QT and JT intervals | Increased dispersion of QT and JT intervals, suggesting increased heterogeneity of myocardial refractoriness.[3] |
| Amiodarone | Human Clinical Trial | N/A | Increased corrected QT and JT intervals | Decreased dispersion of QT and JT intervals, suggesting improved homogeneity of myocardial refractoriness.[3] |
Table 2: Comparative Inhibitory Potency (IC50) on Key Cardiac Ion Channels
| Drug | IKr (hERG) | INa (Nav1.5) | ICa (Cav1.2) | IKs (KvLQT1/minK) | I to (Kv4.3) |
| This compound | 0.19 µM | 28.9 µM | >10 µM | 1.3 µM | 3.1 µM |
| Procainamide | >100 µM | 540 µM | >100 µM | >100 µM | >100 µM |
| Sotalol | 52-78 µM | >100 µM | >100 µM | >100 µM | >100 µM |
| Amiodarone | 0.96 µM | 2.5 µM | 2.4 µM | 17.1 µM | 1.8 µM |
| Dofetilide | 0.013 µM | >100 µM | >100 µM | >100 µM | >100 µM |
Note: IC50 values are compiled from various sources and experimental conditions may differ. These values should be considered as indicative of relative potency.
Experimental Protocols
Anesthetized Guinea Pig Model for QT Assessment
This in vivo model is frequently used for the early assessment of a drug's potential to affect cardiac electrophysiology.
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized, often with a combination of ketamine and xylazine, or with isoflurane.[4][5] A cannula is inserted into the jugular vein for drug administration.[6]
-
ECG Recording: Subcutaneous needle electrodes are placed to record a standard Lead II ECG.[6] Body temperature is maintained at a physiological level.
-
Procedure:
-
A stabilization period of approximately 20 minutes is allowed after instrumentation.[6]
-
A baseline ECG is recorded.
-
The test compound (e.g., this compound) or vehicle is administered via intravenous infusion at escalating doses.
-
ECG is continuously monitored, and recordings are taken at steady-state for each dose level.
-
A washout period follows the final dose to observe for recovery.
-
-
Data Analysis: The QT interval is measured manually from the ECG recordings. Heart rate correction is applied, with the Van de Water formula often being suitable for heart rates below 220 bpm and Bazett's correction for heart rates above 220 bpm in this model.[7]
Manual Patch Clamp Assay for hERG Channel Inhibition
This in vitro assay is the gold standard for assessing a compound's direct effect on the IKr current, which is crucial for cardiac repolarization.
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the hERG channel are used.[1][8]
-
Electrophysiological Recording:
-
Whole-cell patch clamp configuration is established using a glass micropipette with a resistance of 4-6 MΩ.[9]
-
The pipette is filled with an intracellular solution, and the cell is bathed in an extracellular solution.
-
A voltage-clamp protocol is applied to the cell membrane to elicit the hERG current. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.[10]
-
The system is maintained at a physiological temperature (e.g., 36 ± 1 °C).[10]
-
-
Procedure:
-
A stable baseline hERG current is recorded.
-
The test compound is perfused at increasing concentrations.
-
The effect of each concentration on the peak tail current is measured.
-
A positive control (e.g., E-4031) is used to confirm assay sensitivity.
-
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. An IC50 value is determined by fitting the concentration-response data to a Hill equation.[10]
Human iPSC-Derived Cardiomyocyte (hiPSC-CM) Microelectrode Array (MEA) Assay
This in vitro model provides a more integrated assessment of a compound's effect on the electrophysiology of a human cardiac syncytium.
-
Cell Culture: hiPSC-CMs are cultured on MEA plates, which contain a grid of extracellular electrodes. The cells form a spontaneously beating syncytium.
-
MEA Recording: The electrodes detect extracellular field potentials, which are analogous to an ECG.
-
Procedure:
-
A baseline recording of the field potential is obtained.
-
The test compound is added to the culture medium at various concentrations.
-
Recordings are taken at multiple time points after drug application.
-
-
Data Analysis: Key parameters extracted from the field potential waveform include the beat rate and the field potential duration (FPD), which is a surrogate for the QT interval. The change in the corrected FPD (FPDc) is a primary endpoint for assessing repolarization effects.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced QT prolongation.
Caption: Experimental workflow for assessing QT prolongation.
Conclusion
The reproducibility of this compound's QT prolongation effect is well-documented across a range of preclinical and clinical models. However, the magnitude of this effect can be influenced by factors such as the experimental model, heart rate, and individual patient characteristics. Head-to-head comparisons demonstrate that while other antiarrhythmic drugs also prolong the QT interval, the specific profile of ion channel blockade and the resulting impact on the heterogeneity of ventricular repolarization can differ significantly. For instance, while both this compound and amiodarone prolong the QT interval, amiodarone tends to decrease QT dispersion, a marker of repolarization homogeneity, whereas this compound increases it.[3] This distinction may underlie the relatively lower proarrhythmic risk of amiodarone compared to this compound.
A comprehensive assessment of a new drug's potential for QT prolongation should, therefore, not solely rely on a single assay but rather on an integrated risk assessment that considers data from multiple models, including in vitro ion channel assays and in vivo ECG studies. The detailed protocols and comparative data presented in this guide are intended to facilitate a more robust and reproducible assessment of drug-induced QT prolongation.
References
- 1. Quantitative Comparison of Effects of Dofetilide, Sotalol, this compound, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and proarrhythmic hazards of pharmacologic cardioversion of atrial fibrillation: prospective comparison of sotalol versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Effects of Amiodarone and this compound on the Homogeneity of Myocardial Refractoriness in Patients With Intraventricular Conduction Delay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of sotalol versus this compound for maintenance of normal sinus rhythm in patients with chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 6. How to use Microelectrode Array (MEA) in electrophysiological properties [axolbio.com]
- 7. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 10. stemcell.com [stemcell.com]
A Head-to-Head Comparison of Quinidine and Amiodarone in the Suppression of Ventricular Arrhythmias
In the management of life-threatening ventricular arrhythmias, clinicians are often faced with a critical choice between various antiarrhythmic drugs. Among the established therapeutic options, Quinidine and Amiodarone have long been utilized for their efficacy in suppressing these dangerous heart rhythms. This guide provides a detailed, evidence-based comparison of these two agents, tailored for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present head-to-head experimental data, and outline the methodologies of key comparative studies.
Executive Summary
This compound, a Class Ia antiarrhythmic agent, primarily exerts its effects by blocking fast inward sodium channels and also possesses potassium channel blocking properties.[1][2] In contrast, Amiodarone is a Class III antiarrhythmic drug with a broader spectrum of action, affecting potassium, sodium, and calcium channels, as well as exhibiting non-competitive beta-adrenergic blocking effects.[2][3] While both drugs are effective in prolonging the ventricular action potential and refractory period, their electrophysiological signatures and clinical profiles differ significantly. Amiodarone generally demonstrates a more potent effect on prolonging the ventricular tachycardia cycle length.[4] However, this compound has shown particular efficacy in specific arrhythmia syndromes, such as Brugada Syndrome, and in cases of arrhythmic storm refractory to other treatments.[5][6] The choice between these two agents is often guided by the specific type of ventricular arrhythmia, underlying cardiac conditions, and the patient's tolerance to their distinct side-effect profiles.
Electrophysiological Performance: A Direct Comparison
A key study directly comparing the electrophysiological effects of this compound and Amiodarone in patients with sustained ventricular tachyarrhythmias provides valuable quantitative insights. The data from this study are summarized below.
| Electrophysiological Parameter | Baseline (Control) | This compound | Amiodarone | p-value (this compound vs. Amiodarone) |
| Ventricular Tachycardia Cycle Length (ms) | 335 ± 45 | 420 ± 60 | 456 ± 70 | < 0.05[4] |
| Increase in VT Cycle Length (ms) | - | 85 | 121 | < 0.05[4] |
| QRS Duration during VT (ms) | 160 ± 30 | 195 ± 35 | 180 ± 32 | NS[4] |
| Effective Refractory Period of the Right Ventricle (ms) | 240 ± 25 | 280 ± 30 | 295 ± 35 | < 0.05[4] |
Data presented as mean ± standard deviation. NS = Not Significant.
These findings indicate that while both drugs prolong the ventricular tachycardia cycle length, amiodarone has a more pronounced effect.[4]
Mechanisms of Action: Signaling Pathways
The distinct antiarrhythmic properties of this compound and Amiodarone stem from their differential interactions with cardiac ion channels and receptors.
This compound's Signaling Pathway
This compound's primary mechanism involves the blockade of voltage-gated sodium channels (INa) in a use-dependent manner, meaning its effect is more pronounced at higher heart rates.[7] This action decreases the upstroke velocity of the cardiac action potential (Phase 0), thereby slowing conduction.[7] Additionally, this compound blocks several potassium channels, including the transient outward current (Ito), the slow delayed rectifier current (IKs), and the rapid delayed rectifier current (IKr), which contributes to the prolongation of the action potential duration and the effective refractory period.[7][8]
Amiodarone's Signaling Pathway
Amiodarone exhibits a more complex pharmacological profile, interacting with a wider array of targets.[3] Its primary Class III action is the blockade of potassium channels, particularly IKr and IKs, leading to a significant prolongation of the action potential duration.[3] Additionally, it blocks inactivated sodium channels (Class I effect), has a non-competitive beta-adrenergic blocking effect (Class II effect), and blocks L-type calcium channels (Class IV effect).[3] This multi-channel blockade contributes to its broad efficacy.
Experimental Protocols
The following outlines the methodology for a representative electrophysiological study comparing this compound and Amiodarone.
Study Design: A comparative, open-label, crossover study.
Patient Population: Patients with a history of spontaneous, sustained ventricular tachyarrhythmias.
Methodology:
-
Baseline Electrophysiological Study: All antiarrhythmic medications were discontinued for at least five half-lives. A baseline electrophysiological study was performed, including programmed ventricular stimulation to induce ventricular tachycardia.
-
Drug Administration:
-
This compound: Administered orally at a dose of 400-600 mg every 6 hours to achieve a therapeutic plasma concentration.
-
Amiodarone: Administered with an oral loading dose of 800-1600 mg/day for 1-3 weeks, followed by a maintenance dose of 400-600 mg/day.
-
-
Follow-up Electrophysiological Study: The electrophysiological study was repeated after achieving a steady-state concentration of each drug.
-
Data Analysis: Key parameters such as ventricular tachycardia cycle length, QRS duration, and effective refractory periods were measured and compared between baseline and each drug phase. Statistical significance was determined using appropriate tests (e.g., paired t-test).
Safety and Tolerability
Both this compound and Amiodarone are associated with significant side effects that require careful monitoring.
This compound:
-
Common: Gastrointestinal issues (diarrhea, nausea), cinchonism (tinnitus, headache, dizziness).[1][2]
-
Serious: Proarrhythmia (including Torsades de Pointes), increased mortality in some patient populations, thrombocytopenia.[1][2]
Amiodarone:
-
Common: Photosensitivity, corneal microdeposits, nausea.[3]
-
Serious: Pulmonary toxicity (fibrosis), hepatotoxicity, thyroid dysfunction (both hyper- and hypothyroidism), bradycardia, and a lower risk of Torsades de Pointes compared to other drugs that significantly prolong the QT interval.[3] Amiodarone has a very long half-life, and its side effects can persist for weeks to months after discontinuation.[2]
Conclusion
The choice between this compound and Amiodarone for the suppression of ventricular arrhythmias is a complex decision that must be individualized. Amiodarone's broad mechanism of action and potent electrophysiological effects make it a widely used agent, particularly in patients with structural heart disease.[3] However, its extensive side-effect profile necessitates vigilant long-term monitoring. This compound, while less commonly used as a first-line agent due to concerns about proarrhythmia and increased mortality in certain settings, remains a valuable option for specific conditions like Brugada syndrome and for managing refractory arrhythmic storms where other agents have failed.[5][6] Further large-scale, head-to-head clinical trials are warranted to more definitively delineate the comparative efficacy and safety of these two important antiarrhythmic drugs in the broader population of patients with ventricular arrhythmias.
References
- 1. Cin-Quin vs. Amiodarone for Ventricular Arrhythmia: Important Differences and Potential Risks. [goodrx.com]
- 2. researchgate.net [researchgate.net]
- 3. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of electrophysiologic effects of this compound and amiodarone in sustained ventricular tachyarrhythmias associated with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Theory and practice of present clinical use of this compound in the management of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Quinidine's Efficacy in Brugada Syndrome: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of biomarkers used to validate the efficacy of Quinidine in preclinical and clinical models of Brugada Syndrome. It offers a comparative overview of electrophysiological and genetic markers, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Electrophysiological Biomarkers of this compound Efficacy
This compound, a class Ia antiarrhythmic agent, has demonstrated significant efficacy in mitigating the arrhythmogenic substrate in Brugada Syndrome.[1] Its primary mechanism of action involves the blockade of the transient outward potassium current (Ito), which is crucial in the pathophysiology of the syndrome.[2][3] This action helps to restore the epicardial action potential dome and reduce the transmural voltage gradient, thereby suppressing ventricular arrhythmias.[2] The validation of this compound's efficacy relies on several key electrophysiological biomarkers.
Prevention of Ventricular Fibrillation (VF) Induction
A primary endpoint in evaluating antiarrhythmic drug efficacy in Brugada Syndrome is the prevention of inducible ventricular fibrillation during programmed electrical stimulation (PES) in an electrophysiology study (EPS).
| Biomarker | Model | This compound Effect | Comparator/Control | Reference |
| VF Inducibility | Asymptomatic Brugada Patients | 76% prevention of VT/VF inducibility | N/A | [4] |
| VF Inducibility | High-Risk Brugada Patients | 88% prevention of VF induction | Baseline (all inducible) | [5][6][7] |
| Ventricular Tachycardia (VT) Incidence | Scn5a+/- Murine Hearts | Prevention of VT in 13 of 16 hearts | Flecainide (pro-arrhythmic) | [8] |
Key Findings: Clinical studies have consistently shown that this compound significantly reduces the inducibility of VF in a high percentage of Brugada Syndrome patients.[4][5][6][7] In a study with 25 high-risk patients with inducible VF at baseline, this compound prevented VF induction in 22 (88%) of them.[5][6][7] Similarly, in a cohort of asymptomatic patients with inducible arrhythmias, hydrothis compound prevented VT/VF inducibility in 76% of cases.[4] Preclinical studies in murine models further support these findings, where this compound prevented ventricular tachycardia in the majority of hearts.[8]
Normalization of ST-Segment Elevation
The characteristic coved-type ST-segment elevation in the right precordial leads is a hallmark of Brugada Syndrome. The attenuation or normalization of this elevation serves as a crucial biomarker for drug efficacy.
| Biomarker | Model | This compound Effect | Comparator/Control | Reference |
| ST-Segment Elevation | Brugada Syndrome Patients | Normalization of ECG in 2 patients | Baseline | [9] |
| ST-Segment Elevation (J-point) | Brugada Syndrome Patients | Attenuation (>0.1 mV) in 3 of 8 patients | Baseline | [10] |
| ST-Segment Elevation (J-point) | Brugada Syndrome Patients | Augmentation (>0.1 mV) in 3 of 8 patients | Baseline | [10] |
| ST-Segment Elevation | Brugada Syndrome Patient | Normalization of ST/J point morphology | Cilostazol (ineffective) | [3] |
| ST-Segment Elevation | Brugada Syndrome Patients | Attenuation with low-dose this compound | Baseline | [11] |
Key Findings: The effect of this compound on ST-segment elevation can be variable. While some studies report complete normalization of the ECG pattern,[3][9] others show a more modest attenuation or even an augmentation of the ST-segment elevation in a subset of patients.[10] A study on low-dose this compound suggested that attenuation of ST-segment elevation could be a useful predictor of a positive clinical response.[11]
Modulation of Action Potential Duration (APD)
This compound's effect on the cardiac action potential is complex, involving multiple ion channels. Its ability to prolong the action potential duration, particularly in the epicardium, is a key component of its antiarrhythmic effect in Brugada Syndrome.
| Biomarker | Model | This compound Effect | Comparator/Control | Reference |
| Action Potential Duration | Canine Purkinje Fibers | Prolongation of APD at 90% repolarization | Baseline | [12] |
| Premature Action Potential Duration | Canine Purkinje Fibers | 50.2% decrease in the range of premature APD | Baseline | [13] |
| Action Potential Duration | Canine Ventricular Myocytes | Decreased duration during stimulation, prolonged after washout | Baseline | [14] |
| Action Potential Duration | Canine Ventricular Tissues | Monotonic and concentration-dependent APD prolongation in endocardium and epicardium | Baseline | [15] |
Key Findings: In canine models, this compound consistently demonstrates an effect on action potential duration. It has been shown to prolong the APD at 90% repolarization in Purkinje fibers[12] and induce a concentration-dependent prolongation in epicardial and endocardial tissues.[15] Interestingly, one study found that while this compound decreased APD during stimulation of isolated myocytes, a prolonged APD was observed after washout.[14] Another study highlighted that this compound significantly decreases the range of premature action potential durations.[13]
Genetic Biomarkers: The Role of SCN5A
Mutations in the SCN5A gene, which encodes the α-subunit of the cardiac sodium channel Nav1.5, are the most common genetic cause of Brugada Syndrome.[16] The presence of an SCN5A mutation may influence the clinical phenotype and potentially the response to pharmacological therapy.
| Biomarker | Population | Association with this compound Efficacy | Key Findings | Reference |
| SCN5A Mutation Status | Brugada Syndrome Patients | No direct correlation with this compound response for ST-segment attenuation | Low-dose this compound test was useful to predict clinical VF attack regardless of SCN5A mutation status. | [11] |
| SCN5A Mutation Status | Brugada Syndrome Patients | SCN5A+ patients have a more severe clinical phenotype (more spontaneous Type 1 ECG, syncope, and documented arrhythmias). | The presence of an SCN5A rare variant is associated with a higher risk of major arrhythmic events. | [17][18] |
Key Findings: While the presence of an SCN5A mutation is associated with a more severe clinical presentation of Brugada Syndrome,[17][18] a direct correlation between SCN5A genotype and the efficacy of this compound has not been definitively established. One study found that the response to low-dose this compound in terms of ST-segment attenuation was not dependent on the presence of an SCN5A mutation.[11] However, given that SCN5A-positive patients are at a higher risk for arrhythmic events,[17][18] they represent a critical population for effective therapeutic intervention with drugs like this compound.
Experimental Protocols
Clinical Electrophysiology Study (EPS) for this compound Efficacy
-
Patient Population: Patients with a diagnosis of Brugada Syndrome, often with a history of syncope, aborted sudden cardiac death, or a family history of the syndrome. Baseline EPS typically demonstrates inducible ventricular fibrillation.
-
Procedure:
-
Baseline EPS: Programmed electrical stimulation (PES) is performed from one or more ventricular sites with up to a certain number of extrastimuli to attempt induction of sustained ventricular tachyarrhythmia.
-
Drug Administration: this compound is administered orally (e.g., this compound bisulfate, mean dose 1483±240 mg) or as hydrothis compound.[4][5][6]
-
Repeat EPS: After achieving a therapeutic drug level, the PES protocol is repeated.
-
-
Primary Endpoint: The primary biomarker of efficacy is the non-inducibility of sustained ventricular fibrillation or tachycardia during the repeat EPS.[19]
Canine Ventricular Wedge Preparation
-
Model: An arterially perfused wedge of canine right or left ventricle, allowing for the simultaneous recording of transmural ECG and action potentials from the epicardium and endocardium.[20][21]
-
Procedure:
-
Preparation: A wedge of ventricular tissue is dissected and cannulated for perfusion with Tyrode's solution.
-
Brugada Phenotype Induction: A Brugada Syndrome phenotype can be induced pharmacologically, for example, with a combination of a sodium channel blocker (e.g., pilsicainide) and a KATP channel opener (e.g., pinacidil).[20]
-
Baseline Recordings: Transmembrane action potentials and a transmural ECG are recorded at baseline.
-
Drug Perfusion: this compound is added to the perfusate at various concentrations.
-
Data Acquisition: Changes in action potential duration, ST-segment elevation, and the inducibility of arrhythmias are measured.
-
-
Key Biomarkers: Restoration of the epicardial action potential dome, reduction in the transmural dispersion of repolarization, and suppression of arrhythmias.
Visualizing the Mechanisms and Workflows
Signaling Pathway in Brugada Syndrome and this compound's Action
Caption: Brugada Syndrome pathophysiology and this compound's mechanism of action.
Experimental Workflow for Biomarker Validation
Caption: General experimental workflow for validating this compound's biomarkers.
References
- 1. This compound for Brugada syndrome: Panacea or poison? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cardiolatina.com [cardiolatina.com]
- 3. A representative case of this compound’s therapeutic effect on Brugada syndrome and the negative impact of the lack of availability in some countries, with a brief note on the lack of benefit of cilostazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrothis compound therapy in Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. scilit.com [scilit.com]
- 8. Effects of flecainide and this compound on arrhythmogenic properties of Scn5a+/− murine hearts modelling the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induced electrocardiographic normalization in two patients with Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variable electrocardiographic effects of short-term this compound sulfate administration in Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Action potential prolongation and induction of abnormal automaticity by low this compound concentrations in canine Purkinje fibers. Relationship to potassium and cycle length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of antiarrhythmic drugs on the premature action potential duration in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on repolarization in canine epicardium, midmyocardium, and endocardium: I. In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Brugada syndrome: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sads.org [sads.org]
- 18. SCN5A gene variants and arrhythmic risk in Brugada syndrome: An updated systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Excellent long-term reproducibility of the electrophysiologic efficacy of this compound in patients with idiopathic ventricular fibrillation and Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Quinidine's Impact on Wild-Type Versus Mutant Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a class Ia antiarrhythmic agent, has a long and complex history in the management of cardiac arrhythmias. Its therapeutic and proarrhythmic effects stem from its ability to block multiple cardiac ion channels, primarily sodium (Na+) and potassium (K+) channels. The advent of molecular genetics and electrophysiology has revealed that the efficacy and safety of this compound can be significantly influenced by genetic variations in the genes encoding these ion channels. This guide provides a comparative study of this compound's impact on wild-type versus mutant ion channels, supported by experimental data and detailed methodologies, to aid in drug development and personalized medicine approaches.
Data Presentation: Quantitative Comparison of this compound's Potency
The inhibitory potency of this compound, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly between wild-type and mutant ion channels. These differences can explain the variable patient responses and the underlying mechanisms of both therapeutic efficacy and arrhythmogenesis.
Table 1: Comparative Inhibitory Potency (IC50) of this compound on hERG (KCNH2) Potassium Channels
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation and an increased risk of torsades de pointes.[1][2]
| Channel Type | Mutation | IC50 (µM) | Fold Change vs. Wild-Type | Reference(s) |
| Wild-Type hERG | - | 0.8 - 5.2 | - | [3] |
| Mutant hERG | F656C | 771 | ~148-964 fold increase | [3] |
| Mutant hERG | F656A | 650 | ~125-812 fold increase | [3] |
| Mutant hERG | Y652A | 16 | ~3-20 fold increase | [3] |
| Mutant hERG | V625A | 17.5 | ~3.4-22 fold increase | [3] |
| Mutant hERG | N588K | 4.35 | ~5.8 fold increase | [4] |
Note: IC50 values can vary depending on the experimental conditions and expression systems used.
Table 2: Comparative Impact of this compound on SCN5A (Nav1.5) Sodium Channels
The SCN5A gene encodes the alpha subunit of the primary cardiac sodium channel (Nav1.5), responsible for the rapid depolarization phase of the cardiac action potential. Mutations in SCN5A are associated with various arrhythmia syndromes, including Brugada syndrome and Long QT syndrome type 3. While specific IC50 data for this compound on mutant SCN5A channels is limited in publicly available literature, clinical and experimental evidence demonstrates its differential effects.
| Channel Type | Mutation Type | Effect of this compound | Clinical Relevance | Reference(s) |
| Wild-Type Nav1.5 | - | IC50 of ~28.9 - 129.84 µM for peak current block.[5][6] | Establishes baseline for antiarrhythmic action. | [5][6] |
| Mutant Nav1.5 | Loss-of-function (e.g., Brugada Syndrome) | Can restore channel function and prevent arrhythmias.[7][8][9] | Effective in suppressing ventricular fibrillation in some Brugada syndrome patients.[7][8][9] | [7][8][9] |
| Mutant Nav1.5 | Gain-of-function (e.g., Long QT Syndrome Type 3) | Can normalize the late sodium current and shorten the action potential duration. | A therapeutic option for certain LQT3 patients. | |
| Mutant Nav1.5 | R1192Q & E1784K (Brugada and Long QT overlap) | Can have complex effects, potentially exacerbating arrhythmias in some overlap syndromes. | Requires careful consideration in patients with mixed phenotypes. | [10] |
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological studies using the patch-clamp technique. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for hERG Channels
This technique is the gold standard for assessing the effect of compounds on hERG channel function.
1. Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the wild-type or mutant hERG channel are cultured under standard conditions.
-
Cells are dissociated using a non-enzymatic solution and plated onto glass coverslips for recording.
2. Recording Solutions:
-
External (Bath) Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2·6H2O, 1 CaCl2·2H2O, 12.5 dextrose; pH adjusted to 7.4 with NaOH.[11]
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[11]
3. Voltage-Clamp Protocol:
-
A holding potential of -80 mV is maintained.
-
To elicit hERG currents, a depolarizing step to +40 mV for a duration of up to 5 seconds is applied to open the channels.
-
The membrane is then repolarized to -80 mV to record the characteristic "tail current" which is used to quantify the hERG current amplitude.
-
A subsequent ramp down from +40 mV to -80 mV over 100 ms can also be used.[11][12]
4. Drug Application:
-
This compound is dissolved in the external solution at various concentrations.
-
The drug-containing solution is perfused onto the cells until a steady-state block is achieved.
5. Data Analysis:
-
The percentage of current inhibition is calculated by comparing the tail current amplitude before and after drug application.
-
IC50 values are determined by fitting the concentration-response data to the Hill equation.
Whole-Cell Patch-Clamp Electrophysiology for Nav1.5 Channels
1. Cell Preparation:
-
HEK293 or Chinese hamster ovary (CHO) cells stably expressing the wild-type or mutant Nav1.5 channel are used.[13]
2. Recording Solutions:
-
External (Bath) Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2·6H2O, 2 CaCl2·2H2O, 10 dextrose; pH adjusted to 7.4 with NaOH.[11]
-
Internal (Pipette) Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl2·6H2O, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.[11]
3. Voltage-Clamp Protocol (for peak current):
-
Cells are held at a holding potential of -120 mV.
-
A depolarizing step to -10 mV or -15 mV is applied to elicit the peak inward sodium current.[11][14]
-
For studying use-dependent block, a train of depolarizing pulses is applied.
4. Drug Application and Data Analysis:
-
Similar to the hERG protocol, this compound is applied at various concentrations, and the reduction in peak inward current is measured to determine the IC50.
Mandatory Visualizations
Signaling Pathway of this compound's Action on Cardiac Action Potential
Caption: this compound's dual blockade of Nav1.5 and hERG channels alters the cardiac action potential.
Experimental Workflow for Assessing this compound's Effect on Ion Channels
Caption: Standard workflow for electrophysiological assessment of this compound's ion channel effects.
Logical Relationship of this compound Binding and hERG Channel Block
Caption: Key residues in the hERG channel pore are critical for high-affinity this compound binding.
References
- 1. Modulation of HERG potassium channels by extracellular magnesium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impacts of gene variants on drug effects-the foundation of genotype-guided pharmacologic therapy for long QT syndrome and short QT syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further Insights into the Effect of this compound in Short QT Syndrome Caused by a Mutation in HERG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Coupling of Slack and NaV1.6 sensitizes Slack to this compound blockade and guides anti-seizure strategy development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of flecainide and this compound on arrhythmogenic properties of Scn5a+/− murine hearts modelling the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound effective for the management of ventricular and atrial arrhythmias associated with Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A representative case of this compound’s therapeutic effect on Brugada syndrome and the negative impact of the lack of availability in some countries, with a brief note on the lack of benefit of cilostazol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for Brugada syndrome: Panacea or poison? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Safeguarding Laboratory Operations: Procedures for the Proper Disposal of Quinidine
For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Quinidine, a medication used to treat irregular heartbeats, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2][3] The EPA's regulations include specific management standards for hazardous waste pharmaceuticals, outlined in 40 CFR Part 261.[4] These regulations categorize pharmaceutical waste as either hazardous or non-hazardous, which dictates the proper disposal pathway.[2]
This compound is not found on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes.[5][6][7][8][9] However, Safety Data Sheets (SDS) for this compound and its salt forms classify it as hazardous waste due to its toxicity if swallowed.[10] Therefore, it must be managed as a characteristic hazardous waste.
Personal Protective Equipment (PPE) for Handling this compound
Prior to handling this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment to prevent accidental exposure.
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11] |
| Hand Protection | Chemically resistant, impermeable gloves | Nitrile or other suitable material. |
| Skin and Body Protection | Impervious clothing, Lab coat | Long-sleeved to prevent skin exposure.[11] |
| Respiratory Protection | Suitable respirator, N95 dust mask | Use in areas with adequate ventilation. A respirator is necessary for large-scale operations or in case of a spill.[11] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the safe disposal of non-bulk quantities of this compound typically found in a research laboratory.
1. Waste Identification and Segregation:
-
Identify the this compound waste. This includes expired or unused pure chemical, contaminated materials (e.g., weighing boats, filter paper), and personal protective equipment (PPE) that has come into direct contact with the chemical.
-
Do not mix this compound waste with non-hazardous laboratory trash.
2. Waste Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
The container must be compatible with this compound. A high-density polyethylene (HDPE) container is generally suitable.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
3. Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from drains, and segregated from incompatible materials.[11]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.
-
Hazardous pharmaceutical waste is typically treated by incineration at a permitted facility.[2][3]
-
Do not dispose of this compound down the drain or in the regular trash.[11] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[3]
Spill Management
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.[11]
-
Assess the Spill: Determine the extent of the spill and consult the Safety Data Sheet (SDS).
-
Don Appropriate PPE: Wear the recommended personal protective equipment before attempting to clean the spill.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[11]
-
Clean and Decontaminate: Clean the spill area thoroughly.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and cleaning supplies, must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[11]
Below is a logical workflow for the this compound disposal decision process.
References
- 1. pccarx.com [pccarx.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. fishersci.com [fishersci.com]
- 4. pwaste.com [pwaste.com]
- 5. rld.nm.gov [rld.nm.gov]
- 6. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 7. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 8. epa.gov [epa.gov]
- 9. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
